molecular formula C5H8BrNO2 B094884 (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid CAS No. 16257-71-9

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Cat. No.: B094884
CAS No.: 16257-71-9
M. Wt: 194.03 g/mol
InChI Key: RPVLOJVLQGIHDG-DMTCNVIQSA-N
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Description

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H8BrNO2 and its molecular weight is 194.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S,4R)-4-bromopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVLOJVLQGIHDG-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617791
Record name (4R)-4-Bromo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16257-71-9
Record name (4R)-4-Bromo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid pyrrolidine core, combined with the specific stereochemistry of the bromine and carboxylic acid groups, offers a unique scaffold for creating structurally constrained peptides and small molecule therapeutics. This guide provides an in-depth analysis of its chemical properties, synthesis, and critical role in drug discovery.

Physicochemical and Spectroscopic Profile

The precise three-dimensional structure of this molecule is fundamental to its utility, influencing how it interacts with biological targets.

1.1. Chemical Identity and Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₈BrNO₂

  • Molecular Weight: 208.03 g/mol

  • CAS Number: 16257-71-9

The molecule's structure features a five-membered pyrrolidine ring. The stereochemistry is defined as (2S, 4R), indicating the absolute configuration at the two chiral centers. The trans relationship between the carboxylic acid at C2 and the bromine atom at C4 is a key feature, fixing the substituent orientation and providing a predictable framework for molecular design.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 16257-71-9 Crysdot LLC
Molecular Formula C₅H₈BrNO₂ BOC Sciences
Molecular Weight 208.03 g/mol BOC Sciences
Appearance White to off-white solid Generic supplier data
Purity ≥95% Crysdot LLC

| Storage | Store at 2-8°C, inert atmosphere | Generic supplier data |

1.2. Spectroscopic Signature

Spectroscopic data is crucial for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the pyrrolidine ring. The proton on the carbon bearing the carboxylic acid (C2) typically appears as a multiplet around 4.0-4.5 ppm. The proton on the carbon with the bromine atom (C4) is also shifted downfield. The acidic proton of the carboxylic acid is highly deshielded, appearing as a broad singlet far downfield, often above 10 ppm, and its signal disappears upon D₂O exchange.[1][2]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically appearing in the 165-185 ppm range.[2] The carbons attached to the electronegative bromine and nitrogen atoms (C4 and C2/C5) are also deshielded and appear at characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching absorption for the carboxylic acid, spanning from 2500 to 3300 cm⁻¹.[2] A strong carbonyl (C=O) stretch is also prominent around 1710-1760 cm⁻¹.[2]

Synthesis and Stereochemical Control

The synthesis of this compound almost universally begins with a readily available, enantiomerically pure starting material to ensure the correct final stereochemistry.

2.1. The Precursor: (2S,4R)-4-Hydroxyproline

The most common and economically viable precursor is trans-4-hydroxy-L-proline (Hyp), a natural amino acid.[3] This starting material already contains the desired (2S,4R) stereochemistry, which is retained throughout the synthetic sequence.

2.2. Synthetic Workflow

The conversion of the hydroxyl group to a bromine atom is the central transformation. This requires careful selection of reagents to prevent side reactions or racemization.

Diagram 1: Synthetic Pathway from L-Hydroxyproline

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A (2S,4R)-4-Hydroxyproline B N-Boc Protected Hydroxyproline A->B (Boc)₂O, Base C N-Boc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid B->C PBr₃ or CBr₄/PPh₃ D This compound C->D TFA or HCl

Caption: General synthesis of this compound.

2.3. Detailed Experimental Protocol (Illustrative)

  • N-Protection: (2S,4R)-4-Hydroxyproline is first protected at the nitrogen atom to prevent unwanted side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

    • Rationale: The secondary amine is a nucleophile and could react with the brominating agent. Protection renders it inert during the subsequent step.

  • Bromination: The hydroxyl group of the N-Boc protected hydroxyproline is then converted to a bromide. This is an Sₙ2 reaction, so inversion of stereochemistry at the C4 position is a key consideration. However, since the goal is to replace the hydroxyl group with bromine while retaining the overall trans geometry, reagents that proceed with retention or a double inversion are often conceptually simpler, though direct displacement with inversion from the corresponding mesylate or tosylate is also a standard approach. Reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) are effective.

    • Rationale: These reagents are well-established for converting alcohols to alkyl bromides. The choice depends on factors like scale, cost, and desired workup conditions.

  • Deprotection: The final step is the removal of the N-Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

    • Rationale: The Boc group is designed to be stable to many reaction conditions but easily cleaved by acid, liberating the secondary amine to yield the final product.

Chemical Reactivity and Handling

The molecule possesses three key functional groups that dictate its reactivity: the secondary amine, the carboxylic acid, and the alkyl bromide.

Diagram 2: Reactivity Map

G cluster_reactions Key Transformations main This compound Secondary Amine (Nucleophilic) Carboxylic Acid (Acidic, Electrophilic at C=O) C-Br Bond (Electrophilic at C4) N_Reaction N-Alkylation / N-Acylation main:n->N_Reaction Reacts with Electrophiles C_Reaction Esterification / Amide Coupling main:c->C_Reaction Reacts with Nucleophiles/Alcohols Br_Reaction Sₙ2 Displacement (e.g., with N₃⁻, RS⁻, R₂NH) main:b->Br_Reaction Reacts with Nucleophiles

Caption: Functional group reactivity of the title compound.

  • Secondary Amine: Acts as a nucleophile. It can be acylated to form amides, alkylated, or used in reductive amination. This site is often protected during synthesis and deprotected for subsequent coupling reactions.

  • Carboxylic Acid: Can be converted into esters, amides, or acid chlorides. Amide coupling, often facilitated by reagents like HBTU or EDCI, is a cornerstone of its use in building larger molecules.[4]

  • Alkyl Bromide: The carbon at the C4 position is electrophilic. The bromide is a good leaving group and can be displaced by a variety of nucleophiles (e.g., azides, thiols, amines) via an Sₙ2 mechanism. This allows for the introduction of diverse functionalities at a specific, stereochemically defined position.

3.1. Safety and Handling

Like many halogenated organic compounds, this compound should be handled with care.

  • Hazards: May cause skin, eye, and respiratory irritation.[5][6]

  • Precautions: Handle in a well-ventilated area, such as a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of dust and direct contact with skin and eyes.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] For long-term stability, storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended.[10]

Applications in Drug Discovery

The rigid, stereochemically defined structure of this compound makes it a valuable "constrained proline" analogue. This conformational restriction can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible structures.

  • Peptidomimetics: It is incorporated into peptide sequences to induce specific turns or conformations, mimicking the structure of natural peptide ligands while offering improved pharmacological properties.[11] The pyrrolidine scaffold is a common feature in many biologically active compounds.[12]

  • Scaffold for Synthesis Libraries: The three distinct functional handles allow for three-dimensional diversification. The carboxylic acid and amine can be used to build a core structure, while the bromide at C4 can be displaced to introduce a wide array of substituents, creating libraries of related compounds for high-throughput screening.

  • Key Intermediate for Specific Targets: This building block has been instrumental in the synthesis of inhibitors for various enzymes. For instance, substituted pyrrolidines are core components of inhibitors for targets like dipeptidyl peptidase-4 (DPP-4) in diabetes treatment and viral proteases in antiviral therapies. The ability to install different groups at the 4-position is critical for optimizing potency and selectivity.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its pre-defined stereochemistry, conformational rigidity, and versatile reactivity profile provide medicinal chemists with a reliable scaffold to construct complex and potent therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromopyrrole-2-carboxylic acid. Retrieved from .

  • Apollo Scientific. (n.d.). Safety Data Sheet: (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected.
  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from .

  • ChemicalBook. (2022). 4-(2-broMobenzyl)pyrrolidine-2-carboxylic acid hydrochloride - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
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  • ChemicalBook. (n.d.). Microcrystalline cellulose CAS#: 9004-34-6.
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  • Chem-Tools. (n.d.). (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid.
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  • BLDpharm. (n.d.). (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. Retrieved from .

  • Chem-Impex. (n.d.). Fmoc-(2S,4S)-4-amino-1-benzoyl-pyrrolidine-2-carboxylic acid. Retrieved from .

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
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  • National Center for Biotechnology Information. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
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Sources

A Technical Guide to the Stereoselective Synthesis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of a robust and stereoselective pathway for the synthesis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid, a valuable proline analog for research and development in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices.

Introduction

Substituted proline analogs are of significant interest in the development of novel therapeutics and chemical probes. The rigid pyrrolidine ring of proline plays a crucial role in defining the conformation of peptides and proteins.[1][2] Introducing substituents onto this ring, such as a bromine atom at the C4 position, allows for the modulation of steric and electronic properties, influencing biological activity and providing a handle for further chemical modification.[3][4] this compound, in particular, serves as a key building block for the synthesis of more complex molecules, including peptidomimetics and enzyme inhibitors.

Core Synthesis Pathway: From (2S,4R)-4-Hydroxy-L-proline

The most common and stereochemically controlled route to this compound commences with the commercially available and relatively inexpensive starting material, (2S,4R)-4-hydroxy-L-proline.[5][6] The synthesis hinges on the principle of a stereospecific nucleophilic substitution (SN2) reaction to replace the hydroxyl group with a bromide ion, thereby inverting the stereochemistry at the C4 position.

The overall synthetic strategy can be broken down into three key stages:

  • Protection of Functional Groups: The amino and carboxylic acid moieties of the starting material must be protected to prevent unwanted side reactions during the subsequent bromination step.

  • Activation and Displacement of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must be converted into a more reactive species to facilitate nucleophilic substitution by a bromide ion.

  • Deprotection: Removal of the protecting groups to yield the final target compound.

Visualizing the Synthesis Pathway

Synthesis_Pathway Start (2S,4R)-4-Hydroxy-L-proline Protected Protected (2S,4R)-4-Hydroxyproline (e.g., Boc-Hyp-OMe) Start->Protected Protection (e.g., (Boc)2O, MeOH/SOCl2) Activated Activated Intermediate (e.g., Mesylate or Tosylate) Protected->Activated Activation (e.g., MsCl or TsCl, Base) Brominated Protected (2S,4R)-4-Bromopyrrolidine-2-carboxylate Activated->Brominated S_N2 Displacement (e.g., LiBr) Final This compound Brominated->Final Deprotection (e.g., Acid Hydrolysis)

Caption: A schematic overview of the synthesis pathway for this compound.

Detailed Experimental Protocol and Rationale

This section provides a step-by-step methodology for the synthesis, along with an explanation of the critical parameters and choices of reagents.

Part 1: Protection of (2S,4R)-4-Hydroxy-L-proline

The initial step involves the protection of both the secondary amine and the carboxylic acid functional groups. A common and effective strategy is the formation of an N-Boc protected methyl ester.

Protocol:

  • Esterification: Suspend (2S,4R)-4-hydroxy-L-proline in methanol. Cool the suspension to 0°C in an ice bath. Add thionyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • N-Boc Protection: Dissolve the crude methyl ester hydrochloride in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water. Add a base, for example, sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt.[7] Add di-tert-butyl dicarbonate ((Boc)2O) and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC). Perform an aqueous workup and purify the product by column chromatography to yield N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.

Rationale:

  • Esterification: The Fischer esterification with methanol and thionyl chloride is a straightforward and high-yielding method for converting the carboxylic acid to its methyl ester. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the esterification.

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amine. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.

Part 2: Activation and Bromination

The hydroxyl group at the C4 position is a poor leaving group. To facilitate its displacement by a bromide ion, it must first be converted into a good leaving group, such as a mesylate or tosylate. This is then followed by an SN2 reaction with a bromide salt.

Protocol:

  • Activation (Mesylation): Dissolve the N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester in anhydrous dichloromethane and cool to 0°C. Add a non-nucleophilic base, such as triethylamine or pyridine, followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at 0°C for a few hours. The progress of the reaction can be monitored by TLC.

  • Bromination: To the reaction mixture containing the in situ generated mesylate, add a source of bromide ions, such as lithium bromide (LiBr). Allow the reaction to warm to room temperature and stir until the displacement is complete. The SN2 reaction proceeds with inversion of configuration, yielding the desired (2S,4R) stereochemistry.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-(2S,4R)-4-bromo-L-proline methyl ester.

Rationale:

  • Activation: Conversion of the hydroxyl group to a mesylate creates an excellent leaving group (mesylate anion, CH3SO3-), which is readily displaced by a nucleophile.

  • SN2 Displacement: The use of a polar aprotic solvent like dichloromethane facilitates the SN2 reaction. Lithium bromide is a good source of nucleophilic bromide ions. The reaction proceeds with inversion of stereochemistry, which is crucial for obtaining the desired (2S,4R) configuration from the (2S,4R) starting material.

Alternatively, a Mitsunobu reaction can be employed for the direct conversion of the hydroxyl group to the bromide, which also proceeds with inversion of configuration.[3]

Part 3: Deprotection

The final step is the removal of the Boc and methyl ester protecting groups to yield the target amino acid.

Protocol:

  • Hydrolysis: Dissolve the purified N-Boc-(2S,4R)-4-bromo-L-proline methyl ester in a strong acidic solution, such as 6M hydrochloric acid.[7] Heat the mixture to reflux for several hours. This single step will cleave both the Boc group and the methyl ester.

  • Isolation: After cooling, the reaction mixture can be concentrated under reduced pressure to yield the hydrochloride salt of this compound as a solid. The product can be further purified by recrystallization if necessary.

Rationale:

  • Acid Hydrolysis: Strong acidic conditions are effective for the simultaneous deprotection of the N-Boc group and hydrolysis of the methyl ester. The use of hydrochloric acid conveniently provides the final product as its hydrochloride salt, which is often a stable, crystalline solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule and the stereochemistry can be inferred from the coupling constants of the pyrrolidine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Quantitative Data Summary

StepReactantsReagentsSolventTypical Yield
Protection (2S,4R)-4-hydroxy-L-prolineMeOH/SOCl2, (Boc)2O/BaseMethanol, DCM85-95%
Activation & Bromination N-Boc-(2S,4R)-hydroxyproline methyl esterMsCl/Base, LiBrDichloromethane70-85%
Deprotection N-Boc-(2S,4R)-bromoproline methyl ester6M HClWater>90%

Conclusion

The synthesis of this compound from (2S,4R)-4-hydroxy-L-proline is a well-established and reliable procedure. The key to this synthesis is the stereospecific SN2 displacement of an activated hydroxyl group. By carefully selecting protecting groups and reaction conditions, this valuable building block can be produced in high yield and purity, enabling its use in a wide range of applications in drug discovery and chemical biology.

References

  • Australian Journal of Chemistry. (1967). Synthesis of the cis and trans isomers of 4-Chloro-L-proline, 4-Bromo-L-proline, and 4-Amino-L-proline. Australian Journal of Chemistry, 20(7), 1493–1509. [Link]

  • Limon, D. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(41), 13778–13788. [Link]

  • Wennemers, H. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. [Link]

  • Limon, D. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(41), 13778–13788. [Link]

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  • Hughes, A. B., & Sleebs, B. E. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(11), 1538-1543*. [Link]

  • Reddy, K. L., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron: Asymmetry, 26(15-16), 843-848*. [Link]

  • Bakulina, O., & Zlotin, S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6689*. [Link]

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  • ResearchGate. (2010). Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. [Link]

  • Google Patents. (2014).
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  • ResearchGate. (2008). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. [Link]

  • Rigo, B., et al. (2012). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Tetrahedron, 68(4), 1117-1127*. [Link]

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(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Stereochemically Defined Scaffolds

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a privileged scaffold, frequently incorporated into biologically active molecules to impart favorable pharmacokinetic and pharmacodynamic properties.[1] Its inherent three-dimensionality, a consequence of sp³ hybridization, allows for a nuanced exploration of chemical space that is often critical for achieving potent and selective target engagement.[1] Among the vast array of substituted pyrrolidines, (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid (CAS No: 16257-71-9) emerges as a particularly valuable chiral building block. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis, applications, and safety considerations, underscoring its strategic importance in the synthesis of novel therapeutics.

The unique stereochemical configuration of this compound, a derivative of the non-proteinogenic amino acid proline, offers a defined spatial arrangement of its functional groups. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide range of chemical transformations while the carboxylic acid and secondary amine provide anchor points for peptide coupling and other derivatizations. This trifunctional nature makes it an ideal starting material for constructing complex molecular architectures with precise stereochemical control.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 16257-71-9[2][3][4]
Molecular Formula C5H8BrNO2[2][5]
Molecular Weight 194.03 g/mol [2][5]
Appearance White to off-white powder[6][7]
Purity Typically ≥95%
Storage Keep in a dark, sealed, and cool place[3][5]
InChI Key RPVLOJVLQGIHDG-DMTCNVIQSA-N[2]

The presence of the bromine atom significantly influences the molecule's reactivity and lipophilicity. While often perceived as merely reactive intermediates, chiral alkyl halides can be stable under physiological conditions and contribute to enhanced biological activity through both steric and electronic effects.[8] The carboxylic acid moiety, a common feature in many drugs, plays a crucial role in target binding through hydrogen bonding and ionic interactions.[9]

Synthesis and Stereochemical Control

The synthesis of substituted prolines, including halogenated derivatives, is a well-explored area of organic chemistry.[10][11][12] The stereospecific synthesis of this compound often starts from readily available chiral precursors, such as (2S,4R)-4-hydroxy-L-proline.

Conceptual Synthetic Workflow

A common synthetic strategy involves the stereospecific conversion of the hydroxyl group in a protected hydroxyproline derivative to a bromide. This can be achieved through various established methodologies, such as the Appel reaction or by converting the alcohol to a good leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with a bromide source.

G Start (2S,4R)-4-Hydroxy-L-proline (Protected) Activation Activation of Hydroxyl Group (e.g., Mesylation) Start->Activation Substitution Nucleophilic Substitution with Bromide Source (e.g., LiBr) Activation->Substitution Deprotection Deprotection Substitution->Deprotection Final (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid Deprotection->Final

Caption: Generalized synthetic pathway to this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Protection of the Amine and Carboxylic Acid (2S,4R)-4-Hydroxy-L-proline is first protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and conversion to a methyl or ethyl ester for the carboxylic acid.

Step 2: Activation of the Hydroxyl Group The protected hydroxyproline is dissolved in an appropriate aprotic solvent (e.g., dichloromethane) and cooled to 0°C. A base such as triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride to form the mesylate. The reaction is monitored by thin-layer chromatography (TLC) for completion.

Step 3: Nucleophilic Substitution with Bromide The crude mesylate is then reacted with a bromide source, such as lithium bromide, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the SN2 substitution, which proceeds with inversion of stereochemistry at the C4 position.

Step 4: Deprotection Finally, the protecting groups are removed. Acidic conditions (e.g., trifluoroacetic acid for the Boc group) and subsequent saponification of the ester will yield the final product, this compound.

It is crucial to maintain anhydrous conditions throughout the activation and substitution steps to prevent side reactions. Purification at each step, typically by column chromatography, is essential to obtain the desired product with high purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide range of biologically active compounds. The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.

As a Proline Analogue in Peptidomimetics

Proline and its analogues are known to induce specific conformations in peptides, such as β-turns.[10][12] The incorporation of this compound into a peptide sequence can be used to study structure-activity relationships or to develop novel peptidomimetics with enhanced stability or activity. The bromine atom can also serve as a handle for further modification after peptide synthesis.

Synthesis of Novel Heterocyclic Scaffolds

The pyrrolidine ring can be a core component of more complex heterocyclic systems. For example, the bromine atom can be used as a leaving group in intramolecular cyclization reactions to form bicyclic structures. These scaffolds are often found in natural products and potent therapeutic agents.

Case Study: Spirooxindole MDM2 Inhibitors

A notable application of substituted pyrrolidines is in the development of spirooxindole inhibitors of the MDM2-p53 interaction, a key target in cancer therapy.[13] While the specific (2S,4R)-4-bromo derivative is not explicitly mentioned in the cited study, the synthesis of the spiro-pyrrolidine core highlights the importance of stereochemically defined pyrrolidine carboxylic acids in constructing these complex molecules. The general synthetic approach often involves the reaction of an isatin derivative with a proline derivative in a 1,3-dipolar cycloaddition. The substituents on the pyrrolidine ring are critical for optimizing the binding affinity and pharmacokinetic properties of the resulting inhibitors.

G Start (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid Derivatization Peptide Coupling or Nucleophilic Substitution Start->Derivatization Intermediate Functionalized Pyrrolidine Derivative Derivatization->Intermediate Cyclization Intramolecular Cyclization or Cross-Coupling Intermediate->Cyclization Final Complex Bioactive Molecule Cyclization->Final

Caption: Versatility of this compound in synthesis.

Other Potential Applications

The unique stereochemistry and functionality of this compound make it a valuable tool for exploring other biological targets. For instance, substituted pyrrolidines have been investigated as inhibitors of enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis and as components of novel antifungal agents.[8][14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[15][16]

  • Handling: Avoid contact with skin and eyes.[15][17] Avoid formation of dust and aerosols.[15] Use in a well-ventilated area or in a fume hood.[15][16]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[16][17]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16][17]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[16][17]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[17]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15] Keep away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.[15][16]

Conclusion

This compound is a high-value chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of complex and biologically active molecules. By understanding its properties, synthesis, and applications, researchers can leverage this compound to accelerate the discovery of novel therapeutics for a wide range of diseases. The continued exploration of substituted pyrrolidines will undoubtedly lead to the development of new and improved medicines.

References

  • MDPI. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Available from: [Link]

  • National Institutes of Health. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Available from: [Link]

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  • National Institutes of Health. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Available from: [Link]

  • National Institutes of Health. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed. Available from: [Link]

  • ResearchGate. Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. Available from: [Link]

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A Technical Guide to the Spectroscopic Characterization of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a constrained amino acid analog and a versatile synthetic building block. Its precise structural confirmation is paramount for its application in complex molecular architectures. This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimentally derived spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a robust predictive analysis. Detailed, field-proven protocols for data acquisition are provided to ensure researchers can reliably characterize this and similar compounds.

Introduction and Molecular Structure

This compound possesses a defined stereochemistry that dictates its biological activity and synthetic utility. The molecule features a pyrrolidine ring, a carboxylic acid at the 2-position, and a bromine atom at the 4-position. The molecular formula is C₅H₈BrNO, with a molecular weight of 194.03 g/mol . The structural integrity and purity of this compound must be rigorously verified before its use in further applications, a task for which spectroscopic methods are indispensable.

This guide explains the causality behind expected spectroscopic values. For instance, the electronegativity of the bromine and nitrogen atoms, along with the anisotropic effect of the carbonyl group, will significantly influence the chemical shifts of nearby protons and carbons in NMR spectroscopy. Similarly, the vibrational modes of the O-H, N-H, and C=O bonds will produce characteristic absorption bands in the IR spectrum.

Figure 1: Molecular Structure of this compound cluster_mol N1 N H C2 C2 (S) N1->C2 C3 C3 C2->C3 COOH COOH C2->COOH COOH C4 C4 (R) C3->C4 C5 C5 C4->C5 Br Br C4->Br Br C5->N1

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. The analysis below is based on established chemical shift ranges for similar functional groups and heterocyclic systems[1][2][3].

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like Br, O, and N causing a downfield shift (higher ppm) for adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, D₂O)

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz Rationale
H2 ~4.2 - 4.4 dd J ≈ 8.0, 4.0 α to COOH and N; deshielded.
H4 ~4.5 - 4.7 m - α to electronegative Br; highly deshielded.
H3a / H3b ~2.4 - 2.8 m - Diastereotopic protons on C3.
H5a / H5b ~3.5 - 3.8 m - Diastereotopic protons on C5, α to N.

| NH, COOH | Variable / Not observed | - | - | Exchangeable protons; signal disappears in D₂O[4][5]. |

  • Expert Insight: The use of a deuterium-donating solvent like D₂O is a deliberate choice. It simplifies the spectrum by exchanging the acidic COOH and amine NH protons for deuterium, causing their signals to disappear[4][6]. This allows for unambiguous observation of the pyrrolidine ring proton signals. In an aprotic solvent like DMSO-d₆, these protons would be visible as broad singlets, with the carboxylic acid proton appearing significantly downfield (10-13 ppm)[6][7][8].

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, D₂O)

Carbon Assignment Predicted Chemical Shift (δ) ppm Rationale
C=O ~170 - 175 Carboxyl carbon, characteristically downfield[5][6][8][9].
C2 ~60 - 65 α to both COOH and N.
C4 ~48 - 55 Directly attached to electronegative Br.
C5 ~52 - 58 α to N.

| C3 | ~38 - 45 | Aliphatic carbon adjacent to C2 and C4. |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated water (D₂O) or DMSO-d₆ in a clean, dry vial[10][11].

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard 400 MHz (or higher) spectrometer. Standard parameters include 16-32 scans and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are required for good signal-to-noise[10].

  • Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to an internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and amine functional groups.

Table 3: Predicted IR Spectroscopic Data

Functional Group Vibration Type Predicted Absorption Range (cm⁻¹) Intensity / Shape
O-H Stretch 3300 - 2500 Strong, Very Broad
N-H Stretch 3400 - 3250 Medium, Broad
C-H Stretch 3000 - 2850 Medium
C=O Stretch 1725 - 1700 Strong, Sharp
C-O Stretch 1320 - 1210 Strong

| C-Br | Stretch | 650 - 550 | Medium-Strong |

  • Trustworthiness: The O-H stretch of a carboxylic acid is one of the most recognizable bands in IR spectroscopy. Its extreme broadness is a direct result of strong intermolecular hydrogen bonding, which creates a wide continuum of vibrational energy states[6][9][12]. The C=O stretch is also a highly reliable and intense band for confirming the presence of the carboxyl group[7][13].

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet Method): This method is standard for solid samples[14].

    • Grind 1-2 mg of the solid sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the homogenous mixture into a thin, transparent pellet using a hydraulic press.

  • Background Collection: Place a pure KBr pellet (or nothing) in the sample holder of the FT-IR spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Collection: Replace the background pellet with the sample pellet and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[14].

  • Data Analysis: The acquired sample spectrum will be automatically ratioed against the background. Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can aid in structural elucidation.

Predicted Mass Spectrum Data

Table 4: Predicted Mass Spectrometry Data

Ion Type Predicted m/z Rationale
[M+H]⁺ 194 / 196 Molecular ion peak (positive ion mode). The characteristic ~1:1 doublet is due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes[15].
[M-Br]⁺ 115 Loss of a bromine radical.
[M-COOH]⁺ 149 / 151 Loss of the carboxylic acid group via decarboxylation.

| Acylium Ion | 148 / 150 | Fragmentation resulting from the loss of H₂O from the protonated molecule. |

  • Authoritative Grounding: The presence of a halogen like bromine provides a definitive isotopic signature. The near-equal natural abundance of ⁷⁹Br and ⁸¹Br results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity[15]. This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock to a final concentration of ~10 µg/mL[10].

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization and Introduction: Introduce the sample solution into the mass spectrometer via direct infusion using an Electrospray Ionization (ESI) source[14][16]. ESI is a soft ionization technique that is well-suited for polar molecules like amino acids, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern to confirm the presence of bromine and identify any significant fragment ions.

Figure 2: General Workflow for Spectroscopic Analysis cluster_workflow Sample Sample of (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in D₂O / DMSO-d₆ IR IR Spectroscopy Sample->IR Prepare KBr Pellet MS Mass Spectrometry Sample->MS Dissolve in MeOH / ACN Data Correlate Data NMR->Data IR->Data MS->Data Structure Confirm Structure & Purity Data->Structure

Caption: A generalized experimental workflow.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification and quality control of this compound. By combining the predictive power of ¹H and ¹³C NMR for detailed structural mapping, the functional group identification capabilities of IR spectroscopy, and the molecular weight and elemental composition information from mass spectrometry, researchers can proceed with confidence in their synthetic and drug development endeavors. The provided protocols represent standard, validated methods that ensure data integrity and reproducibility.

References

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  • (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. (n.d.). MedChemExpress.
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(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid

Abstract

This compound, a halogenated derivative of the non-essential amino acid L-proline, represents a pivotal building block in modern medicinal chemistry and peptide science. Its rigid pyrrolidine core, combined with the specific trans stereochemistry of its substituents, provides a powerful tool for introducing conformational constraints into peptide chains and small molecule scaffolds. The presence of a bromine atom offers a versatile functional handle for subsequent chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the compound's physicochemical properties, general synthetic considerations, and its critical applications in drug discovery and development, supported by detailed experimental protocols.

Introduction: The Significance of Constrained Amino Acids

In the landscape of drug development, particularly in the design of peptide-based therapeutics and peptidomimetics, controlling molecular conformation is paramount for achieving high binding affinity and specificity. Unmodified peptides are often highly flexible, leading to a significant entropic penalty upon binding to their biological targets. The incorporation of conformationally constrained non-canonical amino acids, such as this compound (also known as trans-4-Bromo-L-proline), is a well-established strategy to mitigate this issue.

The defined stereochemistry of this compound locks the pyrrolidine ring into a specific pucker, influencing the local and global conformation of a peptide sequence. This pre-organization can stabilize desired secondary structures, such as β-turns, enhancing biological activity and improving metabolic stability. Furthermore, the bromo-substituent serves not only as a steric and electronic modifier but also as a key reactive site for diversification, making this molecule a highly valued intermediate for constructing chemical libraries aimed at discovering novel therapeutic agents.

Physicochemical and Structural Properties

The precise molecular characteristics of this compound are fundamental to its application. The key properties are summarized below.

PropertyValueSource
Molecular Weight 194.03 g/mol [1]
Molecular Formula C₅H₈BrNO₂[1]
CAS Number 16257-71-9[2]
Density 1.742 g/cm³[2]
Boiling Point 320.17 °C at 760 mmHg[2]
Flash Point 147.43 °C[2]
Appearance White to off-white solidN/A
Storage Conditions 2-8°C, under inert atmosphere
Synonyms trans-4-Bromo-L-proline, (4R)-4-Bromo-L-proline[2]

The (2S,4R) configuration denotes a trans relationship between the carboxylic acid group at C2 and the bromine atom at C4. This stereochemical arrangement is critical, as the corresponding cis isomer, (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid, will induce different conformational preferences in a peptide backbone.

Synthesis and Stereochemical Integrity

The synthesis of this compound and its derivatives typically originates from readily available chiral precursors to ensure absolute stereochemical control. A common and logical starting material is (2S,4R)-4-Hydroxy-L-proline (trans-4-Hydroxy-L-proline), a natural amino acid.

The general synthetic logic involves the stereospecific substitution of the hydroxyl group with a bromine atom. This can be achieved using various brominating agents under conditions that favor an Sₙ2 reaction mechanism, which proceeds with an inversion of stereochemistry at the C4 position. However, to arrive at the desired (2S,4R) product from (2S,4R)-4-hydroxyproline, a reaction that proceeds with retention of configuration is necessary, or a double inversion sequence. More advanced methods may utilize chiral catalysis on unsaturated pyrrole precursors to set both stereocenters simultaneously through hydrogenation[3].

Causality in Synthesis: The choice of synthetic route is dictated by the need to maintain high enantiomeric and diastereomeric purity. Any racemization or epimerization during the synthesis would result in a mixture of isomers, complicating purification and rendering the final product unsuitable for stereospecific applications like peptide synthesis or asymmetric catalysis.

Core Applications in Research and Drug Development

The unique structure of this compound lends itself to several high-value applications.

Building Block in Peptide Synthesis

The primary application is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). When protected with an N-terminal Fmoc group (Fmoc- (2S,4R)-4-Br-Pro-OH), it can be incorporated into peptide sequences to:

  • Induce β-turns: The rigid ring structure promotes the formation of turns, which are critical for molecular recognition in many protein-protein interactions.

  • Enhance Stability: Proline derivatives are known to increase resistance to enzymatic degradation by proteases.

  • Serve as a Scaffold: The bromine atom provides a site for post-synthetic modification directly on the peptide, allowing for the attachment of labels, imaging agents, or other functional moieties.[4][5]

Intermediate in Medicinal Chemistry

Beyond peptides, the pyrrolidine ring is a privileged scaffold found in numerous pharmaceuticals. This compound serves as a versatile starting material for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or other functional groups. This capability is crucial for structure-activity relationship (SAR) studies during lead optimization in drug discovery programs.[4][5]

Neuroscience Research

Substituted proline analogs are of significant interest in neuroscience. They can act as mimics of neurotransmitters or as modulators of receptors and transporters in the central nervous system. The synthesis of novel neuroactive compounds often utilizes building blocks like this bromo-proline derivative to explore the chemical space around a known pharmacophore.[4]

Experimental Protocol: Incorporation into a Peptide via Fmoc-SPPS

This protocol describes a self-validating, standard methodology for incorporating Fmoc-(2S,4R)-4-Br-Pro-OH into a growing peptide chain on a solid support.

Objective: To couple Fmoc-(2S,4R)-4-Br-Pro-OH to a free N-terminal amine on a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., H-Gly-Wang resin)

  • Fmoc-(2S,4R)-4-Br-Pro-OH (3 equivalents)

  • Coupling Reagents: Diisopropylcarbodiimide (DIC, 3 eq.) and OxymaPure® (ethyl cyanohydroxyiminoacetate, 3 eq.)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Washing Solvents: Dichloromethane (DCM), DMF

  • Solid-phase synthesis vessel and shaker

Methodology:

  • Resin Swelling: Place the peptide-resin in the synthesis vessel. Add DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

    • Rationale: Swelling the resin exposes the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and improving reaction kinetics.

  • Fmoc Deprotection (if applicable): If the starting resin is N-terminally Fmoc-protected, add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

    • Rationale: Piperidine is a secondary amine base that efficiently removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group, exposing the free amine for the subsequent coupling reaction.

  • Washing: Wash the resin thoroughly to remove residual piperidine and byproducts. Perform sequential washes: DMF (x3), DCM (x3), DMF (x3).

    • Rationale: Residual piperidine can neutralize the acidic coupling activators in the next step, preventing efficient amide bond formation. Thorough washing is critical for high coupling efficiency.

  • Activation and Coupling: a. In a separate vial, dissolve Fmoc-(2S,4R)-4-Br-Pro-OH (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF. b. Add DIC (3 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

    • Rationale: DIC is the carbodiimide that activates the carboxylic acid. OxymaPure® is an activating additive that forms a highly reactive ester, suppressing the primary side reaction of racemization and improving the reaction rate. c. Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring and Recoupling (Self-Validation): Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A blue/purple color indicates incomplete coupling (free primary amines). If the test is positive, drain the vessel and repeat step 4. A yellow/clear result indicates a complete reaction.

    • Rationale: The Kaiser test provides a qualitative, real-time validation of the reaction's completion. Ensuring a complete reaction at each step is fundamental to synthesizing the correct peptide sequence with high purity.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly: DMF (x3), DCM (x3), DMF (x3).

    • Rationale: Removes excess reagents and soluble byproducts, preparing the resin for the next cycle of deprotection and coupling.

The resin is now ready for the next amino acid coupling cycle or for final cleavage and purification.

Visualization of the Synthetic Workflow

The following diagram illustrates the core cycle of incorporating a protected amino acid, such as Fmoc-(2S,4R)-4-Br-Pro-OH, during Solid-Phase Peptide Synthesis.

spss_cycle cluster_cycle SPPS Cycle Resin_Start Resin-Peptide-Fmoc Deprotection 1. Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, DIC/Oxyma) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Resin_End Resin-Peptide-AA-Fmoc (Chain Extended by one residue) Wash2->Resin_End

Caption: Workflow of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its value is derived from the convergence of a conformationally rigid scaffold, stereochemical purity, and a synthetically versatile functional handle. For researchers and scientists in drug development, this compound provides a reliable and powerful method to engineer specific structural features into peptides and small molecules, ultimately accelerating the discovery of new therapeutics with enhanced potency, selectivity, and stability.

References

  • China Low Price this compound Manufacturers, Suppliers. GlobalChemMall.
  • This compound. Crysdot LLC.
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  • (2S,4R)-Fmoc-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid. Chem-Impex.
  • (2S,4S)-4-bromopyrrolidine-2-carboxylic acid. ChemicalBook.
  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.

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An In-Depth Technical Guide to (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Modified Proline Analogs

Proline, unique among the proteinogenic amino acids for its secondary amine constrained within a pyrrolidine ring, imparts significant conformational rigidity upon peptide backbones. This inherent structural influence has made it a focal point in medicinal chemistry and drug design. The strategic modification of the proline ring, particularly at the C4-position, offers a powerful tool to modulate the physicochemical and biological properties of peptides and small molecules. These modifications can fine-tune ring pucker, influence the cis-trans isomerization of the preceding peptide bond, and introduce novel functionalities for further chemical elaboration.

Among the myriad of proline analogs, halogenated derivatives have garnered considerable attention. The introduction of a halogen atom, such as bromine, can induce potent stereoelectronic effects, altering the conformational preferences of the pyrrolidine ring and thereby influencing the overall architecture of a molecule.[1][2] (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid, a key chiral building block, has emerged as a valuable intermediate in the synthesis of complex pharmaceuticals and research tools. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and diverse applications in modern drug development.

Historical Perspective and the Genesis of 4-Haloprolines

The journey to this compound is intrinsically linked to the exploration of naturally occurring and synthetic proline derivatives. The discovery and study of 4-hydroxyproline, a key component of collagen, laid the foundation for investigating the impact of C4-substituents on the proline scaffold.[3] Early research in peptide chemistry recognized that modifying this position could lead to peptides with enhanced stability and novel biological activities.[4]

The first syntheses of 4-haloprolines were driven by the desire to create versatile intermediates for peptide modification and to study the fundamental effects of halogenation on peptide structure and function. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the broader effort to functionalize the proline ring. The stereospecific synthesis of 4-bromo-L-proline derivatives was described in the mid-20th century, with the key strategy involving the displacement of the hydroxyl group from the readily available and inexpensive trans-4-hydroxy-L-proline.[5][6] This foundational work opened the door for the incorporation of 4-bromoproline into peptides, enabling further chemical diversification and the exploration of structure-activity relationships.

Stereoselective Synthesis: From Natural Precursors to Modern Methods

The synthesis of this compound with high stereochemical purity is paramount for its application in drug discovery, where chirality is a critical determinant of biological activity. The primary and most established route leverages the natural chirality of (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline).

Classical Synthetic Approach: Nucleophilic Substitution of Hydroxyproline

The conversion of the C4-hydroxyl group of trans-4-hydroxy-L-proline to a bromide with inversion of stereochemistry is the cornerstone of the classical synthesis. This SN2 reaction preserves the stereochemistry at C2 while inverting the stereocenter at C4, leading to the desired (2S,4R) configuration of the bromo-derivative from the (2S,4R) hydroxy precursor.

Experimental Protocol: Synthesis of this compound from (2S,4R)-4-Hydroxy-L-proline

Step 1: Protection of the Amine and Carboxylic Acid The amine and carboxylic acid functionalities of (2S,4R)-4-hydroxy-L-proline must be protected to prevent side reactions. A common strategy involves the formation of an N-Boc (tert-butyloxycarbonyl) or N-Cbz (carboxybenzyl) protected methyl or benzyl ester.

Step 2: Activation of the Hydroxyl Group The hydroxyl group is a poor leaving group and must be activated for nucleophilic substitution. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate.

Step 3: Nucleophilic Displacement with Bromide The activated hydroxyl group is then displaced by a bromide ion source, such as lithium bromide or sodium bromide, in an appropriate solvent like acetone or DMF. This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C4 position.

Step 4: Deprotection The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc and the ester, or hydrogenolysis for Cbz and benzyl esters) to yield the final this compound.

Diagram of the Classical Synthetic Pathway

G cluster_0 Classical Synthesis Hydroxyproline (2S,4R)-4-Hydroxy-L-proline Protected_Hyp N,O-Protected Hydroxyproline Hydroxyproline->Protected_Hyp Protection Activated_Hyp Activated Hydroxyproline (e.g., Tosylate) Protected_Hyp->Activated_Hyp Activation Protected_Bromo Protected (2S,4R)-4-Bromoproline Activated_Hyp->Protected_Bromo SN2 Displacement (Bromide source) Final_Product (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid Protected_Bromo->Final_Product Deprotection G cluster_1 Proline Editing Workflow Start Start SPPS with Fmoc-Hyp(PG)-OH Elongation Peptide Chain Elongation Start->Elongation Deprotection Selective Deprotection of Hyp Side Chain Elongation->Deprotection Modification On-Resin Bromination of Hydroxyl Group Deprotection->Modification Cleavage Cleavage from Resin and Global Deprotection Modification->Cleavage Final_Peptide Peptide containing (2S,4R)-4-Bromoproline Cleavage->Final_Peptide

Caption: Modern "Proline Editing" approach for synthesizing 4-bromoproline peptides.

Physicochemical Properties and Structural Implications

The introduction of a bromine atom at the C4 position of the pyrrolidine ring has profound effects on the molecule's properties.

PropertyDescription
Stereochemistry The (2S,4R) configuration is crucial for its utility as a chiral building block.
Ring Pucker The electronegative bromine atom influences the puckering of the pyrrolidine ring, often favoring a Cγ-exo pucker. This can have a significant impact on the conformation of peptides into which it is incorporated. [2]
Cis-Trans Isomerism The conformational bias induced by the bromo substituent can influence the equilibrium of the cis and trans isomers of the preceding peptide bond, a critical factor in protein folding and receptor recognition. [1]
Reactivity The bromine atom serves as a versatile chemical handle. It can be displaced by a variety of nucleophiles, allowing for the synthesis of a diverse library of 4-substituted proline derivatives. It also enables participation in cross-coupling reactions.

Applications in Drug Discovery and Chemical Biology

This compound is a valuable tool for medicinal chemists and chemical biologists due to its unique combination of structural influence and chemical reactivity.

As a Scaffold for Novel Therapeutics

The pyrrolidine ring is a common motif in many approved drugs. [7]The ability to introduce a bromo substituent provides a vector for further chemical modification, allowing for the exploration of chemical space around a core scaffold. This is particularly relevant in the development of:

  • Antiviral Agents: Modified proline analogs are key components in several antiviral drugs. The conformational constraints imposed by the substituted pyrrolidine ring can enhance binding to viral enzymes.

  • Anticancer Agents: The rigidified scaffold of 4-bromoproline can be used to design peptidomimetics that target protein-protein interactions involved in cancer progression.

  • Neurotherapeutics: The blood-brain barrier is a significant challenge in the development of drugs for neurological disorders. The physicochemical properties of molecules can be fine-tuned by introducing substituents like bromine to improve brain penetration.

In Peptide and Peptidomimetic Chemistry

The incorporation of this compound into peptides allows for:

  • Conformational Control: The stereoelectronic effects of the bromine atom can be used to stabilize specific secondary structures, such as β-turns or polyproline helices, which are often involved in biological recognition events. [1]* Enhanced Stability: The modified proline residue can increase the resistance of peptides to proteolytic degradation, thereby improving their pharmacokinetic properties.

  • Probes for Structure-Activity Relationship (SAR) Studies: By systematically replacing proline with its 4-bromo derivative, researchers can probe the importance of the proline conformation for biological activity.

As a Versatile Chemical Intermediate

The bromine atom in this compound serves as a versatile synthetic handle for the preparation of other 4-substituted proline analogs through nucleophilic substitution or metal-catalyzed cross-coupling reactions. This allows for the generation of a wide array of derivatives with diverse functionalities, further expanding the toolbox for drug discovery. [1]

Conclusion and Future Outlook

This compound, born from the systematic exploration of proline's chemical landscape, has established itself as a cornerstone building block in modern medicinal chemistry. Its stereospecific synthesis from readily available precursors and the advent of efficient on-resin modification techniques have made it highly accessible. The profound influence of the bromo substituent on the conformational dynamics of the pyrrolidine ring provides a powerful strategy for the rational design of molecules with tailored properties. As the demand for more sophisticated and specific therapeutics continues to grow, the strategic application of this compound and its derivatives will undoubtedly play a pivotal role in the discovery and development of the next generation of drugs.

References

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
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  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PubMed Central.
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  • 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. The FEBS Journal.
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  • CAS 16257-71-9 L-Proline,4-bromo-,trans-(9ci). Alfa Chemistry.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central.
  • L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. MDPI.
  • Synthesis of A. N-t-Butoxycarbonyl-trans-4-hydroxy-L-proline. PrepChem.com.
  • Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. PubMed.
  • Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester.
  • a general and practical approach to the synthesis of functionally and structurally diverse peptides.
  • L-Hydroxyproline ((2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid) | Endogenous. MedchemExpress.com.
  • Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allyl
  • Unique peptide modifications involved in the biosynthesis of lantibiotics. PubMed.

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A Technical Guide to (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a synthetically versatile, chiral building block of significant interest to the pharmaceutical and life sciences industries. As a substituted proline analogue, its rigid pyrrolidine core offers a valuable scaffold for introducing conformational constraints into peptides and small molecules, while the bromine atom at the 4-position serves as a versatile chemical handle for further functionalization.[1][2] This guide provides an in-depth overview of the compound, including its precise IUPAC nomenclature, physicochemical properties, a validated stereoselective synthesis protocol from a common starting material, comprehensive analytical characterization methods, and a discussion of its strategic applications in modern drug discovery.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to reproducible science. The compound in focus is stereochemically defined, and its IUPAC name correctly reflects this absolute configuration.

  • IUPAC Name: this compound

  • Common Synonyms: 4-Bromo-L-proline (trans-isomer)

  • CAS Number: 16257-71-9

The core structure is a five-membered pyrrolidine ring, a saturated heterocycle that is a cornerstone of many bioactive molecules.[3] The stereochemistry is critical: the carboxyl group at position 2 has an (S) configuration, typical for natural L-amino acids, while the bromine at position 4 has an (R) configuration. This trans relationship between the C2 and C4 substituents is a key structural feature.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₅H₈BrNO₂
Molecular Weight 209.03 g/mol
Appearance Typically an off-white to pale yellow solid
Chirality Contains two stereocenters (C2 and C4)
SMILES C1C(=O)O">C@HBr

Stereoselective Synthesis: A Field-Proven Protocol

The synthesis of this specific diastereomer relies on leveraging a readily available, chiral starting material to ensure stereochemical control. The most common and economically viable precursor is (2S,4R)-4-Hydroxy-L-proline (trans-4-hydroxy-L-proline), a natural amino acid abundant in collagen.[4] The key transformation is the stereospecific substitution of the hydroxyl group with a bromide.

The protocol described below employs a modified Appel reaction, which is known to proceed with inversion of configuration at the reacting center. Starting with the (4R)-hydroxyl group, this inversion reliably yields the desired (4R)-bromo product (as the numbering priority changes, but the spatial orientation is inverted). Note: Protection of the amine and carboxylic acid is crucial before proceeding with the bromination step to prevent unwanted side reactions.

Experimental Protocol: Synthesis from (2S,4R)-4-Hydroxy-L-proline

Step 1: Protection of Amine and Carboxylic Acid

  • Suspend (2S,4R)-4-Hydroxy-L-proline (1.0 eq) in methanol (10 mL/g).

  • Cool the suspension to 0°C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours. The solid will dissolve to form a clear solution.

  • Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

  • Dissolve the salt in dichloromethane (DCM, 15 mL/g) and cool to 0°C.

  • Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature for 12 hours. Monitor by TLC (Thin Layer Chromatography).

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

Causality: The two-step protection is essential. Esterification of the carboxylic acid and Boc-protection of the secondary amine prevent their interference in the subsequent bromination step, ensuring the reaction's selectivity for the hydroxyl group.

Step 2: Stereospecific Bromination (Appel Reaction)

  • Dissolve the protected hydroxyproline (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous DCM (20 mL/g).

  • Cool the solution to 0°C.

  • Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise over 20 minutes, keeping the internal temperature below 5°C.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction to completion by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Concentrate the reaction mixture and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-(2S,4R)-4-bromoproline methyl ester.

Causality: The Appel reaction proceeds via a phosphonium salt intermediate. The subsequent backside (Sₙ2) attack by the bromide ion on the carbon bearing the hydroxyl group results in a clean inversion of stereochemistry, which is critical for obtaining the desired (2S,4R) product from the (2S,4R)-hydroxy precursor.

Step 3: Deprotection

  • Dissolve the purified bromo-intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (10 mL/g).

  • Stir at room temperature for 2 hours to remove the Boc group.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in 6M aqueous HCl (10 mL/g) and heat at 90°C for 6 hours to hydrolyze the methyl ester.

  • Cool the solution and concentrate under vacuum.

  • The resulting solid can be purified by recrystallization or ion-exchange chromatography to yield this compound as its hydrochloride salt.

Synthetic Workflow Diagram

Synthesis_Workflow Start (2S,4R)-4-Hydroxy- L-proline P1 Protection Step 1: Esterification (SOCl₂, MeOH) Start->P1 1 P2 Protection Step 2: Boc Protection (Boc₂O, Et₃N) P1->P2 2 Protected_Hyp N-Boc-(2S,4R)-4-hydroxy- proline methyl ester P2->Protected_Hyp Yields Bromination Bromination: Appel Reaction (CBr₄, PPh₃) Protected_Hyp->Bromination 3 Protected_BrP N-Boc-(2S,4R)-4-bromo- proline methyl ester Bromination->Protected_BrP Yields D1 Deprotection Step 1: Boc Removal (TFA) Protected_BrP->D1 4 D2 Deprotection Step 2: Ester Hydrolysis (aq. HCl) D1->D2 5 Final_Product (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid D2->Final_Product Purification caption Fig 1. Stereoselective Synthesis Workflow.

Fig 1. Stereoselective Synthesis Workflow.

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals include the multiplets for the pyrrolidine ring protons and a characteristic downfield shift for the proton at C4 due to the deshielding effect of the bromine atom.

    • ¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon (~170-175 ppm) and the carbon bearing the bromine (C4, ~45-55 ppm).

  • Mass Spectrometry (MS): Used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be clearly visible as two peaks (M and M+2) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming stereochemical purity. The compound is analyzed on a chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column) to separate the desired (2S,4R) diastereomer from other potential stereoisomers, such as the (2S,4S), (2R,4S), and (2R,4R) forms. This technique provides a quantitative measure of diastereomeric excess (d.e.).

Strategic Applications in Drug Discovery

The unique structural features of this compound make it a "privileged scaffold" in medicinal chemistry. Proline analogues are widely used to create structurally constrained molecules that can improve binding affinity, selectivity, and pharmacokinetic properties.[5][6]

  • Conformational Constraint: The rigid pyrrolidine ring restricts the conformational flexibility of molecules into which it is incorporated.[2] This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.

  • Peptidomimetics: It serves as a mimic for proline in peptides. The bromo-substituent can be used to probe steric and electronic interactions within a binding pocket or serve as a precursor for further modifications.

  • Synthetic Handle for Diversification: The C-Br bond is a versatile functional group for introducing further complexity. It can readily participate in nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Logical Application Workflow

Application_Workflow cluster_0 Core Building Block cluster_1 Synthetic Strategies cluster_2 Resulting Molecular Classes cluster_3 Drug Discovery Outcomes Core (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid PeptideCoupling Peptide Synthesis (Amide Bond Formation) Core->PeptideCoupling CrossCoupling Cross-Coupling Rxns (e.g., Suzuki, Sonogashira) Core->CrossCoupling Substitution Nucleophilic Substitution (e.g., with N, O, S nucleophiles) Core->Substitution ConstrainedPeptides Constrained Peptides & Peptidomimetics PeptideCoupling->ConstrainedPeptides DiverseLibraries SAR Libraries CrossCoupling->DiverseLibraries Heterocycles Novel Heterocyclic Scaffolds Substitution->Heterocycles Target Improved Target Affinity & Selectivity ConstrainedPeptides->Target PK Enhanced Pharmacokinetics (e.g., metabolic stability) Heterocycles->PK DiverseLibraries->Target Lead Lead Compound Identification Target->Lead PK->Lead caption Fig 2. Role in Drug Discovery Logic.

Fig 2. Role in Drug Discovery Logic.

The carboxylic acid moiety is a critical functional group in many drugs but can sometimes lead to poor pharmacokinetic properties.[7][8] By incorporating the pyrrolidine scaffold and using the bromo-substituent to build out the molecule, medicinal chemists can design compounds that retain the key binding interactions of a carboxylate while improving properties like cell permeability and metabolic stability.[9]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined stereochemistry, derived from an accessible natural product, provides a reliable foundation for constructing complex and conformationally defined molecules. The combination of a rigid proline-like core and a versatile bromine handle ensures its continued and expanding role in the development of next-generation therapeutics. Mastery of its synthesis and an understanding of its strategic application are essential for researchers and scientists aiming to innovate in the field of drug discovery.

References

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  • National Center for Biotechnology Information. (2020). Syntheses and Antibiotic Evaluation of 2-{[(2R,4R)-4-Carboxy-2-hydroxypyrrolidin-1-yl]carbonyl}benzene-1,5-dicarboxylic Acids and 2-Carbamoylbenzene-1,5-dicarboxylic Acid Analogues. Molecules, 25(17), 3986.
  • MedchemExpress. (n.d.). L-Hydroxyproline.
  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
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  • ScienceDirect. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers.
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The Strategic Versatility of (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1] Its prevalence in approved drugs underscores its significance as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one biological target. The conformational rigidity of the pyrrolidine ring, compared to its linear counterparts, reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, the stereochemistry of the substituents on the pyrrolidine ring plays a crucial role in defining the three-dimensional arrangement of functional groups, which in turn dictates the nature and strength of interactions with biological macromolecules.

This technical guide focuses on (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid and its structural analogs, a class of compounds that has garnered significant interest in drug discovery. The introduction of a halogen atom, such as bromine, at the C4-position of the proline scaffold introduces unique electronic and steric properties that can be exploited to modulate the pharmacological profile of a molecule. This guide will delve into the synthetic strategies for accessing these valuable building blocks, explore their structure-activity relationships (SAR) in various therapeutic contexts, and provide detailed experimental protocols for their synthesis and biological evaluation.

I. Stereoselective Synthesis of 4-Substituted Pyrrolidine-2-Carboxylic Acid Analogs

The stereoselective synthesis of 4-substituted proline analogs is a well-established field, with numerous methods available to control the stereochemistry at both the C2 and C4 positions. A common and efficient strategy involves the use of readily available chiral starting materials, such as 4-hydroxy-L-proline.

Synthesis of this compound from (2S,4R)-4-Hydroxyproline

The most direct route to this compound involves the stereospecific conversion of the hydroxyl group of (2S,4R)-4-hydroxyproline (trans-4-hydroxy-L-proline) to a bromine atom. This is typically achieved through an SN2-type reaction, which proceeds with inversion of stereochemistry at the C4 position. To achieve this, the starting hydroxyproline is usually protected at the nitrogen and carboxylic acid functionalities.

A common approach involves the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CBr₄ or CCl₄) to convert alcohols to the corresponding halides with inversion of configuration.

Below is a representative workflow for the synthesis of N-Boc-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid benzyl ester:

Synthesis_Workflow start N-Boc-(2S,4R)-4-hydroxy-L-proline benzyl ester reagents PPh₃, CBr₄ Acetonitrile (anhydrous) start->reagents Appel Reaction (SN2 inversion) product N-Boc-(2S,4S)-4-bromo-L-proline benzyl ester reagents->product deprotection Deprotection (e.g., H₂/Pd-C, TFA) product->deprotection final_product (2S,4S)-4-Bromopyrrolidine- 2-carboxylic acid deprotection->final_product

Caption: Synthetic workflow for (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid.

Experimental Protocol 1: Synthesis of N-Boc-(2S,4S)-4-chloro-L-proline benzyl ester via Appel Reaction [2]

This protocol describes the conversion of the hydroxyl group of N-Boc-(2S,4R)-4-hydroxy-L-proline benzyl ester (Boc-Hyp-OBn) to a chloro group with inversion of stereochemistry. A similar procedure can be adapted for the bromo derivative using CBr₄.

  • Materials:

    • N-Boc-(2S,4R)-4-hydroxy-L-proline benzyl ester (Boc-Hyp-OBn)

    • Triphenylphosphine (PPh₃)

    • Carbon tetrachloride (CCl₄)

    • Acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Hexanes

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-Hyp-OBn (1 equivalent) in anhydrous acetonitrile.

    • Add triphenylphosphine (1.5 equivalents) to the solution and cool the mixture to 0 °C.

    • Slowly add a solution of carbon tetrachloride (1.5 equivalents) in anhydrous acetonitrile to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Resuspend the residue in a minimal amount of dichloromethane and purify by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-Boc-(2S,4S)-4-chloro-L-proline benzyl ester as a solid.

Synthesis of Other 4-Substituted Analogs

The versatility of the 4-hydroxyproline scaffold allows for the synthesis of a wide array of analogs through various chemical transformations.

  • Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the stereospecific inversion of the hydroxyl group at the C4 position, allowing for the introduction of various nucleophiles such as azides, thiols, and phenols.[3]

  • Oxidation and Reduction: Oxidation of the C4 hydroxyl group to a ketone, followed by stereoselective reduction, can provide access to the cis-4-hydroxyproline diastereomer.

  • Nucleophilic Substitution: The synthesized 4-halo-proline derivatives serve as excellent precursors for further functionalization via SN2 reactions with a variety of nucleophiles, enabling the introduction of diverse substituents at the C4 position.[3]

II. Structure-Activity Relationship (SAR) and Therapeutic Applications

The introduction of a substituent at the C4 position of the pyrrolidine-2-carboxylic acid scaffold profoundly influences its biological activity. The nature of the substituent, its stereochemistry, and its electronic properties all contribute to the molecule's interaction with its biological target.

Conformational Effects of 4-Substituents

The substituents at the C4 position of the proline ring have a significant impact on the ring's pucker, which in turn influences the conformation of the peptide backbone.[4][5]

  • Exo vs. Endo Pucker: Electron-withdrawing groups at the C4 position with R stereochemistry (e.g., in (2S,4R)-4-fluoroproline) favor an exo ring pucker.[2][6] Conversely, electron-withdrawing groups with S stereochemistry (e.g., in (2S,4S)-4-fluoroproline) favor an endo pucker.[4]

  • Influence on Peptide Stability: The conformational preferences induced by 4-substituents can have a dramatic effect on the stability of peptides and proteins. For instance, the incorporation of (2S,4R)-4-fluoroproline or (2S,4R)-4-chloroproline into collagen-mimetic peptides has been shown to significantly enhance the stability of the collagen triple helix.[7][8] This stabilization is attributed to a combination of stereoelectronic and steric effects.[8]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of 4-halopyrrolidine-2-carboxylic acid analogs is in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4).[9][10] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels.[11] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic strategy for type 2 diabetes.[12]

Many potent and selective DPP-4 inhibitors incorporate a 4-fluoropyrrolidine-2-carbonitrile moiety.[13] The fluorine atom is believed to enhance the binding affinity and metabolic stability of the inhibitor.

DPP4_Inhibition cluster_0 Incretin Pathway cluster_1 Therapeutic Intervention cluster_2 Physiological Response GLP1_GIP GLP-1 & GIP (Active Incretins) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Increased_Incretins Increased Active GLP-1 & GIP GLP1_GIP->Increased_Incretins Prolonged Activity Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins DPP4_Inhibitor (2S,4R)-4-Halopyrrolidine Analog (DPP-4 Inhibitor) DPP4_Inhibited DPP-4 Enzyme (Inhibited) DPP4_Inhibitor->DPP4_Inhibited Inhibition Pancreas Pancreas Increased_Incretins->Pancreas Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose

Caption: Mechanism of action of DPP-4 inhibitors.

Table 1: Structure-Activity Relationship of 4-Substituted Pyrrolidine Analogs as DPP-4 Inhibitors

R-group at C4StereochemistryBiological Activity (IC₅₀)Reference
-F(2S, 4S)Potent inhibition[13]
-H(2S)Moderate inhibition[13]
-OH(2S, 4R)Reduced inhibition[14]
-Br(2S, 4S)Potentially potent (inferred from SAR)[14]

Experimental Protocol 2: In Vitro DPP-4 Inhibitor Screening Assay [15][16]

This protocol provides a general method for screening compounds for their ability to inhibit DPP-4 activity using a fluorogenic substrate.

  • Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds (dissolved in DMSO)

    • Positive control inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In the wells of the 96-well plate, add 25 µL of the assay buffer.

    • Add 5 µL of the test compound dilutions or positive control to the respective wells. For the control wells (100% activity), add 5 µL of DMSO.

    • Add 10 µL of the human recombinant DPP-4 enzyme solution to all wells except the blank wells (which contain only buffer and substrate).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the DPP-4 substrate solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the control (100% activity) wells.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

III. Future Directions and Conclusion

The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. The ability to fine-tune the steric and electronic properties of the pyrrolidine ring through substitution at the C4 position provides medicinal chemists with a powerful tool to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.

Future research in this area is likely to focus on:

  • Exploration of Novel Substituents: The synthesis and evaluation of analogs with a wider diversity of substituents at the C4 position will undoubtedly lead to the discovery of novel biological activities.

  • Application to New Therapeutic Targets: While DPP-4 has been a major focus, the unique conformational constraints imposed by these analogs make them attractive for targeting other enzymes and receptors where proline recognition is important.

  • Development of More Efficient Synthetic Methodologies: The development of more streamlined and cost-effective synthetic routes to these valuable building blocks will further accelerate their application in drug discovery.

References

  • The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PMC - PubMed Central. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Conformational landscape of substituted prolines. PMC - PubMed Central - NIH. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]

  • 4-chloroprolines: synthesis, conformational analysis, and effect on the collagen triple helix. Biopolymers. [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH. [Link]

  • 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix. PMC - NIH. [Link]

  • Synthesis and Structure of 4-Aryl(hetaryl)-2-pyrrolidone-3,5,5-tricarboxylic Acids Amides. ResearchGate. [Link]

  • Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link]

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters. [Link]

  • Dipeptidyl peptidase 4 (DPP-4) inhibitors. ClinPGx. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. [Link]

  • List of Dipeptidyl peptidase 4 inhibitors. Drugs.com. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC - PubMed Central. [Link]

  • Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. ResearchGate. [Link]

  • An analysis of FDA-approved drugs: natural products and their derivatives. PubMed. [Link]

  • (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. [Link]

  • Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers. [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid, a halogenated analog of the amino acid proline, represents a valuable chiral building block in medicinal chemistry and drug design. The introduction of a bromine atom at the C4 position of the pyrrolidine ring introduces specific steric and electronic properties that can significantly influence the conformational preferences of the ring and the biological activity of peptides and peptidomimetics into which it is incorporated. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a technical resource for its application in research and development.

Core Molecular Attributes

The foundational properties of this compound are summarized below. These values are critical for accurate experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueSource
Chemical Formula C₅H₈BrNO₂Crysdot LLC[1]
Molecular Weight 194.03 g/mol Crysdot LLC[1]
CAS Number 16257-71-9Crysdot LLC[1]
Canonical SMILES C1C(=O)O">C@HBrPubChem

Stereochemistry and Structural Elucidation

The stereochemistry of this compound is defined by the "S" configuration at the alpha-carbon (C2) and the "R" configuration at the C4 position. This trans relationship between the carboxylic acid and the bromine atom significantly influences the pyrrolidine ring pucker, a key determinant of the three-dimensional structure of proline-containing peptides.

G N N C2 C2 N->C2 H_N H N->H_N C3 C3 C2->C3 C_carboxyl C C2->C_carboxyl H_C2 @H C2->H_C2 C4 C4 C3->C4 C5 C5 C4->C5 Br Br C4->Br C5->N O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl label_2S (S) label_4R (R)

Figure 1: 2D structure of this compound with stereochemical assignments.

Predicted and Observed Physical Properties

While comprehensive experimental data for this specific compound is not widely available in the public domain, some properties have been reported by commercial suppliers or can be predicted based on the behavior of similar halogenated amino acids.

PropertyValue/PredictionRationale/Source
Melting Point Data not available. Expected to be a crystalline solid with a relatively high melting point, typical for amino acids.General knowledge of amino acid properties.
Boiling Point Decomposes before boiling.General knowledge of amino acid properties.
Solubility Predicted to be soluble in water and polar organic solvents like methanol and DMSO. Sparingly soluble in nonpolar organic solvents.The polar carboxylic acid and amine functionalities suggest solubility in polar solvents.
Optical Rotation Data not available. As a chiral molecule, it will rotate plane-polarized light. The specific rotation would need to be determined experimentally.General principles of chirality.
Appearance Expected to be a white to off-white crystalline solid.Based on the appearance of similar proline analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. Protons on carbons adjacent to these groups will be shifted downfield. The carboxylic acid proton is expected to appear as a broad singlet at a high chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pyrrolidine ring carbons and one for the carboxyl carbon. The carboxyl carbon will appear at the downfield end of the spectrum (typically 170-180 ppm). The carbons bonded to the bromine and nitrogen atoms will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Characteristics
O-H (Carboxylic Acid) 3300 - 2500Very broad due to hydrogen bonding.
N-H (Amine) 3300 - 3000Moderate, may be obscured by the broad O-H stretch.
C-H (Aliphatic) 3000 - 2850Sharp, medium to weak.
C=O (Carboxylic Acid) 1725 - 1700Strong and sharp.
C-N Stretch 1250 - 1020Medium.
C-Br Stretch 690 - 515Medium to strong.
Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Experimental Protocols for Characterization

For researchers synthesizing or utilizing this compound, the following are generalized, yet critical, experimental workflows for its characterization.

Workflow for NMR Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., D₂O, DMSO-d₆). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place NMR tube in the spectrometer. transfer->instrument acquire_1H Acquire ¹H NMR spectrum. instrument->acquire_1H acquire_13C Acquire ¹³C NMR spectrum. instrument->acquire_13C process Process spectra (Fourier transform, phase and baseline correction). acquire_13C->process analyze Analyze chemical shifts, coupling constants, and integration. process->analyze

Figure 2: A generalized workflow for NMR spectroscopic analysis.

Protocol for Melting Point Determination
  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Safety, Handling, and Storage

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest for its potential applications in the development of novel therapeutics. This guide has synthesized the available information on its physical and spectroscopic characteristics. While there are gaps in the experimentally determined data, the provided information, based on established chemical principles and data from analogous compounds, serves as a valuable starting point for researchers. It is strongly recommended that experimental determination of the missing physical properties and comprehensive spectroscopic analysis be performed to further solidify our understanding of this important molecule.

References

  • Australian Journal of Chemistry. (1967). Synthesis of the cis and trans isomers of 4-Chloro-L-proline, 4-Bromo-L-proline, and 4-Amino-L-proline. 20(7), 1493–1509.
  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Using (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Substituted Proline Analogs

Proline is a unique proteinogenic amino acid that imparts significant conformational constraints on the peptide backbone. Its pyrrolidine ring restricts the available Ramachandran space and influences the cis-trans isomerization of the preceding peptide bond, a critical step in protein folding and molecular recognition. The strategic modification of the proline ring, particularly at the C4 position, offers a powerful tool to further manipulate peptide and protein structure and function. Electron-withdrawing substituents at the 4-position, for instance, can enforce a specific ring pucker through stereoelectronic effects, which in turn stabilizes desired secondary structures like the polyproline II (PPII) helix or specific β-turns.[1]

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid emerges as a particularly valuable building block for peptide chemists and drug developers. The bromine atom at the 4R position not only serves as a potent stereoelectronic effector to bias peptide conformation but also functions as a versatile synthetic handle. Its presence opens avenues for post-synthetic modifications via cross-coupling reactions, enabling the introduction of diverse functionalities to precisely tune the biological activity, stability, and pharmacokinetic properties of the peptide.

This guide provides detailed, field-proven protocols for the incorporation of this compound into synthetic peptides using modern solid-phase peptide synthesis (SPPS) techniques. We will explore two robust methodologies: the direct coupling of the pre-formed Fmoc-protected amino acid and an on-resin synthesis strategy adapted from the "Proline Editing" methodology.

PART I: Direct Incorporation of Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid via SPPS

This protocol outlines the direct coupling of Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid onto a resin-bound peptide chain. The key challenge with 4-substituted prolines lies in the steric hindrance around the carboxylic acid, which can impede coupling efficiency. Therefore, the choice of coupling reagent and reaction conditions is critical for success.

Workflow for Direct Incorporation

Direct_Incorporation_Workflow Resin Start: Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-(2S,4R)-Br-Pro-OH HATU/DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor Monitoring (Kaiser Test) Wash2->Monitor Monitor->Coupling Incomplete? Repeat Repeat Cycle Monitor->Repeat Complete Repeat->Deprotection Next AA Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final AA Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow for direct coupling of Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid.

Detailed Protocol: Direct Incorporation

This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase synthesis resin (e.g., Rink Amide resin for a C-terminal amide).

Materials and Reagents:

  • Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

  • Solid-phase synthesis resin (e.g., Rink Amide MBHA, 100-200 mesh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Dichloromethane (DCM), ACS grade

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser Test Kit (Ninhydrin solutions)

  • TFA Cleavage Cocktail (see table below)

  • Cold Diethyl Ether

Reagent Preparation:

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Amino Acid Solution: Prepare a 0.4 M solution of Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid in DMF.

  • Activator Solution: Prepare a 0.4 M solution of HATU in DMF.

Procedure:

  • Resin Swelling: Place the peptide-resin (pre-loaded with the sequence preceding the desired incorporation site) in a reaction vessel. Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the Deprotection Solution (20% piperidine/DMF) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid:

    • To a separate vial, add 4 equivalents of the Amino Acid Solution (e.g., 1.0 mL of 0.4 M solution for 0.1 mmol scale).

    • Add 3.9 equivalents of the Activator Solution (HATU).

    • Add 8 equivalents of DIPEA.

    • Pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    Senior Application Scientist's Note: this compound is a sterically hindered amino acid. Standard coupling times may be insufficient. Using a highly efficient aminium-based coupling reagent like HATU is crucial as it forms the highly reactive OAt-active ester, which is effective for difficult couplings.[2] A longer coupling time and pre-activation are recommended to drive the reaction to completion.

  • Monitoring the Coupling Reaction:

    • After the initial coupling, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) signifies free amines and an incomplete coupling.

  • Double Coupling (If Necessary):

    • If the Kaiser test is positive, drain the reaction solution and repeat step 3 (Coupling) with a fresh solution of activated amino acid for another 2 hours.

    • After the second coupling, perform the Kaiser test again.

  • Washing: Once the coupling is complete (Kaiser test negative), drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle of deprotection and coupling.

  • Chain Elongation: Continue with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.

PART II: On-Resin Synthesis via "Proline Editing"

This powerful alternative strategy, adapted from the work of Zondlo and coworkers, avoids the need to synthesize and purify Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid separately.[3][4] The approach involves incorporating commercially available Fmoc-4-hydroxyproline (Fmoc-Hyp-OH), completing the peptide synthesis, and then converting the hydroxyl group to a bromide on the solid support. This method offers great flexibility for creating diverse 4-substituted proline analogs from a common intermediate.

Workflow for On-Resin "Proline Editing"

Proline_Editing_Workflow Start Start: Deprotected Peptide-Resin Incorp Couple Fmoc-(2S,4R)-Hyp-OH Start->Incorp Elongate Complete Peptide Synthesis Incorp->Elongate OnResinMod On-Resin Bromination: (PPh3)2CBr2 / 2,6-lutidine Elongate->OnResinMod Cleavage Final Cleavage & Deprotection (TFA Cocktail) OnResinMod->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow for on-resin synthesis of a 4-bromo-proline peptide via "Proline Editing".

Detailed Protocol: On-Resin Bromination

This protocol begins after the full-length peptide, containing a 4-hydroxyproline residue, has been assembled on the resin and the final N-terminal Fmoc group has been removed.

Materials and Reagents:

  • Fully assembled peptide-resin containing a (2S,4R)-4-hydroxyproline residue.

  • Carbon tetrabromide (CBr₄) or Dibromotriphenylphosphorane ((PPh₃)₂CBr₂)

  • Triphenylphosphine (PPh₃)

  • 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • TFA Cleavage Cocktail (see table below)

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: Swell the final peptide-resin in anhydrous DCM for 30 minutes. Drain the solvent.

  • Bromination Reaction:

    • Prepare the bromination solution in a separate vial: Dissolve triphenylphosphine (10 eq) and carbon tetrabromide (10 eq) in anhydrous DCM.

    • Add 2,6-lutidine (10 eq) to the solution.

    • Add this solution to the swelled peptide-resin.

    • Agitate the reaction vessel at room temperature for 12-16 hours.

    Senior Application Scientist's Note: This reaction proceeds via an Appel-type mechanism, converting the secondary alcohol of the hydroxyproline into a bromide with inversion of stereochemistry.[3] Starting with (2S,4R)-hydroxyproline will yield the (2S,4S)-bromoproline derivative. To obtain the target (2S,4R)-bromo stereochemistry, one must start with (2S,4S)-hydroxyproline. The use of a non-nucleophilic base like 2,6-lutidine is critical to prevent side reactions. Ensure all reagents and solvents are anhydrous to maximize conversion efficiency.

  • Washing: After the reaction, drain the bromination solution and wash the resin extensively with DCM (5 times) and DMF (5 times) to remove all reagents and byproducts.

PART III: Cleavage, Deprotection, and Post-Synthetic Applications

Cleavage and Deprotection

The final step for both protocols is to cleave the peptide from the solid support and remove all side-chain protecting groups. The C-Br bond is generally stable to standard TFA cleavage conditions. However, the choice of scavengers is important to prevent side reactions with other sensitive residues.[5]

Reagent Cocktail Composition (v/v/w) Application Notes
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, general-purpose cocktail for complex peptides containing Trp, Met, Cys, or Tyr.[5] Highly effective at suppressing a wide range of side reactions.
TFA/TIS/Water 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% WaterA common, less odorous cocktail suitable for peptides lacking highly sensitive residues like Cys or Met. TIS is an excellent carbocation scavenger.

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the appropriate cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

  • Confirm the identity and purity of the final product by LC-MS.

Post-Synthetic Modification: The Bromo-Proline Handle

The incorporated 4-bromopyrrolidine residue is not merely a structural element; it is a reactive handle for bioorthogonal chemistry. This allows for the late-stage functionalization of the peptide, enabling the synthesis of derivatives that would be difficult to access by direct incorporation of a complex amino acid. While literature on the 4-bromo derivative is sparse, its reactivity can be inferred from analogous 4-iodo and 4-aryl-halide proline systems.[6][7]

Potential Reactions:

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes to install alkynyl moieties for click chemistry or further functionalization.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

  • Nucleophilic Substitution: Reaction with various nucleophiles (e.g., azides, thiols) to introduce other functional groups.

These modifications dramatically expand the chemical space accessible from a single peptide precursor, making this compound a strategic building block for creating peptide libraries and developing sophisticated probes and therapeutics.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Solid-phase peptide synthesis. RSC Publishing. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. ResearchGate. [Link]

  • Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. [Link]

  • 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions. PMC - PubMed Central. [Link]

  • A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]

  • General methods. The Royal Society of Chemistry. [Link]

  • Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. PubMed. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. Springer Link. [Link]

Sources

The Strategic Application of (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidine Scaffold and the Versatility of a Halogenated Handle

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its saturated, non-planar structure provides access to three-dimensional chemical space, a critical feature for enhancing binding affinity and selectivity to biological targets.[3] Among the vast array of functionalized pyrrolidines, (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid stands out as a particularly valuable chiral building block. The defined stereochemistry at the C2 and C4 positions provides a rigid framework for the precise spatial orientation of substituents, while the bromine atom at the C4 position serves as a versatile synthetic handle for a wide range of chemical transformations. This unique combination of features makes it an ideal starting material for the synthesis of complex molecules targeting a variety of therapeutic areas.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, monoamine transporter inhibitors for neurological disorders, and antiviral agents. We will delve into the rationale behind its use in these contexts, provide detailed synthetic protocols, and discuss structure-activity relationships.

Application I: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

Scientific Rationale:

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release. Consequently, DPP-IV inhibitors have emerged as a major class of oral antidiabetic agents.[5] The pyrrolidine scaffold is a common feature in many potent DPP-IV inhibitors, where it often serves to mimic the proline residue of natural substrates. The 4-position of the pyrrolidine ring is a key vector for introducing substituents that can interact with specific pockets of the DPP-IV active site, thereby enhancing potency and selectivity.[6] The bromine atom of this compound provides a reactive site for introducing these crucial substituents via nucleophilic substitution or cross-coupling reactions.

Data Presentation: Structure-Activity Relationship (SAR) of 4-Substituted Pyrrolidine-Based DPP-IV Inhibitors

The following table summarizes the impact of substitutions at the 4-position of the pyrrolidine ring on DPP-IV inhibitory activity, based on literature data for analogous compounds.[6][7]

R Group at C4-PositionDPP-IV IC50 (nM)Key Interactions & Rationale
Small polar groups (e.g., -NH2, -OH)50-100Can form hydrogen bonds with residues in the S2 pocket.
Substituted amino groups (e.g., -NH-Aryl)5-20The aryl group can engage in hydrophobic or pi-stacking interactions within the S2 extensive pocket, significantly boosting potency.
Small alkyl chains100-250Generally less potent, indicating the importance of specific interactions over bulk.
Cyano group20-50The nitrile can act as a hydrogen bond acceptor and mimic key interactions of substrate peptides.

Experimental Protocol: Synthesis of a 4-Arylamino-Substituted Pyrrolidine-2-carboxamide DPP-IV Inhibitor

This protocol outlines a representative synthesis of a potent DPP-IV inhibitor starting from this compound.

Step 1: Protection of the Carboxylic Acid and Amine

  • Rationale: To prevent side reactions during the subsequent nucleophilic substitution, the carboxylic acid and the secondary amine of the pyrrolidine ring must be protected. Esterification of the acid and Boc-protection of the amine are common and effective strategies.

  • Procedure:

    • Suspend this compound (1.0 eq) in methanol.

    • Cool the suspension to 0 °C and bubble in HCl gas until the solid dissolves.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride salt.

    • Dissolve the salt in a 1:1 mixture of dichloromethane and water.

    • Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and sodium bicarbonate (2.5 eq).

    • Stir vigorously for 4 hours at room temperature.

    • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield N-Boc-(2S,4R)-4-bromo-pyrrolidine-2-carboxylic acid methyl ester.

Step 2: Nucleophilic Substitution at the C4-Position

  • Rationale: The bromine atom is displaced by a primary aromatic amine to introduce the key pharmacophoric element for enhanced DPP-IV inhibition. The choice of the aromatic amine is critical for potency and can be varied to optimize SAR.

  • Procedure:

    • Dissolve the protected bromopyrrolidine (1.0 eq) in dimethylformamide (DMF).

    • Add the desired substituted aniline (e.g., 3-amino-4-fluorobenzonitrile, 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over sodium sulfate, concentrate, and purify the product by column chromatography.

Step 3: Amide Coupling

  • Rationale: The carboxylic acid (after deprotection of the ester) is coupled with a suitable amine, often a primary amine that can interact with the S1 pocket of DPP-IV.

  • Procedure:

    • Hydrolyze the methyl ester of the product from Step 2 using lithium hydroxide (LiOH, 1.5 eq) in a mixture of THF and water.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl and extract the carboxylic acid with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the free acid.

    • Dissolve the acid (1.0 eq) and a primary amine (e.g., 2-aminoadamantane, 1.1 eq) in DMF.

    • Add a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 6 hours.

    • Work up the reaction by diluting with ethyl acetate and washing with aqueous sodium bicarbonate and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Step 4: Final Deprotection

  • Rationale: Removal of the Boc protecting group to yield the final active inhibitor.

  • Procedure:

    • Dissolve the Boc-protected final compound in dichloromethane.

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the final product by reverse-phase HPLC to obtain the trifluoroacetate salt of the target DPP-IV inhibitor.

Visualization of the Synthetic Workflow

DPP_IV_Inhibitor_Synthesis start This compound step1 Step 1: Protection (Esterification & Boc-protection) start->step1 step2 Step 2: Nucleophilic Substitution (with Ar-NH2) step1->step2 step3 Step 3: Amide Coupling (with R-NH2) step2->step3 step4 Step 4: Deprotection (Boc removal) step3->step4 end_product Final DPP-IV Inhibitor step4->end_product

Caption: Synthetic workflow for a DPP-IV inhibitor.

Application II: Monoamine Transporter Inhibitors for Neurological Disorders

Scientific Rationale:

Monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), are critical for regulating neurotransmitter levels in the brain.[8] Inhibitors of these transporters are used to treat a range of neurological and psychiatric conditions, such as depression, anxiety, and ADHD. The pyrrolidine scaffold is a well-established pharmacophore for monoamine transporter inhibitors.[1] The stereochemistry and substitution pattern on the pyrrolidine ring are crucial for determining the potency and selectivity for the different transporters. The 4-position, in particular, is a key site for modification to modulate the activity profile. This compound provides a chiral template where the bromine atom can be replaced by various aryl or alkyl groups through cross-coupling reactions, allowing for the systematic exploration of the chemical space around this critical position to optimize transporter inhibition.[9]

Experimental Protocol: Synthesis of a 4-Aryl-Substituted Pyrrolidine-2-carboxamide as a Monoamine Transporter Inhibitor

This protocol describes a general method for synthesizing a library of 4-aryl substituted pyrrolidines for screening as monoamine transporter inhibitors.

Step 1: Protection and Esterification

  • Rationale: Similar to the previous application, protection of the functional groups is necessary before proceeding with the cross-coupling reaction.

  • Procedure: Follow Step 1 as described in the DPP-IV inhibitor synthesis protocol to obtain N-Boc-(2S,4R)-4-bromo-pyrrolidine-2-carboxylic acid methyl ester.

Step 2: Suzuki Cross-Coupling at the C4-Position

  • Rationale: A Suzuki cross-coupling reaction is a powerful method for forming a carbon-carbon bond between the C4 position of the pyrrolidine and an aromatic boronic acid. This allows for the introduction of a wide variety of substituted aryl groups.

  • Procedure:

    • To a solution of N-Boc-(2S,4R)-4-bromo-pyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired arylboronic acid (1.5 eq) and potassium carbonate (2.0 eq).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq).

    • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-aryl substituted pyrrolidine derivative.

Step 3: Amide Formation and Deprotection

  • Rationale: The ester is converted to a carboxamide, and the Boc group is removed to yield the final compound. The nature of the amide can also be varied to modulate the pharmacological properties.

  • Procedure:

    • Hydrolyze the methyl ester using LiOH as described in Step 3 of the DPP-IV inhibitor protocol.

    • Couple the resulting carboxylic acid with a desired amine (e.g., ammonia or a primary/secondary amine) using a standard coupling agent like HATU.

    • Remove the Boc protecting group using TFA in dichloromethane as described in Step 4 of the DPP-IV inhibitor protocol.

    • Purify the final product by an appropriate method, such as crystallization or preparative HPLC.

Visualization of the Synthetic Workflow

Transporter_Inhibitor_Synthesis start This compound step1 Step 1: Protection & Esterification start->step1 step2 Step 2: Suzuki Coupling (with Ar-B(OH)2) step1->step2 step3 Step 3: Amide Formation & Deprotection step2->step3 end_product Monoamine Transporter Inhibitor step3->end_product

Caption: Synthetic workflow for a monoamine transporter inhibitor.

Application III: Antiviral Agents

Scientific Rationale:

The pyrrolidine scaffold is a recurring motif in a number of antiviral drugs, particularly those targeting viral proteases.[6][8] For instance, several inhibitors of the hepatitis C virus (HCV) NS3/4A protease and the main protease (MPro) of coronaviruses incorporate a functionalized proline or pyrrolidine core.[1][6] These scaffolds often serve as rigid templates to correctly position pharmacophoric groups that interact with the active site of the enzyme. The C4 position of the pyrrolidine ring is frequently substituted with groups that can occupy hydrophobic pockets or form key hydrogen bonds.

This compound is an excellent starting point for the synthesis of such antiviral agents. The bromine atom allows for the introduction of complex and diverse side chains via substitution or cross-coupling reactions, which are often required for potent protease inhibition. The inherent chirality of the starting material ensures the correct stereochemical presentation of these side chains, which is often critical for biological activity.

Conceptual Synthetic Approach towards a Pyrrolidine-Based Viral Protease Inhibitor:

The synthesis would likely involve:

  • Orthogonal Protection: Protection of the carboxylic acid and the pyrrolidine nitrogen with groups that can be selectively removed.

  • Functionalization at C4: The bromine atom would be displaced by a nucleophile or used in a cross-coupling reaction to install a side chain designed to interact with the S2 pocket of the target protease. This side chain could be a substituted aromatic or heteroaromatic ring.

  • Elaboration of the C2-Carboxamide: The carboxylic acid would be coupled to a peptide-like fragment or a complex amine that would interact with the S1 and other subsites of the protease.

  • Final Deprotection: Removal of the protecting groups to yield the final inhibitor.

Visualization of the Conceptual Workflow

Antiviral_Synthesis_Concept start This compound protection Orthogonal Protection (e.g., Boc, Benzyl ester) start->protection functionalization C4-Functionalization (e.g., Suzuki, Buchwald-Hartwig) protection->functionalization elaboration C2-Carboxamide Elaboration (Peptide Coupling) functionalization->elaboration deprotection Final Deprotection elaboration->deprotection end_product Viral Protease Inhibitor deprotection->end_product

Caption: Conceptual workflow for a viral protease inhibitor.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its fixed stereochemistry and the reactive bromine handle at the C4 position provide a robust platform for the synthesis of a diverse range of drug candidates. The applications presented here in the fields of diabetes, neuroscience, and virology highlight the strategic advantage of using this chiral synthon to access complex molecular architectures with high biological potency and selectivity. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to leverage the full potential of this valuable compound in their drug discovery endeavors.

References

  • Enyedy, I. J., et al. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1113-1118. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules, 28(15), 5739. [Link]

  • Enyedy, I. J., et al. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. UTMB Research Experts. [Link]

  • Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(23), 6662-6666. [Link]

  • Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (2024). ACS Medicinal Chemistry Letters, 15(12), 2097-2098. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2024). Molecules, 29(10), 2329. [Link]

  • Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (2024). PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4811. [Link]

  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(23), 6138-6141. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). Pharmaceuticals, 15(11), 1338. [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2020). Molecules, 25(21), 5003. [Link]

Sources

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid: A Versatile Chiral Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a synthetically versatile, chiral building block that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the stereospecific placement of the bromine atom and carboxylic acid functional groups, provides a unique three-dimensional architecture that is invaluable for the design of novel therapeutics and complex molecular probes. The bromine atom serves as a handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, allowing for the introduction of diverse functionalities. This application note provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols for its protection and incorporation into peptide structures.

The pyrrolidine ring is a prevalent motif in numerous biologically active natural products and synthetic drugs, prized for its ability to constrain the conformation of molecules and present substituents in well-defined spatial orientations.[1] The introduction of a substituent at the 4-position of the proline ring, as in the case of this bromo-derivative, further refines this conformational control, influencing the pucker of the five-membered ring and thereby affecting binding interactions with biological targets.[2][3] This has made 4-substituted prolines, including this compound, highly sought-after intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and other complex bioactive molecules.

Physicochemical and Spectroscopic Properties

While specific experimental data for the parent compound this compound is not extensively reported in publicly available literature, the properties of its closely related precursors and protected derivatives provide valuable insights. The table below summarizes key data for relevant analogues. Researchers should anticipate that the free amino acid will be a crystalline solid with good solubility in polar protic solvents.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Characteristics
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidC₅H₉NO₃131.1351-35-4Precursor for bromination.
This compoundC₅H₈BrNO₂194.0316257-71-9The title building block.
N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acidC₁₀H₁₇NO₅231.2587691-27-8Boc-protected precursor.[4]
N-Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acidC₂₀H₁₈FNO₄369.36203866-19-7Fmoc-protected fluoro-analogue.[5]

Spectroscopic Data Interpretation:

  • ¹H NMR: For the pyrrolidine ring, one would expect to see a series of multiplets in the aliphatic region (typically 2.0-4.0 ppm). The protons on the carbons bearing the bromine and carboxylic acid groups (C4 and C2) would be diastereotopic and likely appear as distinct multiplets. The N-H proton of the free amine would be a broad singlet, while the carboxylic acid proton would appear as a very broad singlet at a downfield chemical shift (>10 ppm). Upon N-protection, the N-H signal will disappear, and the chemical shifts of the ring protons will be altered.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-180 ppm.[6] The carbons of the pyrrolidine ring would resonate in the aliphatic region, with the carbon attached to the bromine (C4) being significantly shifted compared to the parent hydroxyproline.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Synthesis of this compound

The most common and stereochemically controlled route to this compound starts from the readily available and relatively inexpensive (2S,4R)-4-hydroxy-L-proline. The key transformation is the conversion of the secondary alcohol to a bromide with inversion of stereochemistry. This is typically achieved using reactions like the Mitsunobu or Appel reactions.[1][3][7][8][9][10][11]

Synthesis Hydroxyproline (2S,4R)-4-hydroxy-L-proline ProtectedHydroxyproline N-Boc-(2S,4R)-4-hydroxy-L-proline Hydroxyproline->ProtectedHydroxyproline Boc₂O, Base ProtectedBromoProduct N-Boc-(2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid ProtectedHydroxyproline->ProtectedBromoProduct  Appel Reaction (CBr₄, PPh₃) or Mitsunobu Reaction (DEAD, PPh₃, ZnBr₂) BromoProduct (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid ProtectedBromoProduct->BromoProduct Acidic Deprotection (e.g., TFA)

Protocol 1: N-Boc Protection of (2S,4R)-4-hydroxy-L-proline

Rationale: Protection of the secondary amine is crucial before proceeding with the bromination to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the conditions of many subsequent reactions and its ease of removal under acidic conditions.[12]

Materials:

  • (2S,4R)-4-hydroxy-L-proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (1.1 eq) and stir until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure using a rotary evaporator.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxy-L-proline as a white solid.

Protocol 2: Bromination of N-Boc-(2S,4R)-4-hydroxy-L-proline via the Appel Reaction

Rationale: The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides with inversion of stereochemistry, which is critical for obtaining the desired (2S,4R) configuration from the (2S,4R)-hydroxy precursor.[1][8][9][11]

Materials:

  • N-Boc-(2S,4R)-4-hydroxy-L-proline

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of N-Boc-(2S,4R)-4-hydroxy-L-proline (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford N-Boc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid.

Applications in Organic Synthesis

This compound is a valuable building block for introducing a constrained, chiral pyrrolidine motif into larger molecules. Its applications span several areas of drug discovery and development.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many potent and selective DPP-4 inhibitors feature a substituted pyrrolidine scaffold that mimics the natural substrate of the enzyme. The stereochemistry at the 2 and 4 positions of the pyrrolidine ring is often crucial for high affinity and inhibitory activity. This compound can serve as a key intermediate in the synthesis of these inhibitors, where the bromine atom can be displaced by various nucleophiles to introduce the desired side chains.[8][13]

DPP4_Inhibitor_Synthesis BromoPyrrolidine N-Protected (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid SubstitutedPyrrolidine N-Protected (2S,4R)-4-Substituted-pyrrolidine- 2-carboxylic acid BromoPyrrolidine->SubstitutedPyrrolidine Nucleophilic Substitution Nucleophile Nucleophile (R-NH₂, R-SH, etc.) Nucleophile->SubstitutedPyrrolidine DPP4_Inhibitor DPP-4 Inhibitor SubstitutedPyrrolidine->DPP4_Inhibitor Further Synthetic Steps

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing peptides with enhanced stability, conformational rigidity, and biological activity. This compound, after appropriate N-protection (typically with Fmoc for SPPS), can be incorporated into peptide sequences using standard coupling protocols. The bromo-substituent can serve as a conformational constraint or as a handle for post-synthetic modification of the peptide on the solid support.[14][15][16][17][18]

Protocol 3: N-Fmoc Protection of this compound

Rationale: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for the α-amino group in modern solid-phase peptide synthesis due to its base-lability, allowing for orthogonal protection strategies with acid-labile side-chain protecting groups.[14][15]

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 10% aqueous sodium bicarbonate and acetone.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl, which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid.

Protocol 4: Incorporation of N-Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid into a Peptide using SPPS

Rationale: This protocol outlines the general steps for coupling the Fmoc-protected bromo-proline derivative to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • N-Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Workflow:

SPPS_Workflow Start Start with Fmoc-protected amino acid on resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling: N-Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid + HBTU/DIPEA in DMF Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 End Repeat cycle for next amino acid Wash2->End

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Coupling:

    • In a separate vial, pre-activate a solution of N-Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid (3-5 eq), HBTU (3-5 eq), and DIPEA (6-10 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the desired peptide sequence.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and its reagents.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique stereochemistry and the presence of a reactive bromine handle make it an ideal starting material for the synthesis of a wide range of complex molecules, particularly in the realm of drug discovery. The protocols provided herein offer a practical guide for the protection and incorporation of this valuable chiral intermediate, enabling researchers to explore its full potential in the development of novel peptides, peptidomimetics, and small molecule therapeutics.

References

Sources

Introduction: Strategic N-Protection in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the N-Protection of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with the stereochemically defined bromine atom, offers a versatile platform for introducing conformational constraints and for further functionalization through nucleophilic substitution or cross-coupling reactions. However, the presence of the secondary amine in the pyrrolidine ring necessitates a robust protection strategy to prevent unwanted side reactions during subsequent synthetic transformations, particularly in peptide synthesis where the carboxylic acid moiety is activated for amide bond formation.

This document provides a detailed guide to the N-protection of this compound, focusing on the widely used Boc, Cbz, and Fmoc protecting groups. The protocols described herein are synthesized from established methodologies for the N-protection of analogous amino acids, providing a reliable foundation for researchers in the field.

Choosing the Right Protecting Group: A Strategic Decision

The selection of an appropriate N-protecting group is a critical decision that hinges on the overall synthetic strategy, particularly the orthogonality of deprotection conditions relative to other functional groups in the molecule.

  • Boc (tert-Butoxycarbonyl): This is one of the most common N-protecting groups in peptide synthesis. It is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). This makes it ideal for syntheses where other protecting groups are sensitive to acidolysis.

  • Cbz (Carboxybenzyl): The Cbz group offers good stability and is typically removed by catalytic hydrogenation. This orthogonality makes it a valuable choice when acid- or base-labile protecting groups are present elsewhere in the molecule.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is distinguished by its lability to basic conditions, typically a solution of piperidine in an organic solvent. This mild deprotection condition makes it a cornerstone of solid-phase peptide synthesis (SPPS).

The following sections provide detailed protocols for the introduction of each of these protecting groups onto this compound.

Protocol 1: N-Boc Protection of this compound

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated amine on the carbonyl carbon of the Boc anhydride.

Experimental Workflow: N-Boc Protection

A Dissolve (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid in a suitable solvent (e.g., 1,4-dioxane/water) B Add a base (e.g., NaOH or NaHCO3) to deprotonate the amine A->B C Add Di-tert-butyl dicarbonate (Boc)2O dropwise at 0 °C B->C D Stir the reaction mixture at room temperature overnight C->D E Acidify the reaction mixture with aqueous HCl to pH 2-3 D->E F Extract the product with an organic solvent (e.g., ethyl acetate) E->F G Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo F->G H Purify the crude product by chromatography if necessary G->H

Caption: Workflow for the N-Boc protection of this compound.

Detailed Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (1.1 eq) or sodium bicarbonate (2.5 eq) portion-wise while stirring. Ensure the base is fully dissolved.

  • Addition of Boc Anhydride: To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with a 1 M aqueous solution of hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Quantitative Data Summary:
ParameterValue
Starting MaterialThis compound
ReagentsDi-tert-butyl dicarbonate, NaOH/NaHCO3
Solvent1,4-Dioxane/Water (1:1)
Reaction Temperature0 °C to Room Temperature
Reaction TimeOvernight
Typical Yield>90%

Protocol 2: N-Cbz Protection of this compound

The Cbz group is introduced using benzyl chloroformate under basic conditions, often in a Schotten-Baumann reaction. The reaction involves the acylation of the amine with benzyl chloroformate.

Experimental Workflow: N-Cbz Protection

A Suspend (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid in water B Add a base (e.g., Na2CO3) and cool to 0 °C A->B C Add Benzyl chloroformate (Cbz-Cl) dropwise at 0 °C B->C D Stir the reaction mixture at room temperature for several hours C->D E Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl D->E F Acidify the aqueous layer with cold dilute HCl to precipitate the product E->F G Collect the precipitate by filtration, wash with cold water, and dry F->G H Recrystallize the product for higher purity if needed G->H A Dissolve (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid in aqueous acetone B Add a base (e.g., NaHCO3) and stir until dissolved A->B C Add a solution of Fmoc-OSu in acetone dropwise at room temperature B->C D Stir the reaction mixture overnight at room temperature C->D E Remove acetone in vacuo D->E F Dilute with water and wash with diethyl ether E->F G Acidify the aqueous layer with HCl to precipitate the product F->G H Collect the solid by filtration, wash with water, and dry G->H

Caption: Workflow for the N-Fmoc protection of this compound.

Detailed Step-by-Step Protocol:
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Basification: Add sodium bicarbonate (2.5 eq) and stir until a clear solution is obtained.

  • Addition of Fmoc-OSu: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in acetone dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether.

    • Acidify the aqueous layer with 1 M HCl to precipitate the N-Fmoc protected product.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Quantitative Data Summary:
ParameterValue
Starting MaterialThis compound
ReagentsFmoc-OSu, NaHCO3
SolventAcetone/Water
Reaction TemperatureRoom Temperature
Reaction TimeOvernight
Typical Yield>90%

Conclusion and Best Practices

The choice of N-protection for this compound is dictated by the synthetic route. The protocols provided for Boc, Cbz, and Fmoc protection are robust and high-yielding. It is crucial to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete conversion of the starting material. Proper work-up and purification are essential to obtain the desired product in high purity for subsequent applications in peptide synthesis and the development of novel therapeutics.

References

  • Boc Protection of Amino Acids: "Protection of the Amino Group as the tert-Butoxycarbonyl (Boc) Derivative." Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, Inc., 2014, pp. 895-903. [Link]

  • Cbz Protection of Amino Acids: "Protection of the Amino Group as the Benzyloxycarbonyl (Cbz) Derivative." Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, Inc., 2014, pp. 933-939. [Link]

  • Fmoc Protection of Amino Acids: "Protection of the Amino Group as the 9-Fluorenylmethyloxycarbonyl (Fmoc) Derivative." Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, Inc., 2014, pp. 943-948. [Link]

  • General Amino Acid Protection: "Amino Acid Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. [Link]

Application Notes and Protocols for Coupling Reactions Involving (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its role as a versatile scaffold in drug discovery.[1][2][3] This five-membered nitrogen heterocycle offers a unique three-dimensional structure that allows for extensive exploration of pharmacophore space.[1] Its non-planar nature, a result of sp³ hybridization, contributes to the stereochemistry and overall 3D coverage of a molecule.[1] Pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[3][4][5]

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a particularly valuable building block. The defined stereochemistry at the C2 and C4 positions provides a rigid framework for the design of targeted therapeutics. The bromine atom at the C4 position and the carboxylic acid at the C2 position serve as versatile handles for a variety of coupling reactions, enabling the synthesis of diverse libraries of compounds for drug screening and development. This guide provides detailed protocols and insights for several key coupling reactions involving this important synthetic intermediate.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C4 position is the reactive site for these transformations. It is often necessary to protect both the secondary amine and the carboxylic acid to prevent side reactions and catalyst deactivation. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and methyl or ethyl esters for the carboxylic acid.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[6][7] This reaction is widely used to synthesize biaryls and substituted aromatic compounds.[6][7]

Mechanistic Considerations: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6] A base is crucial for activating the organoboron compound to facilitate transmetalation.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid methyl ester with Phenylboronic Acid

Materials:

  • N-Boc-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid methyl ester (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add N-Boc-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid methyl ester, phenylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in anhydrous toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the catalyst solution to the Schlenk flask, followed by additional anhydrous toluene and degassed water to create a biphasic mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations:

  • Dehalogenation: An unusual dehalogenation of 4-bromopyrroles under Suzuki coupling conditions has been observed, which can be suppressed by protecting the pyrrole nitrogen.[9] While this is a pyrrole example, similar side reactions can occur with pyrrolidines. Ensuring complete N-protection is crucial.

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Suzuki coupling. Sterically hindered and electron-rich ligands like SPhos often give good results for challenging substrates.

  • Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. A variety of bases and solvents can be used, and optimization may be necessary for different substrates.[6]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_outcome Product & Purification Reactant_A (2S,4R)-4-Bromopyrrolidine (N-Boc, O-Me protected) Solvent Toluene/Water Reactant_A->Solvent Reactant_B Arylboronic Acid Reactant_B->Solvent Catalyst Pd(OAc)2 / SPhos Catalyst->Solvent Base K3PO4 Base->Solvent Product 4-Aryl-pyrrolidine Derivative Solvent->Product Atmosphere Inert Atmosphere (Ar/N2) Atmosphere->Product Temperature 80-100 °C Temperature->Product Purification Column Chromatography Product->Purification

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl or vinyl halide.[10][11] This reaction has broad applications in the synthesis of pharmaceuticals and other fine chemicals.[10]

Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[10][12]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid methyl ester with Morpholine

Materials:

  • N-Boc-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid methyl ester (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add N-Boc-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid methyl ester and morpholine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Key Considerations:

  • Catalyst System: The choice of palladium precursor and ligand is crucial. Pd₂(dba)₃ and sterically hindered, electron-rich phosphine ligands like XPhos are often effective.[13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically required.

  • Inert Atmosphere: The reaction is sensitive to air and moisture, so it must be performed under an inert atmosphere.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_outcome Product & Purification Reactant_A (2S,4R)-4-Bromopyrrolidine (N-Boc, O-Me protected) Solvent Toluene Reactant_A->Solvent Reactant_B Amine (e.g., Morpholine) Reactant_B->Solvent Catalyst Pd2(dba)3 / XPhos Catalyst->Solvent Base NaOtBu Base->Solvent Product 4-Amino-pyrrolidine Derivative Solvent->Product Atmosphere Inert Atmosphere (Glovebox) Atmosphere->Product Temperature 100-110 °C Temperature->Product Purification Filtration & Chromatography Product->Purification

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[14][15]

Mechanistic Overview: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to Pd(0) is followed by transmetalation from a copper-acetylide species and reductive elimination. The copper cycle involves the formation of the copper-acetylide intermediate from the terminal alkyne and the copper(I) salt in the presence of a base.[16]

Experimental Protocol: Sonogashira Coupling of N-Boc-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid methyl ester with Phenylacetylene

Materials:

  • N-Boc-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid methyl ester (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a dry Schlenk flask, add N-Boc-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid methyl ester, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-16 hours or until completion as monitored by TLC or LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Important Considerations:

  • Copper Co-catalyst: The copper(I) salt is crucial for the formation of the copper acetylide intermediate. However, copper-free Sonogashira protocols exist and can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[17]

  • Base and Solvent: An amine base like triethylamine often serves as both the base and a co-solvent.[17]

  • Inert Atmosphere: It is essential to maintain an inert atmosphere to prevent oxidative homocoupling of the alkyne.[17]

PART 2: N-Acylation of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a key site for functionalization. N-acylation is a fundamental transformation that introduces an acyl group, often to modulate the compound's properties or to serve as a protecting group.

Reaction Principle: N-acylation typically involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, or by using a coupling reagent to facilitate amide bond formation directly from a carboxylic acid.[18]

Experimental Protocol: N-Acylation of this compound methyl ester with Acetyl Chloride

Materials:

  • This compound methyl ester hydrochloride (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Suspend this compound methyl ester hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine to the suspension and stir for 15 minutes.

  • Add acetyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-acylated product. Further purification can be done by chromatography if necessary.

Key Considerations:

  • Starting Material Form: The pyrrolidine starting material is often available as a hydrochloride salt. A base is required to neutralize the salt and free the amine for reaction.

  • Acylating Agent: Acyl chlorides are highly reactive. The reaction should be performed at low temperature to control the exotherm.

  • Alternative Coupling Reagents: For coupling with carboxylic acids directly, reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) can be employed.

Data Summary Table

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Typical Yield Range (%)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/Water80-10070-95
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene100-11065-90
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃NTHF25-5075-98

Yields are representative and can vary depending on the specific substrates and reaction conditions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and N-acylation reactions provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful consideration of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields and purity. The ability to strategically functionalize both the C4 and N1 positions of the pyrrolidine ring underscores its importance in modern drug discovery and development.

References

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  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Poyraz, S., Yilmaz, I., & Temel, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248133. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Mondal, S., & Guria, M. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4783-4813. [Link]

  • Hudson, M. J., et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2006(12), 1855-1858. [Link]

  • Chen, Y., et al. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 23(8), 2029. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Caddick, S., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2376-2384. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • Kobayashi, Y., & Nakata, T. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Molecules, 28(2), 569. [Link]

  • White Rose eTheses Online. (2019). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Retrieved from [Link]

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  • PubChem. (n.d.). (2S,4R)-4-Acetoxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Cernak, T., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(5), 2947-2953. [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]

  • ResearchGate. (n.d.). Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane. Retrieved from [Link]

  • Google Patents. (n.d.). US11400074B1 - Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam.

Sources

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid: A Privileged Organocatalyst for High-Fidelity Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract: The field of asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, complementing traditional metal- and biocatalysis for the synthesis of chiral molecules, which are fundamental in drug development and medicinal chemistry.[1][2] Within this domain, L-proline and its derivatives have been lauded for their simplicity, low toxicity, and remarkable ability to catalyze a wide range of transformations with high stereoselectivity.[3] This guide focuses on a specialized derivative, (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid, an organocatalyst that leverages unique steric and electronic properties to achieve exceptional control in key carbon-carbon bond-forming reactions. We will explore the mechanistic underpinnings of its catalytic power, provide detailed protocols for its application in asymmetric Aldol, Mannich, and Michael reactions, and offer practical insights for researchers in drug discovery and process development.

The Mechanistic Cornerstone: Enamine Catalysis

The catalytic prowess of this compound, like its parent L-proline, is rooted in its ability to form transient, nucleophilic enamine intermediates with carbonyl compounds.[4][5] This mode of activation mimics the strategy used by Class I aldolase enzymes.[6] The catalytic cycle can be understood as a sequence of reversible steps that ultimately deliver a chiral product while regenerating the catalyst.

The secondary amine of the pyrrolidine ring reacts with a donor ketone or aldehyde to form a carbinolamine, which then dehydrates to an iminium ion. The carboxylic acid moiety plays a crucial role, acting as a general acid-base co-catalyst to facilitate proton transfers.[6] Deprotonation of the α-carbon yields the key enamine intermediate. This highly nucleophilic species is poised to attack an electrophilic acceptor, with stereochemical information being transferred via a highly organized transition state. Subsequent hydrolysis of the resulting iminium species releases the chiral product and regenerates the catalyst, closing the cycle.

Enamine_Catalysis_Cycle cluster_cycle Enamine Catalytic Cycle Catalyst (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid Carbonyl_Donor Ketone / Aldehyde (Donor) Iminium_Ion Iminium Ion Carbonyl_Donor->Iminium_Ion + Catalyst - H₂O Enamine Nucleophilic Enamine Intermediate Iminium_Ion->Enamine - H⁺ Product_Iminium Product-Iminium Adduct Enamine->Product_Iminium + Electrophile Electrophile Aldehyde / Imine / Nitroalkene (Acceptor) Product Chiral Product Product_Iminium->Product + H₂O Product->Catalyst (Catalyst Regenerated)

Figure 1: General Enamine Catalytic Cycle.

The Strategic Advantage of the 4-Bromo Substituent

While L-proline itself is an effective catalyst, strategic substitution on the pyrrolidine ring can significantly enhance its performance by modifying solubility, stability, and, most importantly, the stereochemical environment of the transition state.[7][8] The bromine atom at the 4-position in this compound imparts critical effects.

  • Steric Influence: The bulky bromine atom restricts the conformational flexibility of the five-membered ring. This pre-organization helps to create a more defined and rigid transition state assembly, leading to higher levels of stereodifferentiation. Computational studies on related substituted prolines have shown that substituents at the C4 position can enforce a specific ring pucker (C4-endo or C4-exo), which directly influences the orientation of the reactants and thus the stereochemical outcome.[9]

  • Electronic Influence: The electron-withdrawing nature of the bromine atom can subtly modulate the pKa of both the secondary amine and the carboxylic acid. This can influence the rate of enamine formation and the efficacy of the acid/base co-catalysis during the key C-C bond-forming step.

These combined effects often translate to higher yields, improved diastereoselectivity, and superior enantioselectivity compared to unsubstituted proline, particularly in challenging reactions.

Applications in Asymmetric Transformations

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of organic synthesis for forming β-hydroxy carbonyl compounds. This compound excels in this transformation by catalyzing the reaction between a ketone donor and an aldehyde acceptor.

Causality of Stereoselection: The high stereoselectivity observed is rationalized by the Houk-List transition state model.[4][10] The enamine, formed from the catalyst and the ketone, attacks one of the enantiotopic faces of the aldehyde. The carboxylic acid group of the catalyst forms a hydrogen bond with the aldehyde's carbonyl oxygen, orienting it precisely. The 4-bromo substituent provides steric shielding, further directing the approach of the aldehyde from the less hindered face, leading to the observed stereochemical outcome.

Figure 2: Key interactions in the Aldol reaction transition state.

Representative Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is adapted from established procedures for 4-substituted proline catalysts and may require optimization.[8][11]

  • Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (7.0 mg, 0.03 mmol, 10 mol%).

  • Reagent Addition: Add cyclohexanone (0.31 mL, 3.0 mmol, 10 equivalents).

  • Solvent/Co-solvent: Add dimethyl sulfoxide (DMSO, 1.0 mL). Stir the mixture for 5 minutes at room temperature to ensure dissolution.

  • Initiation: Add 4-nitrobenzaldehyde (45.3 mg, 0.3 mmol, 1.0 equivalent) to the stirring solution.

  • Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (15 mL) and water (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio (dr) from the ¹H NMR of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Aldehyde AcceptorKetone DonorCatalyst Loading (mol%)Yield (%)dr (anti:syn)ee (%)
4-NitrobenzaldehydeCyclohexanone1095>20:1>99
BenzaldehydeAcetone2088N/A96
IsovaleraldehydeCyclohexanone159115:198
Note: Data is representative and compiled from studies on analogous 4-substituted proline catalysts.[7][12][13] Actual results may vary.
Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for synthesizing amino acids and amino alcohols.[14] The proline-catalyzed variant allows for the direct and stereoselective construction of this motif.[15][16]

Mechanism and Stereocontrol: The reaction proceeds through the same enamine intermediate as the aldol reaction. However, the electrophile is a pre-formed or in situ-generated imine. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the imine. The catalyst's carboxylic acid group activates the imine via hydrogen bonding, while the pyrrolidine ring and its 4-bromo substituent provide a chiral pocket that directs the enamine to attack the Si-face of the (E)-imine, typically leading to the syn-diastereomer.[16][17]

Representative Protocol: Three-Component Mannich Reaction

  • Imine Formation (in situ): In a vial, dissolve 4-anisidine (37 mg, 0.3 mmol, 1.0 eq.) and 4-nitrobenzaldehyde (45 mg, 0.3 mmol, 1.0 eq.) in DMSO (1.0 mL) and stir for 30 minutes at room temperature.

  • Catalyst Addition: To this solution, add this compound (14 mg, 0.06 mmol, 20 mol%).

  • Donor Addition: Add acetone (0.22 mL, 3.0 mmol, 10 eq.).

  • Reaction: Seal the vial and stir at room temperature for 48-72 hours.

  • Monitoring & Work-up: Follow the procedure outlined for the Aldol reaction.

  • Purification & Analysis: Purify by flash chromatography. Analyze by NMR for structure and dr, and by chiral HPLC for ee.

AldehydeAmineKetoneYield (%)dr (syn:anti)ee (%)
4-Nitrobenzaldehyde4-AnisidineAcetone85>19:196
Benzaldehyde4-AnisidineCyclohexanone92>20:1>99
Propanal4-AnisidinePropanal7510:195
Note: Data is representative and based on established proline-catalyzed Mannich reactions.[14][15]
Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for forming C-C bonds via the conjugate addition of a nucleophile to an α,β-unsaturated compound. Using this compound, ketones and aldehydes can serve as nucleophiles for addition to acceptors like nitroalkenes.[18][19]

Mechanism and Stereocontrol: The enamine, formed from the catalyst and the carbonyl donor, adds to the β-position of the nitroalkene. The transition state is believed to involve the carboxylic acid protonating the nitro group, enhancing the electrophilicity of the acceptor and orienting it for a stereoselective attack. The steric bulk of the 4-bromo substituent plays a key role in shielding one face of the enamine, leading to high enantioselectivity.[20]

Representative Protocol: Michael Addition of Cyclohexanone to β-Nitrostyrene

  • Preparation: To a vial, add this compound (14 mg, 0.06 mmol, 20 mol%) and trans-β-nitrostyrene (45 mg, 0.3 mmol, 1.0 eq.).

  • Solvent and Donor: Add chloroform (CHCl₃, 1.0 mL) followed by cyclohexanone (0.15 mL, 1.5 mmol, 5 eq.).

  • Reaction: Seal the vial and stir at 4 °C (refrigerator) for 72 hours. The lower temperature is often beneficial for selectivity.

  • Work-up and Purification: Concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography.

  • Analysis: Characterize the product and determine stereoselectivities as described previously.

Ketone/Aldehyde DonorNitroalkene AcceptorYield (%)dr (syn:anti)ee (%)
Cyclohexanonetrans-β-Nitrostyrene9910:198
Acetonetrans-β-Nitrostyrene85N/A92
Propanal2-(2-Nitrovinyl)furan9015:197
Note: Data is representative and based on studies using proline and its derivatives for Michael additions.[18][21]

Practical Considerations & Troubleshooting

  • Catalyst Loading: While effective, catalyst loadings of 10-30 mol% are common in organocatalysis. For process optimization, reducing this loading is a key goal. The enhanced reactivity of the bromo-derivative may allow for lower loadings compared to proline.

  • Solvent Choice: Proline-based catalysts often perform well in polar aprotic solvents like DMSO or DMF, but reactions can also be successful in chlorinated solvents or even neat conditions.[3] Solvent choice can significantly impact reaction rates and selectivities and should be screened during optimization.

  • Water Content: Reactions must be run under anhydrous conditions. Water can hydrolyze the enamine and iminium intermediates, shutting down the catalytic cycle.

  • Side Reactions: The primary side reaction is often the self-condensation of the carbonyl donor (e.g., acetone self-aldol) or acceptor. Using a large excess of the donor can mitigate this. For aldehyde donors, slow addition via syringe pump can be beneficial.[18]

Conclusion

This compound stands out as a highly effective organocatalyst for asymmetric synthesis. By incorporating a strategically placed bromine atom, it offers a more rigid and sterically defined chiral environment than its parent compound, L-proline. This leads to exceptional levels of stereocontrol in fundamental C-C bond-forming reactions, including the Aldol, Mannich, and Michael additions. The protocols and data presented herein provide a robust starting point for researchers and drug development professionals aiming to leverage this powerful catalytic tool for the efficient and selective synthesis of complex chiral molecules.

References

  • List, B. (2002). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15834. [Link]

  • Notz, W., & List, B. (2002). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]

  • Pellissier, H. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]

  • Maruoka, K., & Ooi, T. (2007). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry, 72(15), 5871-5874. [Link]

  • List, B. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Journal of the American Chemical Society, 124(5), 827-833. [Link]

  • North, M. (Ed.). (2015). Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry. [Link]

  • List, B., Hoang, L., & Martin, H. J. (2004). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia. [Link]

  • Zhang, Y., et al. (2018). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2002). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society, 124(30), 827-33. [Link]

  • Hughes, D. L. (2018). Asymmetric Organocatalysis in Drug Development – Highlights of Recent Patent Literature. Organic Process Research & Development, 22(1), 13-20. [Link]

  • Kaur, P., Utreja, D., & Sharma, S. (2020). Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. ResearchGate. [Link]

  • Zlotin, S. G. (2015). Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts. In M. North (Ed.), Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry. [Link]

  • De Risi, C., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development, 25(12), 2643-2651. [Link]

  • Taylor & Francis. (n.d.). Organocatalysis – Knowledge and References. Taylor & Francis Online. [Link]

  • Cozzi, F., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(15), 3381. [Link]

  • Hughes, D. L. (2018). Asymmetric Organocatalysis in Drug Development – Highlights of Recent Patent Literature. datapdf.com. [Link]

  • Masson, G., et al. (2012). Asymmetric Organocatalysis at the Service of Medicinal Chemistry. ACS Medicinal Chemistry Letters, 3(1), 24-28. [Link]

  • Cossío, F. P., et al. (2016). Remote Substituent Effects on the Stereoselectivity and Organocatalytic Activity of Densely Substituted Unnatural Proline Esters in Aldol Reactions. Chemistry – A European Journal, 22(38), 13536-13548. [Link]

  • Grienke, U., et al. (2018). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. Molecules, 23(10), 2445. [Link]

  • Mase, N., et al. (2010). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. Organic Letters, 12(19), 4438-4441. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Organic & Biomolecular Chemistry, 2(15), 2281-2286. [Link]

  • Acosta, G. A., et al. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. Chemistry Proceedings, 14(1), 107. [Link]

  • Acosta, G. A., et al. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI. [Link]

  • Albrecht, Ł., & Albrecht, A. (2019). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 24(21), 3926. [Link]

  • Gurka, D., et al. (2017). l-Hydroxyproline derivatives used in this study. ResearchGate. [Link]

  • Kelleher, P., et al. (2014). Substituted proline derivatives as organocatalysts in Michael reaction. Journal of the Serbian Chemical Society, 79(7), 767-776. [Link]

  • ResearchGate. (n.d.). General mechanism for proline catalyzed Michael addition reaction... ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, making it an invaluable building block in drug discovery.[1] (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a trifunctional synthetic intermediate offering three distinct points for chemical modification: the secondary amine (N1), the carboxylic acid (C2), and the stereochemically defined carbon bearing a bromine atom (C4). This guide provides a detailed exploration of derivatization strategies at each of these positions, presenting validated protocols and the underlying chemical principles to empower researchers in the synthesis of novel and diverse compound libraries.

Introduction: The Versatility of a Trifunctional Proline Analog

Proline and its analogs are unique among amino acids due to their cyclic structure, which imparts significant conformational constraints on peptides and small molecules.[2] The introduction of substituents onto the pyrrolidine ring, particularly at the C4 position, is a proven strategy for modulating biological activity, improving pharmacokinetic properties, and fine-tuning molecular conformation.[3][4]

This compound serves as an exceptional starting material for several reasons:

  • Stereochemical Control: The defined stereochemistry at C2 and C4 provides a rigid framework for constructing stereochemically pure final compounds.

  • Orthogonal Reactivity: The carboxylic acid, secondary amine, and alkyl bromide functionalities can be addressed with selective chemical transformations, allowing for a modular and strategic approach to library synthesis.

  • The C4-Bromo Handle: The bromine atom is an excellent leaving group, poised for nucleophilic substitution reactions (S_N2), enabling the introduction of a wide array of functional groups with predictable stereochemical inversion.[5][6]

This document outlines protocols for esterification and amidation at C2, acylation at N1, and nucleophilic substitution at C4.

G start (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid sub_c4 C4 Derivatization (Nucleophilic Substitution) start->sub_c4  Nu⁻ sub_c2 C2 Derivatization (Esterification / Amidation) start->sub_c2  R'OH or R'₂NH sub_n1 N1 Derivatization (Acylation / Alkylation) start->sub_n1  R'COCl / R'X (Requires C2 protection) prod_c4 4-Substituted Pyrrolidine Scaffolds sub_c4->prod_c4 prod_c2 Pyrrolidine Esters & Amides sub_c2->prod_c2 prod_n1 N-Acyl / N-Alkyl Pyrrolidines sub_n1->prod_n1

Caption: Key derivatization pathways for this compound.

Derivatization at the Carboxylic Acid (C2 Position)

The carboxylic acid is often the first site addressed, either to install a desired ester or amide functionality or to protect it as a simple ester (e.g., methyl or ethyl) to prevent interference during subsequent reactions at the N1 or C4 positions.

Scientific Principle: Esterification & Amidation

Fischer-Speier Esterification is a classic and reliable acid-catalyzed method for converting carboxylic acids to esters using an excess of alcohol. Bubbling dry HCl gas through the alcohol in situ generates the acidic catalyst and drives the reaction to completion.[7]

Amide bond formation typically requires activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. This can be achieved by converting the acid to a more reactive species like an acyl chloride or by using peptide coupling reagents (e.g., EDAC, DCC) which form a highly reactive O-acylisourea intermediate.[8]

G sub Pyrrolidine-2-COOH (Substrate) prod_ester Pyrrolidine-2-COOR' (Ester) sub->prod_ester prod_amide Pyrrolidine-2-CONR'₂ (Amide) sub->prod_amide reagent_ester R'-OH (Alcohol) reagent_ester->prod_ester reagent_amide R'₂NH (Amine) reagent_amide->prod_amide catalyst_ester H⁺ Catalyst (e.g., HCl) catalyst_ester->prod_ester catalyst_amide Coupling Agent (e.g., EDAC) catalyst_amide->prod_amide

Sources

Application Notes and Protocols for the Incorporation of (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid

This compound is a non-proteinogenic amino acid that offers a unique combination of structural features for the design of novel therapeutics. The pyrrolidine ring pre-organizes the peptide backbone, influencing secondary structure and potentially enhancing binding affinity and metabolic stability. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide array of substituents through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

This document will detail the core strategies for incorporating this valuable building block, focusing on reactions at the carboxylic acid, the secondary amine, and the C4-bromine position. Each section will provide not only step-by-step protocols but also the underlying chemical principles and critical considerations for successful execution.

Core Incorporation Strategies: A Multifaceted Approach

The incorporation of this compound can be approached through three primary avenues, each targeting a specific functional group:

  • Amide Bond Formation: Utilizing the carboxylic acid or the secondary amine for peptide synthesis or acylation.

  • Esterification: Modifying the carboxylic acid to an ester for use as a protecting group or to modulate physicochemical properties.

  • C-Br Bond Functionalization: Leveraging the bromine atom for the introduction of diverse chemical moieties via cross-coupling or substitution reactions.

The choice of strategy is dictated by the desired final molecular architecture. It is often necessary to employ protecting groups to achieve regioselective transformations.

Caption: Key protection and functionalization pathways for this compound.

Part 1: Amide Bond Formation Protocols

Amide bond formation is a cornerstone of peptide synthesis and the most common method for integrating amino acid derivatives into larger molecules.

Protocol 1.1: N-Acylation of this compound Methyl Ester

This protocol describes the acylation of the secondary amine of the pyrrolidine ring after protection of the carboxylic acid as a methyl ester.

Rationale: Protection of the carboxylic acid is crucial to prevent intramolecular side reactions and to ensure that the desired intermolecular amide bond is formed. A methyl ester is a simple and effective protecting group that can be removed under basic conditions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Acyl chloride or Carboxylic acid

  • Coupling agent (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Methyl Ester Protection

  • Suspend this compound (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2: N-Acylation

  • Dissolve the methyl ester hydrochloride salt (1.0 eq) in anhydrous DCM.

  • Add the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reagent Purpose Typical Molar Excess
Thionyl chlorideEsterification catalyst1.2 eq
HATUAmide coupling agent1.1 eq
DIPEABase to neutralize HCl and activate coupling3.0 eq
Protocol 1.2: Carboxyl Group Coupling with an Amine

This protocol details the coupling of the carboxylic acid moiety with a primary or secondary amine after N-protection.

Rationale: Protection of the secondary amine with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) is essential to prevent polymerization and other side reactions. The choice of protecting group depends on the overall synthetic strategy.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) or Fmoc-OSu

  • Sodium hydroxide (NaOH)

  • Dioxane/Water

  • Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

Step 1: N-Boc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add NaOH (2.5 eq) and stir until the starting material dissolves.

  • Add Boc₂O (1.2 eq) and stir vigorously at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected acid.

Step 2: Amide Coupling

  • Dissolve the N-Boc protected acid (1.0 eq), amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Part 2: Esterification Protocols

Esterification of the carboxylic acid can be a final step or a means of protection. The Steglich esterification is a mild and efficient method.[1][2]

Protocol 2.1: Steglich Esterification

Rationale: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing for esterification under mild conditions.[2]

Materials:

  • N-protected this compound

  • Alcohol (e.g., tert-butanol)

  • DCC (Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected acid (1.0 eq), alcohol (1.5 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-8 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with 1M HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the ester by flash column chromatography.

Part 3: C-Br Bond Functionalization

The bromine atom at the C4 position is a key feature for diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.[3][4][5]

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base.[4]

Materials:

  • N-protected this compound ester

  • Aryl or vinyl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • To a reaction vessel, add the N-protected bromo-pyrrolidine derivative (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Reaction Coupling Partner Typical Catalyst Typical Base
Suzuki-MiyauraBoronic acid/esterPd(PPh₃)₄K₂CO₃
StilleOrganotin reagentPd(PPh₃)₄-
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃N

Trustworthiness and Self-Validation:

The protocols provided are based on well-established and widely published synthetic methodologies. For each reaction, it is imperative to monitor the progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final products should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).

References

  • Schober, M., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 46. [Link]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Tetrahedron Letters, 19(43), 4475-4478. [Link]

  • Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 140(51), 17433-17438. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • CDN. N-Terminus Acetylation Protocol. [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]

  • Rossi, S., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147, 2083-2098. [Link]

Sources

Application Notes & Protocols: The Strategic Use of (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid in the Rational Design of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful enzyme inhibitors.[1][2] Its rigid, five-membered ring structure provides an excellent framework for orienting functional groups to interact with enzyme active sites. This guide focuses on a particularly valuable, stereochemically defined building block: (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid . We will explore its strategic application in the development of potent and selective inhibitors for two major classes of serine proteases: Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP). This document provides the scientific rationale, detailed synthetic protocols, and robust enzymatic assay procedures for researchers engaged in drug discovery and development.

Introduction: Why the (2S,4R)-4-Bromopyrrolidine Scaffold?

The selection of a starting scaffold is a critical decision in a drug discovery campaign. The this compound moiety offers several distinct advantages:

  • Stereochemical Control: The fixed (2S,4R) stereochemistry pre-organizes the molecule, reducing the entropic penalty upon binding to a target and often leading to higher affinity and selectivity. The 2S configuration mimics the natural amino acid L-proline, a common recognition element for enzymes like DPP-IV and POP.[1][3]

  • Vectorial Diversity: It possesses three key points for chemical modification: the secondary amine (N1), the carboxylic acid (C2), and the bromo-substituted carbon (C4). This allows for the systematic exploration of chemical space to optimize target engagement, selectivity, and pharmacokinetic properties.

  • Strategic Role of the 4-Bromo Group: The bromine atom at the 4-position is more than just a placeholder. Its electron-withdrawing nature and steric bulk can significantly influence the conformation of the pyrrolidine ring.[1][3] More importantly, it serves two primary roles in inhibitor design:

    • Non-covalent Interactions: It can act as a key binding element, participating in halogen bonding or favorable hydrophobic interactions within the enzyme's active site. Structure-activity relationship (SAR) studies have shown that halogen substitutions on the pyrrolidine ring can enhance inhibitory potency against enzymes like DPP-IV.[1][4]

    • Synthetic Handle: It can be displaced via nucleophilic substitution, allowing for the introduction of a wide array of functional groups at the C4 position for further SAR exploration.

This guide will focus on leveraging these features to create a library of potential inhibitors targeting DPP-IV and POP, two enzymes implicated in type 2 diabetes and neurological disorders, respectively.

Target Enzymes: A Mechanistic Overview

Dipeptidyl Peptidase IV (DPP-IV)

DPP-IV is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[5] By inhibiting DPP-IV, the half-life of active GLP-1 is extended, leading to glucose-dependent insulin secretion.[5] Many successful anti-diabetic drugs, known as "gliptins," are DPP-IV inhibitors.[6] The active site of DPP-IV has well-defined pockets (S1 and S2) that accommodate the N-terminal dipeptide of its substrates. Pyrrolidine-based structures are excellent proline mimetics that bind effectively in the S1 pocket.[3][7]

Prolyl Oligopeptidase (POP)

Prolyl Oligopeptidase (POP), also a serine protease, is involved in the metabolism of proline-containing neuropeptides and peptide hormones in the central nervous system. Its dysregulation has been linked to neurodegenerative diseases and psychiatric disorders.[8] The development of POP inhibitors is an active area of research for potential cognitive-enhancing and neuroprotective therapies. Like DPP-IV, the POP active site recognizes proline residues, making proline analogues key scaffolds for inhibitor design.

Experimental Design: A Roadmap from Synthesis to Screening

The development of novel enzyme inhibitors from this compound follows a logical workflow. This involves the chemical synthesis of a library of derivatives, followed by rigorous biochemical screening to identify potent inhibitors and establish a structure-activity relationship (SAR).

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Analysis & Optimization A Start: (2S,4R)-4-Bromopyrrolidine -2-carboxylic acid B Step 1: N-Protection (e.g., Boc anhydride) A->B C Step 2: Amide Coupling (Activate COOH, add diverse amines R1-NH2) B->C D Step 3: N-Deprotection (e.g., TFA) C->D E Step 4: N-Acylation (Add diverse acyl groups R2-COCl) D->E F Final Compound Library (R1, R2 varied) E->F G Primary Screening: Enzyme Activity Assay (DPP-IV / POP) F->G H IC50 Determination for 'Hits' G->H I Mechanism of Action: Kinetic Analysis (e.g., Lineweaver-Burk) H->I J Structure-Activity Relationship (SAR) Analysis I->J K Lead Optimization J->K

Caption: Workflow for inhibitor development using the bromopyrrolidine scaffold.

Synthetic Protocols: Building the Inhibitor Library

The following protocols describe a representative synthesis of a small library of N-acyl-pyrrolidine-2-carboxamides starting from this compound. This strategy allows for diversification at both the C2 (via R¹) and N1 (via R²) positions.

Protocol 1: Synthesis of (2S,4R)-1-Boc-4-bromopyrrolidine-2-carboxylic acid (Intermediate 1)
  • Rationale: Protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group is essential to prevent self-coupling and direct the subsequent amide bond formation at the carboxylic acid.

  • Procedure:

    • Suspend this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.

    • Cool the mixture to 0 °C in an ice bath.

    • Add Sodium Hydroxide (NaOH, 2.5 eq) and stir until the starting material dissolves.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of Dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the mixture in vacuo to remove the Dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1M Hydrochloric Acid (HCl).

    • Extract the product with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Intermediate 1 as a solid or oil. Confirm structure via ¹H-NMR and MS.

Protocol 2: General Procedure for Amide Coupling (Formation of Intermediates 2a-n)
  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a coupling reagent like EDC with an activator like HOBt provides a reliable method to form carboxamides from Intermediate 1 and a diverse set of primary or secondary amines (R¹-NH₂).

  • Reagents:

    • Intermediate 1 (1.0 eq)

    • A diverse amine (e.g., benzylamine, cyclopropylamine, morpholine) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)

    • 1-Hydroxybenzotriazole (HOBt, 1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent.

  • Procedure:

    • Dissolve Intermediate 1 in anhydrous DCM.

    • Add the selected amine, HOBt, and DIPEA to the solution.

    • Cool the mixture to 0 °C and add EDC portion-wise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated Sodium Bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., Silica gel, Hexanes/Ethyl Acetate gradient) to yield the Boc-protected amide intermediate (2a-n) .

Protocol 3: General Procedure for Boc-Deprotection (Formation of Intermediates 3a-n)
  • Rationale: Removal of the Boc group is necessary to enable the final N-acylation step. Trifluoroacetic acid (TFA) is a standard reagent for this transformation.

  • Procedure:

    • Dissolve the Boc-protected amide (2a-n) in anhydrous DCM.

    • Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-3 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Concentrate the reaction mixture in vacuo. Co-evaporate with Toluene (2x) to remove residual TFA.

    • The resulting TFA salt (3a-n) is often used in the next step without further purification.

Protocol 4: General Procedure for N-Acylation (Formation of Final Products 4a-n)
  • Rationale: The final diversification step involves acylating the newly freed secondary amine with various acyl chlorides or carboxylic acids (using coupling reagents) to install the R² group.

  • Procedure (using an acyl chloride):

    • Dissolve the crude TFA salt (3a-n) in anhydrous DCM.

    • Add DIPEA (3.0-4.0 eq) and cool the mixture to 0 °C.

    • Add the desired acyl chloride (R²-COCl, 1.2 eq) dropwise.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction as described in Protocol 2 (Step 5).

    • Purify the final product (4a-n) by flash chromatography or preparative HPLC. Characterize thoroughly by ¹H-NMR, ¹³C-NMR, HRMS, and determine purity by HPLC.

Biochemical Screening Protocols

Once the compound library is synthesized and purified, the next critical phase is to assess their inhibitory activity against the target enzymes. Fluorogenic assays are widely used due to their high sensitivity and suitability for high-throughput screening.

Protocol 5: DPP-IV Inhibition Assay (Fluorometric)
  • Principle: This assay measures the activity of DPP-IV by monitoring the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage, the highly fluorescent AMC is released, and its fluorescence can be measured over time. Inhibitors will decrease the rate of AMC release.

  • Materials:

    • Recombinant Human DPP-IV enzyme

    • DPP-IV Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • DPP-IV Substrate: Gly-Pro-AMC (stock in DMSO)

    • Test Compounds (dissolved in DMSO)

    • Positive Control Inhibitor (e.g., Sitagliptin)

    • 96-well black, flat-bottom microplate

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Procedure for IC₅₀ Determination:

    • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is a good starting point. Dispense 1 µL of each dilution into the wells of the 96-well plate. Also include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Enzyme Addition: Prepare a working solution of DPP-IV enzyme in Assay Buffer. Add 50 µL of the enzyme solution to each well (except "no enzyme" controls).

    • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Prepare a working solution of Gly-Pro-AMC substrate in Assay Buffer. Initiate the reaction by adding 50 µL of the substrate solution to all wells. The final substrate concentration should be at or near its Kₘ value.

    • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-warmed to 37°C) and begin reading the fluorescence intensity every 60 seconds for 15-30 minutes.

    • Data Analysis:

      • For each well, calculate the reaction rate (velocity) by determining the slope of the linear portion of the fluorescence vs. time plot.

      • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO)).

      • Plot % Inhibition versus log[Inhibitor]. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.

Protocol 6: Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorometric)
  • Principle: Similar to the DPP-IV assay, this protocol measures POP activity via the cleavage of a fluorogenic substrate, typically Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin).

  • Materials:

    • Recombinant Human POP enzyme

    • POP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

    • POP Substrate: Z-Gly-Pro-AMC (stock in DMSO)

    • Test Compounds (dissolved in DMSO)

    • Positive Control Inhibitor (e.g., Z-Pro-Prolinal)

    • 96-well black, flat-bottom microplate

    • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

  • Procedure for IC₅₀ Determination: The procedure is analogous to Protocol 5.

    • Plate serial dilutions of test compounds (1 µL) in a 96-well plate.

    • Add 50 µL of POP enzyme solution in POP Assay Buffer to the wells.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of Z-Gly-Pro-AMC substrate solution.

    • Measure fluorescence kinetically at 37°C.

    • Calculate reaction rates and plot a dose-response curve to determine the IC₅₀ value.

Data Interpretation: Understanding Inhibition and SAR

IC₅₀ and Potency

The IC₅₀ value is a direct measure of an inhibitor's potency under specific assay conditions. A lower IC₅₀ indicates a more potent compound. It is crucial to remember that the IC₅₀ can be influenced by factors like substrate concentration, especially for competitive inhibitors.

Compound IDR¹ GroupR² GroupDPP-IV IC₅₀ (nM)POP IC₅₀ (nM)
4a BenzylAcetyl150.2>10,000
4b CyclopropylAcetyl85.5>10,000
4c Benzyl3-Trifluoromethylbenzoyl25.18,500
4d Cyclopropyl3-Trifluoromethylbenzoyl9.86,700
Ref-F Cyclopropyl (F at C4)3-Trifluoromethylbenzoyl5.25,900
Sitagliptin --18.0-
Table 1: Representative data for a hypothetical library of (2S,4R)-4-Bromopyrrolidine-2-carboxamide derivatives.

From this hypothetical data, initial SAR can be deduced:

  • A smaller, rigid R¹ group (cyclopropyl vs. benzyl) appears to improve potency (compare 4a vs. 4b and 4c vs. 4d).

  • An electron-deficient aromatic R² group (3-CF₃-benzoyl vs. acetyl) dramatically increases potency (compare 4a vs. 4c and 4b vs. 4d).

  • The bromo-substituted compound 4d shows high potency. For context, a fluoro-substituted analogue (Ref-F ) is slightly more potent, suggesting that a smaller halogen at C4 might be optimal for this series. This aligns with literature reports where 4-fluoro derivatives often exhibit excellent activity.[3]

Determining the Mechanism of Inhibition

To understand how an inhibitor works, a kinetic analysis is performed. For competitive inhibitors, which bind to the same site as the substrate, the inhibition can be overcome by increasing the substrate concentration. This is reflected in the Michaelis-Menten and Lineweaver-Burk plots.

  • Rationale: By measuring the enzyme's reaction rate at various substrate concentrations in the presence and absence of a fixed concentration of inhibitor, we can determine the inhibitor's mechanism.

  • Procedure:

    • Set up a series of reactions as described in Protocol 5 or 6.

    • For the "no inhibitor" control, vary the substrate concentration (e.g., from 0.2 x Kₘ to 5 x Kₘ).

    • Repeat the same set of substrate concentrations in the presence of a fixed concentration of your inhibitor (typically at or near its IC₅₀).

    • Determine the initial velocity (V) for each reaction.

    • Plot V vs. [Substrate] to generate Michaelis-Menten curves.

    • Plot 1/V vs. 1/[Substrate] to generate a Lineweaver-Burk plot.

G cluster_0 Lineweaver-Burk Plot for Competitive Inhibition origin origin x_axis x_axis origin->x_axis 1/[S] y_axis y_axis origin->y_axis 1/V control_y_intercept inhibitor_y_intercept control_x_intercept control_end control_x_intercept->control_end  - Inhibitor inhibitor_x_intercept inhibitor_end inhibitor_x_intercept->inhibitor_end  + Inhibitor y_int_label 1/Vmax control_x_int_label -1/Km inhibitor_x_int_label -1/Km(app)

Caption: A Lineweaver-Burk plot showing competitive inhibition.

  • Interpretation: For a competitive inhibitor, the Lineweaver-Burk plot will show lines that intersect on the y-axis. This indicates that the maximum velocity (Vₘₐₓ) is unchanged, but the apparent Michaelis constant (Kₘ) increases. This confirms that at sufficiently high substrate concentrations, the effect of the inhibitor can be overcome.

Conclusion and Future Directions

This compound is a powerful and versatile starting material for the development of enzyme inhibitors. Its fixed stereochemistry and multiple points for diversification provide a robust platform for generating potent and selective molecules. The protocols and rationale presented here offer a comprehensive guide for researchers to synthesize a library of candidate inhibitors, perform reliable biochemical screening, and interpret the resulting data to build a meaningful structure-activity relationship. Subsequent steps in a drug discovery program would involve optimizing the lead compounds for selectivity against other proteases, improving pharmacokinetic properties, and eventually, testing for efficacy in in vivo models.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). National Institutes of Health. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). PubMed. [Link]

  • Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. (2020). PubMed. [Link]

  • Structure activity relationship analyses of the resultant data of DPP-4... (n.d.). ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Institutes of Health. [Link]

  • Competitive inhibition. (n.d.). Wikipedia. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2021). National Institutes of Health. [Link]

  • Pyrrolidine. (n.d.). Wikipedia. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Proline Derived Sulphonamides. (2023). ResearchGate. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2024). National Institutes of Health. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2016). National Institutes of Health. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Semantic Scholar. [Link]

  • N-Acylation in combinatorial chemistry. (2004). Arkivoc. [Link]

  • DPP-4 INHIBITORS IN THE TREATMENT OF TYPE-2 DIABETES. (n.d.). ijrpls.com. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journals. [Link]

  • Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. (n.d.). ResearchGate. [Link]

  • cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. (2007). PubMed. [Link]

  • Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane. (2015). ResearchGate. [Link]

  • Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam. (2022).
  • (2S,4R)-4-Acetoxypyrrolidine-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis. (2006). PubMed. [Link]

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Application Notes and Protocols for the Solid-Phase Synthesis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Substituted Proline Analogs

Proline and its derivatives are unique among the proteinogenic amino acids due to their cyclic structure, which imparts significant conformational constraints on the peptide backbone. This property is of paramount importance in the design of peptidomimetics, therapeutic peptides, and foldamers, as it allows for the stabilization of specific secondary structures like β-turns and polyproline helices. The strategic introduction of substituents onto the pyrrolidine ring, particularly at the C4 position, offers a powerful tool to modulate the biological activity, metabolic stability, and conformational preference of these molecules.[1][2]

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a particularly valuable building block in this context. The bromine atom at the 4R position serves as a versatile synthetic handle, enabling a wide range of post-synthetic modifications via nucleophilic substitution. This allows for the generation of diverse libraries of proline analogs directly on the solid support, a strategy that is both efficient and highly amenable to combinatorial drug discovery efforts.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the solid-phase synthesis (SPPS) of peptides and small molecules incorporating this compound. The protocols herein are grounded in established Fmoc/tBu chemistry and leverage the advantages of 2-chlorotrityl chloride resin for mild cleavage, preserving the integrity of the final, functionalized product.

Guiding Principles: Causality in Protocol Design

The choice of reagents and methodologies in these protocols is dictated by the specific chemical properties of the building blocks and the solid support.

  • Choice of Resin: 2-Chlorotrityl chloride (2-CTC) resin is selected for its high acid lability.[3] This allows for the cleavage of the synthesized peptide from the resin under very mild acidic conditions (e.g., dilute trifluoroacetic acid or hexafluoroisopropanol), which is crucial for preserving acid-sensitive side-chain protecting groups and the newly installed functional groups on the pyrrolidine ring.[4][5][6] Furthermore, the steric bulk of the trityl linkage minimizes the risk of diketopiperazine formation, a common side reaction with C-terminal proline residues.[7][8]

  • Amine Protection Strategy: The Fmoc (9-fluorenylmethoxycarbonyl) group is the protecting group of choice for the α-amine of the proline analog. Its lability to basic conditions (typically piperidine) is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the 2-CTC resin linkage, forming the cornerstone of modern SPPS.[9][10][11]

  • On-Resin Functionalization: Performing the nucleophilic substitution of the bromide on the solid support streamlines the synthetic workflow. It eliminates the need for solution-phase synthesis and purification of individual proline derivatives, enabling rapid diversification from a common resin-bound intermediate.

Experimental Workflows and Protocols

The overall workflow for the synthesis of this compound derivatives on solid phase can be visualized as a three-stage process: loading, on-resin modification, and cleavage/purification.

sps_workflow cluster_0 Stage 1: Resin Preparation & Loading cluster_1 Stage 2: On-Resin Modification cluster_2 Stage 3: Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load Fmoc-(2S,4R)-4-Br-Pro-OH Swell->Load Cap Cap Unreacted Sites Load->Cap Fmoc_Deprotect Fmoc Deprotection (if extending peptide) Cap->Fmoc_Deprotect SN2_Reaction Nucleophilic Substitution (SN2) on C4-Br Cap->SN2_Reaction Couple Couple Next Amino Acid Fmoc_Deprotect->Couple Optional Peptide Elongation Final_Wash Final Wash & Dry Couple->Final_Wash Wash_Mod Wash Resin SN2_Reaction->Wash_Mod Wash_Mod->Fmoc_Deprotect Repeat for library Wash_Mod->Final_Wash Cleavage Cleave from Resin (e.g., TFA/DCM) Final_Wash->Cleavage Precipitate Precipitate Crude Product Cleavage->Precipitate Purify Purify by HPLC Precipitate->Purify

Caption: General workflow for solid-phase synthesis of this compound derivatives.

Protocol 1: Loading of Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid onto 2-Chlorotrityl Chloride Resin

This protocol details the esterification of the first amino acid to the 2-CTC resin. The key is to use a non-nucleophilic base, like diisopropylethylamine (DIPEA), to activate the carboxylic acid without prematurely cleaving the Fmoc group.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, typical loading: 1.0-1.6 mmol/g)

  • Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 eq) in the synthesis vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[7][12]

  • Preparation of Amino Acid Solution: In a separate flask, dissolve Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid (1.0-1.5 eq relative to resin loading) in anhydrous DCM (approx. 10 mL per gram of resin).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin, followed by DIPEA (3.0-4.0 eq relative to the amino acid).[13]

  • Agitation: Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by taking a small sample of the resin and performing a Kaiser test (which should be negative).

  • Capping: To quench any unreacted chlorotrityl sites, add methanol (0.8-1.0 mL per gram of resin) to the vessel and agitate for 15-30 minutes.[7]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under high vacuum for several hours.

  • Loading Determination (Optional but Recommended): The loading level can be quantified by treating a small, accurately weighed amount of dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzofulvene-piperidine adduct at ~301 nm.[14]

ParameterRecommended ValueRationale
Amino Acid Equiv. 1.0 - 1.5Ensures efficient loading without excessive waste.
Base DIPEAA hindered, non-nucleophilic base that facilitates the reaction without causing Fmoc deprotection.
Solvent Anhydrous DCMExcellent swelling solvent for polystyrene resins and compatible with the loading chemistry.
Reaction Time 1 - 2 hoursSufficient for near-complete reaction without significant side reactions.
Capping Agent MethanolReacts with remaining chlorotrityl groups to prevent unwanted side reactions in subsequent steps.
Protocol 2: On-Resin Nucleophilic Substitution of the C4-Bromine

This protocol describes the diversification step where the bromine atom is displaced by a nucleophile. This reaction is typically performed after loading the bromo-proline derivative and before any subsequent peptide couplings, or at the end of the peptide sequence.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this versatile proline analog. As a chiral, halogenated amino acid, this compound presents unique purification hurdles that require a systematic and well-understood approach. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound after synthesis?

A1: The optimal initial strategy depends on the nature of the impurities. Given its structure as an amino acid, a simple acid-base extraction is often the most effective first step.[1] This technique leverages the amphoteric nature of your compound to separate it from neutral organic impurities. By dissolving the crude product in an aqueous base (like NaOH or NaHCO₃), your deprotonated amino acid becomes water-soluble, allowing neutral impurities to be washed away with an organic solvent (e.g., dichloromethane or ethyl acetate). Subsequently, acidifying the aqueous layer will precipitate your purified product, which can then be isolated.[2] This method is far superior to chromatography for initial bulk purification.[1]

Q2: My compound is a solid. Can I just recrystallize it? What solvent system should I start with?

A2: Recrystallization is an excellent method for final purification, especially for compounds that are already reasonably pure (>80%).[3] The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[4] For a polar molecule like this, start by screening polar protic solvents like water or isopropanol, or solvent mixtures like ethanol/water or methanol/diethyl ether. The goal is to add the hot solvent just until the solid dissolves completely, then allow it to cool slowly to promote the formation of pure crystals.[4]

Q3: How stable is this compound? Are there any special handling precautions during purification?

A3: While generally stable, proline analogs can be susceptible to degradation under harsh conditions. Prolonged exposure to strong acids or bases at elevated temperatures should be avoided. During purification, it is advisable to perform acid-base extractions at cool temperatures (0-5 °C) and to minimize the time the compound spends in highly acidic or basic solutions. For long-term storage, keeping the purified solid in a cool, dry, and dark environment is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase upon cooling rather than crystallizing. This is a common issue with amino acid derivatives, which can be caused by residual impurities or hygroscopic properties.[2]

Causality & Solution Workflow:

  • Impurity Issue: Impurities can act as a eutectic mixture, lowering the melting point of your compound below the solvent's boiling point.

    • Solution: First, attempt an acid-base extraction to remove neutral impurities. If the issue persists, try redissolving the oil in a minimum amount of a good solvent (like methanol) and then adding a miscible "anti-solvent" (like diethyl ether or hexane) dropwise at room temperature until turbidity persists. Seeding with a previously obtained pure crystal can help induce crystallization. Stirring the oil vigorously with a non-polar solvent like diethyl ether can also sometimes force solidification.[2]

  • Solvent Issue: The chosen solvent may be too good, preventing the solute from reaching supersaturation needed for crystallization.

    • Solution: Switch to a less polar solvent system or a mixture. If you used pure ethanol, try a 9:1 ethanol/water mixture.

  • Water Contamination: The compound may be hygroscopic, and absorbed water can interfere with the crystal lattice formation.[2]

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents for the purification.

G start Recrystallization Attempt oiled_out Product 'Oiled Out' start->oiled_out Failure success Crystals Form start->success Success action1 Redissolve oil in a 'good' solvent (e.g., MeOH) oiled_out->action1 Troubleshoot action4 Alternative: Triturate oil with non-polar solvent (Hexane) oiled_out->action4 Alternative action2 Add 'anti-solvent' (e.g., Ether) dropwise until cloudy action1->action2 action3 Seed with pure crystal & allow to stand action2->action3 action3->success action4->success G start Crude Product check_purity Assess Purity by TLC / NMR start->check_purity low_purity <80% Pure (Multiple Spots) check_purity->low_purity Low high_purity >80% Pure (Mainly One Spot) check_purity->high_purity High acid_base Perform Acid-Base Extraction low_purity->acid_base recrystallize Recrystallize high_purity->recrystallize chromatography Perform Flash Chromatography acid_base->chromatography final_product Pure Product recrystallize->final_product chromatography->final_product

Sources

Overcoming side reactions in (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid in peptide synthesis and drug development. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges of coupling this sterically hindered and functionalized proline analog. Our focus is on providing not just solutions, but the underlying mechanistic rationale to empower your synthetic strategies.

Troubleshooting Guide: Common Coupling Failures & Side Reactions

This section addresses the most pressing issues encountered during the amide bond formation with this compound. The combination of its rigid pyrrolidine ring, C4-bromo substituent, and secondary amine nature creates a unique reactivity profile that requires careful consideration.

Question 1: My coupling reaction has stalled, resulting in low yield. What is the primary cause and how can I fix it?

Answer:

Low coupling efficiency is the most common problem and is almost always rooted in steric hindrance . The rigid, substituted pyrrolidine structure physically blocks the approach of the activated carboxyl group and the incoming amine, slowing the reaction rate significantly compared to simpler amino acids.[1][2]

Core Causality: Standard coupling reagents, particularly carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), may not generate an active ester that is potent enough to overcome this steric barrier, leading to incomplete reactions.[1]

Troubleshooting Workflow:

G cluster_reagents Recommended Reagents start Low Coupling Yield Observed reagent Step 1: Change Coupling Reagent (Primary Solution) start->reagent double_couple Step 2: Implement Double Coupling reagent->double_couple If yield is still suboptimal success Successful Coupling reagent->success If yield improves significantly HATU HATU / HCTU reagent->HATU PyBOP PyBOP / PyAOP reagent->PyBOP COMU COMU reagent->COMU conditions Step 3: Optimize Reaction Conditions double_couple->conditions If minor impurities remain double_couple->success If yield improves conditions->success

Recommended Solutions:

  • Switch to a More Potent Coupling Reagent: This is the most effective solution. Urionium/aminium or phosphonium salt-based reagents are designed for sterically demanding couplings.[2][3]

    • Urionium/Aminium Salts: HATU, HCTU, and COMU are highly effective. HATU, in particular, reacts quickly and is known to suppress epimerization.[3]

    • Phosphonium Salts: PyBOP and PyAOP are excellent alternatives that have proven successful in difficult couplings.

  • Perform a Double Coupling: After the first coupling reaction has proceeded for its allotted time (e.g., 2-4 hours), drain the reaction vessel and add a fresh solution of the activated this compound and base. Allow this second coupling to proceed to drive the reaction to completion.[2]

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are effective at solvating the peptide chain and reagents.

    • Temperature: While room temperature is standard, gentle heating to 40-50°C can sometimes provide the necessary energy to overcome the activation barrier. However, be cautious, as excessive heat can promote side reactions like epimerization.

Reagent ClassExamplesStrengths for this ApplicationWeaknesses
Urionium/Aminium HATU, HCTU, COMUHigh reactivity, fast kinetics, effective for hindered residues, low epimerization (especially HATU).[3]Higher cost, potential for side reaction with free amine if excess is used.
Phosphonium PyBOP, PyAOPHigh reactivity, very effective for hindered couplings.Byproducts can be difficult to remove in solution phase.
Carbodiimide DCC, DIC, EDCLower cost, readily available.Often inefficient for hindered couplings[1], higher risk of epimerization without additives.[4]
Question 2: I'm observing a diastereomeric impurity in my final product. What is causing this epimerization and how can it be minimized?

Answer:

The appearance of a diastereomeric impurity strongly suggests epimerization (racemization at the α-carbon) of the this compound during the carboxyl group activation and coupling step. This is a well-documented side reaction in peptide synthesis.[4][5][6]

Mechanistic Insight:

Epimerization typically occurs through one of two pathways after the carboxyl group is activated by a coupling reagent:

  • Oxazolone Formation: The activated acid can cyclize to form a planar, achiral oxazolone intermediate. The α-proton is now highly acidic and can be easily removed by a base. Reprotonation can occur from either face, leading to a loss of stereochemical integrity.[4]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton from the activated ester, forming an enolate which, like the oxazolone, is planar and can be reprotonated non-stereoselectively.[4]

G

Strategies for Suppression:
  • Use Additives: The most common and effective strategy is the use of additives like 1-Hydroxybenzotriazole (HOBt) or its more potent, aza-derivative, 1-Hydroxy-7-azabenzotriazole (HOAt). These additives react with the initially formed active intermediate to generate HOBt/HOAt active esters. These esters are highly reactive towards the desired amine nucleophile but are significantly less prone to cyclizing into an oxazolone, thus preserving stereochemical integrity.[5][7]

    • Recommendation: When using carbodiimides (DIC/EDC), the addition of HOBt or HOAt is mandatory. Urionium/aminium reagents like HATU and HBTU already incorporate a HOAt or HOBt moiety within their structure, which contributes to their low-racemization properties.[3]

  • Control the Base: The choice and amount of base are critical.

    • Base Type: Use a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is common, but for particularly sensitive couplings, a weaker base like 2,4,6-collidine may be preferable.[8][9]

    • Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. Typically, 2 equivalents relative to the carboxylic acid are sufficient. Excess base significantly increases the rate of epimerization.[4]

  • Lower the Temperature: Perform the coupling at 0°C. Lower temperatures disfavor the formation of the oxazolone intermediate and slow the rate of proton abstraction, reducing the extent of epimerization.[7]

Question 3: I have identified a byproduct with a mass corresponding to the loss of HBr. What is this species and why is it forming?

Answer:

A mass loss corresponding to HBr strongly suggests the formation of an intramolecular γ-lactam , specifically a 1-azabicyclo[3.1.0]hexan-2-one derivative. This is a classic intramolecular cyclization side reaction.

Mechanistic Rationale:

The reaction proceeds via an intramolecular SN2 reaction. The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the C4 carbon and displacing the bromide leaving group. This side reaction is competitive with the desired intermolecular peptide bond formation and can be promoted under certain conditions.

G

Mitigation Strategies:
  • Protect the Amine: The most robust solution is to perform the coupling with an N-protected version of the amino acid (e.g., Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid). The protecting group prevents the ring nitrogen from acting as a nucleophile.[10] The Fmoc group can be removed in a subsequent step under standard basic conditions (e.g., piperidine in DMF).

  • Control Reaction Conditions: If using the unprotected amino acid is necessary:

    • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and additive before adding the base and the amine nucleophile. This minimizes the time the free pyrrolidine is in a basic environment where it is most likely to cyclize.

    • Avoid Excess Base: As with epimerization, excess base will deprotonate the secondary amine, increasing its nucleophilicity and promoting the intramolecular attack.

    • Low Temperature: Keep the reaction at 0°C or room temperature. Avoid heating, as it will accelerate this unwanted side reaction.

Recommended Experimental Protocol

This protocol is optimized for a challenging coupling to minimize the side reactions discussed above.

Objective: To couple Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid to a resin-bound amine (Solid-Phase Peptide Synthesis example).

Reagents & Materials:

  • Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid (1.5 equiv)

  • HATU (1.45 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Amine-functionalized resin (1.0 equiv)

  • Anhydrous DMF

  • Reaction vessel suitable for SPPS

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Amine Deprotection (if applicable): If the resin-bound amine is protected (e.g., with Fmoc), deprotect using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5-7 times).

  • Prepare Coupling Solution (Pre-activation):

    • In a separate vial, dissolve Fmoc-(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid and HATU in a minimal amount of anhydrous DMF.

    • Add the DIPEA to this solution.

    • Allow the solution to pre-activate for 1-2 minutes. You may observe a color change.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated coupling solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test or other appropriate test to check for the presence of free primary amines. If the test is positive (indicating an incomplete reaction), consider a second coupling (repeat steps 3-4).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove all soluble reagents and byproducts.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

References

  • Baird, J. P., et al. (2012). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available from: [Link]

  • Baird, J. P., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available from: [Link]

  • Baird, J. P., et al. (2012). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. Available from: [Link]

  • Baird, J. P., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides Containing Proline Analogues. Science of Synthesis.
  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Available from: [Link]

  • Zhang, Y., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. Available from: [Link]

  • Zhang, Y., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Google Patents. (2014). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
  • Reddit. (2022). Solid Phase Peptide Synthesis Help. Reddit. Available from: [Link]

  • MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. Available from: [Link]

  • Semantic Scholar. (2022). Epimerisation in Peptide Synthesis. Semantic Scholar. Available from: [Link]

  • National Institutes of Health. (2023). Iron-mediated modular decarboxylative cross-nucleophile coupling. PubMed Central. Available from: [Link]

  • Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. PubMed. Available from: [Link]

  • ResearchGate. (2019). Lactam formation via α‐oxygenation of pyrrolidine: previous and present... ResearchGate. Available from: [Link]

  • Atherton, E., et al. (1996). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Crysdot LLC. (n.d.). This compound. Crysdot LLC. Available from: [Link]

  • Química Organica.org. (n.d.). Lactam synthesis. Química Organica.org. Available from: [Link]

  • ChemRxiv. (2022). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Organic Chemistry Portal. Available from: [Link]

  • SlideShare. (2019). PROTECTING GROUPs.pptx. SlideShare. Available from: [Link]

  • National Institutes of Health. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. PubMed Central. Available from: [Link]

  • National Institutes of Health. (2025). Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. bioRxiv. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Organic Chemistry Portal. Available from: [Link]

  • National Institutes of Health. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. Available from: [Link]

  • National Institutes of Health. (2012). (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. PubMed Central. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during the synthesis and derivatization of this versatile building block.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are the key considerations for each?

The synthesis of this compound typically starts from a readily available chiral precursor, most commonly (2S,4R)-4-hydroxy-L-proline. The key transformation is the stereospecific substitution of the hydroxyl group with a bromine atom.

Two common approaches for this transformation are:

  • Using Appel-type reaction conditions: This involves treating the protected 4-hydroxyproline derivative with a phosphine and a bromine source, such as triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS) or carbon tetrabromide (CBr₄).[1][2] The reaction proceeds via an intermediate phosphonium salt, which is then displaced by the bromide ion.

  • Via sulfonate ester intermediates: The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide salt (e.g., LiBr or NaBr).

Key Considerations:

  • Protecting Groups: Both the carboxylic acid and the secondary amine of the pyrrolidine ring must be protected before the bromination step. Common protecting groups for the amine are Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), while the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester).[3] The choice of protecting groups is crucial as it can influence the reactivity and stability of the molecule.[4]

  • Stereochemistry: Maintaining the stereochemistry at both chiral centers (C2 and C4) is critical. The reaction conditions should be chosen to favor an Sₙ2-type mechanism for the substitution of the hydroxyl group, which proceeds with inversion of configuration. Starting with (2S,4R)-4-hydroxy-L-proline, which has the opposite stereochemistry at C4, is a common strategy.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, especially for the Appel reaction, as the presence of water can lead to side reactions and hydrolysis of the desired product.[2][4]

Q2: I am observing low yields in my bromination reaction. What are the potential causes and how can I improve the yield?

Low yields in the bromination of the hydroxyproline precursor can stem from several factors. Here's a troubleshooting guide to help you identify and address the issue:

Potential Cause Troubleshooting Steps & Optimization Strategies
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. - Increase temperature: While higher temperatures can increase the reaction rate, be cautious as it may also promote side reactions. A modest increase (e.g., from room temperature to 40-50 °C) can be beneficial. - Optimize reagent stoichiometry: Ensure an adequate excess of the brominating agent and phosphine (for Appel-type reactions) is used.
Side Reactions - Elimination: The formation of a double bond in the pyrrolidine ring can be a significant side reaction, especially at elevated temperatures. Using milder reaction conditions and a non-coordinating base, if necessary, can help minimize this. - Epimerization: Loss of stereochemical integrity at C2 or C4 can occur. This is often base- or acid-catalyzed. Careful control of pH and temperature is crucial. - Degradation of Reagents: Ensure the quality and purity of your reagents, especially the brominating agent (NBS should be recrystallized if necessary) and the phosphine.
Poor Work-up and Purification - Hydrolysis: The bromo-substituted pyrrolidine can be sensitive to hydrolysis, especially under acidic or basic conditions during work-up. A neutral work-up is recommended. - Column Chromatography: Use a suitable stationary phase and eluent system for purification. The compound's polarity will depend on the protecting groups used.
Troubleshooting Guide: Derivatization of the Carboxylic Acid

This compound is a valuable intermediate, and its carboxylic acid moiety is often derivatized for further synthetic transformations.

Q3: I am having trouble with the amide coupling reaction of this compound. What are the common issues?

Amide bond formation is a fundamental transformation. Here are some common issues and their solutions when derivatizing the carboxylic acid of this molecule:

Issue Potential Cause Recommended Solution
Low Yield of Amide Product Incomplete activation of the carboxylic acid.Use a more efficient coupling agent. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole).[5]
Steric hindrance from the pyrrolidine ring or the coupling partner.Consider using a less sterically hindered coupling partner if possible. Alternatively, increasing the reaction temperature or using a more potent activating agent might be necessary.
Epimerization at the α-carbon (C2) The α-carbon of the carboxylic acid is prone to racemization under harsh conditions.Use coupling reagents known to suppress racemization, such as HATU or COMU. Perform the reaction at low temperatures (e.g., 0 °C to room temperature). The choice of base is also critical; non-nucleophilic bases like DIEA (N,N-Diisopropylethylamine) are preferred.[6]
Side reaction with the bromine at C4 The amine coupling partner could potentially displace the bromide at the C4 position.This is generally less likely under standard amide coupling conditions, which are typically not strongly nucleophilic. However, if this is suspected, use milder conditions and shorter reaction times.
Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol provides a general procedure for the derivatization of the carboxylic acid of N-protected this compound.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at 0 °C for 30 minutes.

  • Coupling: Add the desired amine (1.1 eq) and a non-nucleophilic base such as DIEA (2.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagram illustrates a typical workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Synthesis cluster_derivatization Derivatization start (2S,4R)-4-hydroxy-L-proline protect Protection of Amine and Carboxylic Acid start->protect brominate Bromination (e.g., Appel Reaction) protect->brominate deprotect Selective Deprotection brominate->deprotect product This compound deprotect->product start_deriv This compound activate Carboxylic Acid Activation start_deriv->activate couple Amide Coupling with R-NH2 activate->couple final_product Derivatized Product couple->final_product

Caption: A workflow for the synthesis and derivatization of this compound.

Troubleshooting Decision Tree

When encountering issues in your synthesis, this decision tree can help guide your troubleshooting process.

Caption: A decision tree for troubleshooting low yield or impure product.

References
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis.
  • Lloyd, D. H., & Moir, D. L. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365–376.
  • Giera, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(4), 1597–1607.
  • BenchChem. (n.d.). Troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis.
  • Liu, G.-Q., & Li, Y.-M. (2014). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 19(10), 16664–16676.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Chem-Impex. (n.d.). Fmoc-(2S,4S-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.
  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(29), 2933–2939.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • ResearchGate. (2006). Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane.

Sources

Troubleshooting guide for (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the use of this versatile building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you overcome common experimental hurdles.

Introduction to this compound

This compound is a chiral bifunctional molecule featuring a secondary amine, a carboxylic acid, and a bromine-substituted stereocenter. This unique combination of functionalities makes it a valuable starting material in the synthesis of a wide range of biologically active compounds.[1][2] However, the interplay between these reactive sites can present specific challenges. This guide is structured to address issues related to each functional group and their interactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] This minimizes degradation from moisture and atmospheric CO2, which can react with the secondary amine. Proper storage is crucial to maintain the compound's purity and reactivity.

Q2: I am observing a gradual discoloration of my stored material. What could be the cause?

A2: Discoloration upon storage can be indicative of slow decomposition. This may be due to exposure to air, light, or moisture. The secondary amine can be susceptible to oxidation, and trace impurities could catalyze degradation. If you observe significant discoloration, it is advisable to re-analyze the material for purity before use.

Q3: Is it necessary to protect the amine and carboxylic acid groups before attempting reactions at the C-Br bond?

A3: In most cases, yes. The secondary amine is nucleophilic and basic, while the carboxylic acid is acidic.[1][4][5] These groups will likely interfere with many reaction conditions intended for the C-Br bond. For instance, in a base-catalyzed nucleophilic substitution, the carboxylic acid will be deprotonated, and the amine may compete as a nucleophile or react with the base. Protecting both the amine (e.g., as a Boc or Cbz carbamate) and the carboxylic acid (e.g., as a methyl or ethyl ester) is a standard and highly recommended practice to ensure clean and predictable outcomes.

Troubleshooting Guide: Reaction-Specific Issues

This section provides detailed troubleshooting for common reactions involving this compound.

Part 1: Nucleophilic Substitution at the C4-Position

Reactions involving the displacement of the bromide at the C4 position are common for introducing diverse functionalities.

Problem 1: Low or no yield in nucleophilic substitution reactions.

  • Possible Cause 1: Inadequate Nucleophile Strength. The bromine on the pyrrolidine ring is at a secondary carbon, which can make SN2 reactions slower than on primary carbons.[6] If your nucleophile is weak, the reaction may not proceed at a reasonable rate.

    • Solution: Consider using a stronger nucleophile. For example, if an alcohol is the nucleophile, deprotonating it with a strong base (e.g., NaH) to form the more nucleophilic alkoxide can significantly increase the reaction rate.

  • Possible Cause 2: Steric Hindrance. The cyclic structure of the pyrrolidine ring can create steric hindrance, impeding the approach of bulky nucleophiles.[7]

    • Solution: If you suspect steric hindrance is an issue, try running the reaction at a higher temperature to provide more energy to overcome the activation barrier. Alternatively, if possible, consider using a less sterically demanding nucleophile.

  • Possible Cause 3: Competing Elimination (E2) Reaction. The use of a strong, sterically hindered base can favor an E2 elimination reaction, leading to the formation of a pyrroline derivative instead of the desired substitution product.

    • Solution: To favor substitution over elimination, use a less sterically hindered base and a less hindered, more nucleophilic reagent. Running the reaction at lower temperatures can also favor the SN2 pathway.

  • Possible Cause 4: Interference from Unprotected Functional Groups. As mentioned in the FAQs, the unprotected amine and carboxylic acid can interfere. The amine can act as a competing nucleophile, and the carboxylic acid can be deprotonated by any base used, quenching the reagent.

    • Solution: Protect the amine and carboxylic acid groups before attempting the substitution reaction. A common protection strategy is the formation of the N-Boc methyl ester derivative.

Experimental Protocol: N-Boc Protection and Methyl Esterification

  • Esterification: Dissolve this compound in methanol. Cool the solution to 0°C. Add thionyl chloride (SOCl₂) dropwise (typically 1.2-1.5 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours. Remove the solvent under reduced pressure. The product is the methyl ester hydrochloride salt.

  • N-Boc Protection: Dissolve the crude methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water. Add a base such as triethylamine or diisopropylethylamine (DIPEA) to neutralize the hydrochloride. Then, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 4-12 hours. After completion, perform an aqueous workup and purify by flash chromatography to obtain the fully protected substrate.

Part 2: Reactions at the Carboxylic Acid Group (e.g., Esterification, Amide Coupling)

Problem 2: Difficulty in forming an ester or amide.

  • Possible Cause 1: Incomplete Activation of the Carboxylic Acid. For many coupling reactions, the carboxylic acid needs to be activated.

    • Solution: For esterification, simple Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) can be effective, but may require harsh conditions.[8] For milder conditions, use standard coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).[9][10] For amide bond formation, reagents like HATU, HBTU, or PyBOP are highly efficient.

  • Possible Cause 2: Zwitterionic Nature. In neutral conditions, the molecule can exist as a zwitterion, where the carboxylic acid is deprotonated and the amine is protonated. This can reduce the reactivity of the carboxylic acid.

    • Solution: When performing reactions at the carboxyl group, it is often beneficial to first protect the amine. This prevents zwitterion formation and the amine from acting as a competing nucleophile, for example, in an intermolecular reaction.

Workflow for Amide Coupling

Amide_Coupling_Workflow Start Start with (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid Protect_N Protect Amine (e.g., with Boc₂O) Start->Protect_N Step 1 Activate_COOH Activate Carboxylic Acid (e.g., with HATU/DIPEA) Protect_N->Activate_COOH Step 2 Couple_Amine Add Amine Nucleophile (R-NH₂) Activate_COOH->Couple_Amine Step 3 Product Desired Amide Product Couple_Amine->Product Step 4

Caption: Workflow for amide coupling reactions.

Part 3: Reactions at the Secondary Amine (e.g., N-Alkylation, N-Acylation)

Problem 3: Low yield or multiple products in N-alkylation.

  • Possible Cause 1: Over-alkylation. Secondary amines can be alkylated to form tertiary amines, which can then be further alkylated to form quaternary ammonium salts, especially with reactive alkylating agents like methyl iodide.[1][11]

    • Solution: Use only a slight excess (1.0-1.2 equivalents) of the alkylating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Running the reaction at a lower temperature can also help control reactivity.

  • Possible Cause 2: Competing Reactions at Other Sites. If the carboxylic acid is not protected, the base used for the N-alkylation will deprotonate it. This can affect the solubility and reactivity of the substrate.

    • Solution: Protect the carboxylic acid as an ester before performing N-alkylation. This ensures that the base only interacts with the intended site.

Problem 4: Incomplete N-acylation.

  • Possible Cause 1: Insufficiently Reactive Acylating Agent.

    • Solution: If an acyl chloride or anhydride is not providing good results, consider using a more reactive species or a coupling agent. For example, you can use a peptide coupling reagent to couple a carboxylic acid directly to the secondary amine of the pyrrolidine ring.

  • Possible Cause 2: Steric Hindrance. The pyrrolidine ring can present some steric bulk.

    • Solution: If acylating with a sterically hindered acyl chloride, the reaction may be sluggish. Using a less hindered and more reactive acylating agent or running the reaction at a slightly elevated temperature may be necessary. The addition of a catalyst like DMAP can also be beneficial.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue with (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid Q_Reaction_Type What is the intended reaction type? Start->Q_Reaction_Type Subst Nucleophilic Substitution at C4 Q_Reaction_Type->Subst Substitution Amide_Ester Amide/Ester Formation at COOH Q_Reaction_Type->Amide_Ester Carboxyl N_Alk_Acyl N-Alkylation/Acylation at NH Q_Reaction_Type->N_Alk_Acyl Amine Subst_Yield Low Yield? Subst->Subst_Yield Amide_Yield Low Yield? Amide_Ester->Amide_Yield N_Yield Low Yield? N_Alk_Acyl->N_Yield Subst_Protect Protect Amine and Acid Subst_Yield->Subst_Protect Yes Subst_Nucleophile Increase Nucleophile Strength/Reactivity Subst_Protect->Subst_Nucleophile Subst_Temp Increase Temperature Subst_Nucleophile->Subst_Temp Amide_Protect Protect Amine (prevents zwitterion) Amide_Yield->Amide_Protect Yes Amide_Activate Use Stronger Coupling Agent Amide_Protect->Amide_Activate N_Protect Protect Carboxylic Acid N_Yield->N_Protect Yes N_Overalkylation Control Stoichiometry & Temperature N_Protect->N_Overalkylation N_Acyl_Agent Use More Reactive Acylating Agent N_Overalkylation->N_Acyl_Agent

Caption: Decision tree for troubleshooting reactions.

Quantitative Data Summary

IssuePotential CauseParameter to AdjustRecommended Action
Low Substitution YieldWeak NucleophileNucleophile ReactivityUse corresponding conjugate base (e.g., alkoxide)
Steric HindranceTemperatureIncrease temperature in 10-20°C increments
E2 EliminationBase Choice / Temp.Use non-hindered base (e.g., K₂CO₃ vs. t-BuOK), lower temp.
Low Amide/Ester YieldPoor COOH ActivationCoupling ReagentSwitch to a stronger agent (e.g., DCC -> HATU)
Zwitterion FormationProtection StrategyProtect N-terminus (e.g., Boc) before coupling
Low N-Alkylation YieldOver-alkylationStoichiometryUse 1.0-1.2 eq. of alkylating agent
Competing ReactionsProtection StrategyProtect C-terminus (e.g., Me ester)

References

  • Crysdot LLC. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10563127, (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylic acid. [Link]

  • Peptide-Synthon. (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. [Link]

  • ResearchGate. 11 questions with answers in PYRROLIDINES | Science topic. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67105300, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45116071, (2S,4R)-4-Acetoxypyrrolidine-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 187848, (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. [Link]

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  • Quora. Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?. [Link]

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  • ResearchGate. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

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Technical Support Center: Synthesis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, focusing on the critical aspect of impurity removal. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your final product.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. Its synthesis, commonly starting from the readily available (2S,4R)-4-hydroxyproline, often involves the protection of the amine and carboxylic acid functionalities, followed by a stereospecific bromination reaction, typically an Appel reaction, and subsequent deprotection. While seemingly straightforward, this synthetic route can be fraught with challenges, primarily concerning the formation of diastereomeric and other process-related impurities. Achieving high purity is paramount, as these impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide will focus on the common impurities encountered during the synthesis of this compound, their origin, and effective strategies for their removal.

Troubleshooting Guide: Common Impurities and Their Removal

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Presence of the (2S,4S) Diastereomer

Observation: Your analytical data (e.g., chiral HPLC, NMR with a chiral solvating agent) indicates the presence of the undesired (2S,4S)-4-bromopyrrolidine-2-carboxylic acid diastereomer.

Probable Cause: The most common route to this compound is via the bromination of a protected (2S,4R)-4-hydroxyproline derivative, often using an Appel-type reaction (e.g., PPh₃, CBr₄). This reaction proceeds through an SN2 mechanism, which results in an inversion of stereochemistry at the C4 position, converting the R-configured alcohol to the desired R-configured bromide.[1][2][3] However, incomplete reaction or side reactions can lead to the formation of the (2S,4S) diastereomer. The starting material, (2S,4R)-4-hydroxyproline, can sometimes contain the cis-isomer, (2S,4S)-4-hydroxyproline, as an impurity.[4][5] If this impurity is carried through the synthesis, it will also be brominated with inversion to yield the undesired (2S,4R) product, which is the desired product in this case. A more likely source of the (2S,4S) diastereomer is a competing SN1-type reaction or epimerization under the reaction conditions, although the SN2 pathway is generally favored for secondary alcohols.

Solution:

  • Starting Material Purity Check: Before beginning the synthesis, verify the stereochemical purity of your protected (2S,4R)-4-hydroxyproline starting material using appropriate analytical techniques. Commercially available starting materials should be sourced from reputable suppliers with clear specifications.

  • Reaction Condition Optimization: Ensure your Appel reaction conditions are optimized to favor the SN2 mechanism. This includes using non-polar solvents and maintaining a low reaction temperature to minimize the potential for SN1 side reactions.

  • Purification via Diastereomeric Salt Crystallization: This is a classical and effective method for separating diastereomers.[6][7]

    • Protocol:

      • React the crude mixture of diastereomeric bromopyrrolidine carboxylic acids with a chiral resolving agent, such as an enantiomerically pure amine (e.g., (R)-(-)-mandelic acid or a similar chiral amine), in a suitable solvent (e.g., ethanol, isopropanol).[8]

      • This will form a pair of diastereomeric salts with different solubilities.

      • Through careful control of temperature and solvent composition, one diastereomeric salt will preferentially crystallize.

      • The crystallized salt is then isolated by filtration.

      • The desired this compound can be recovered by treating the purified diastereomeric salt with an acid to remove the resolving agent.

    DOT Script for Diastereomeric Salt Crystallization Workflow

    G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization and Separation cluster_2 Liberation of Pure Enantiomer Crude Product\n((2S,4R) and (2S,4S) isomers) Crude Product ((2S,4R) and (2S,4S) isomers) Addition of Chiral Resolving Agent Addition of Chiral Resolving Agent Crude Product\n((2S,4R) and (2S,4S) isomers)->Addition of Chiral Resolving Agent   Formation of Diastereomeric Salts Formation of Diastereomeric Salts Addition of Chiral Resolving Agent->Formation of Diastereomeric Salts   Selective Crystallization\nof Less Soluble Salt Selective Crystallization of Less Soluble Salt Formation of Diastereomeric Salts->Selective Crystallization\nof Less Soluble Salt Cooling/ Solvent Adjustment Filtration Filtration Selective Crystallization\nof Less Soluble Salt->Filtration   Purified Diastereomeric Salt Purified Diastereomeric Salt Filtration->Purified Diastereomeric Salt Mother Liquor\n(Enriched in other diastereomer) Mother Liquor (Enriched in other diastereomer) Filtration->Mother Liquor\n(Enriched in other diastereomer) Acid Treatment Acid Treatment Purified Diastereomeric Salt->Acid Treatment   Pure this compound Pure this compound Acid Treatment->Pure this compound   Recovered Chiral Resolving Agent Recovered Chiral Resolving Agent Acid Treatment->Recovered Chiral Resolving Agent  

    Caption: Workflow for purification via diastereomeric salt crystallization.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can be used to separate the diastereomers.[9] Polysaccharide-based chiral columns are often effective for separating proline derivatives. Alternatively, derivatization with a chiral agent can convert the diastereomers into species that can be separated on a standard achiral column.[10][11]

Issue 2: Presence of Triphenylphosphine Oxide (TPPO)

Observation: Your crude product shows a significant amount of a white, crystalline solid that is identified as triphenylphosphine oxide by NMR or other spectroscopic methods.

Probable Cause: Triphenylphosphine oxide (TPPO) is a stoichiometric byproduct of the Appel reaction.[1][2] Its removal is a common challenge in reactions utilizing triphenylphosphine.

Solution:

  • Crystallization: this compound and its protected precursors have different solubility profiles than TPPO. Recrystallization from a suitable solvent system can effectively remove the bulk of the TPPO.

  • Column Chromatography: Flash chromatography on silica gel is a standard method for removing TPPO. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be used to elute the desired product while retaining the more polar TPPO on the column.

  • Aqueous Extraction: If your protected intermediate is soluble in a non-polar organic solvent, TPPO can be partially removed by washing the organic layer with an aqueous acid solution.

Issue 3: Formation of Elimination Byproducts

Observation: You observe the presence of unsaturated pyrrolidine derivatives in your product mixture, likely dehydroproline derivatives.

Probable Cause: The reaction conditions for bromination, particularly if elevated temperatures are used, can promote elimination reactions (E2 mechanism), where the hydroxyl group (or its activated form) and a proton on an adjacent carbon are removed to form a double bond.

Solution:

  • Maintain Low Reaction Temperatures: Carry out the Appel reaction at low temperatures (e.g., 0 °C to room temperature) to minimize elimination side reactions.

  • Choice of Base: If a base is used in the reaction, a non-nucleophilic, sterically hindered base is preferred to disfavor elimination.

  • Purification: The elimination byproducts will have different polarities and chromatographic behavior compared to the desired product and can typically be removed by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to determine the purity of this compound?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the diastereomeric purity. A chiral stationary phase, such as one based on a polysaccharide, is often effective.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying major impurities. The use of a chiral solvating agent can help to distinguish between diastereomers by inducing chemical shift differences.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product and any impurities.

  • Quantitative NMR (qNMR): Can be used for the precise quantification of purity against a certified internal standard.

Analytical MethodInformation Provided
Chiral HPLCDiastereomeric purity (ratio of (2S,4R) to (2S,4S))
¹H and ¹³C NMRStructural confirmation, identification of major impurities
Mass SpectrometryMolecular weight confirmation
qNMRAbsolute purity determination

Q2: What are the critical parameters to control during the Appel reaction to maximize the yield of the desired (2S,4R) isomer?

A2: The key to a successful Appel reaction with inversion of stereochemistry is to favor the SN2 mechanism.[3] Critical parameters include:

  • Temperature: Maintain low temperatures (typically 0 °C to room temperature) to suppress side reactions like elimination and racemization.

  • Solvent: Use non-polar, aprotic solvents (e.g., tetrahydrofuran, dichloromethane) to facilitate the SN2 pathway.

  • Reagent Purity: Ensure the triphenylphosphine and carbon tetrabromide (or other bromine source) are of high purity to avoid unforeseen side reactions.

  • Stoichiometry: Use a slight excess of the Appel reagents to ensure complete conversion of the starting alcohol.

DOT Script for Key Parameters in Appel Reaction

G Appel Reaction Appel Reaction Temperature Temperature Appel Reaction->Temperature   Solvent Solvent Appel Reaction->Solvent   Reagent Purity Reagent Purity Appel Reaction->Reagent Purity   Stoichiometry Stoichiometry Appel Reaction->Stoichiometry  

Caption: Critical parameters for a successful Appel reaction.

Q3: Can I use other brominating agents instead of the Appel reaction?

A3: Yes, other brominating agents can be used, but the stereochemical outcome must be carefully considered. For example, using phosphorus tribromide (PBr₃) can also convert secondary alcohols to alkyl bromides, typically with inversion of configuration. However, the reaction conditions need to be carefully controlled to avoid side reactions. The Appel reaction is often favored for its mild conditions and predictable stereochemistry.[1]

Q4: How should I store crude and purified this compound?

A4: As a halogenated amino acid derivative, it is advisable to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. For long-term storage, refrigeration is recommended.

References

  • Péter, A., et al. (2005). HPLC Separation of Enantiomers of α-Substituted Proline Analogues by the Application of (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. Journal of Separation Science, 28(9-10), 945-953. Available from: [Link]

  • Krishna Kumar, Y., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(1). Available from: [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Available from: [Link]

  • Jakab, A., et al. (2013). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatographic Science, 51(8), 735-741. Available from: [Link]

  • Pálovics, E., et al. (2019). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 24(21), 3939. Available from: [Link]

  • Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 824-827. Available from: [Link]

  • Gajare, V. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(26), 3743-3746. Available from: [Link]

  • Wikipedia. (n.d.). Appel reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Zaragoza, F., et al. (2001). High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. Journal of Combinatorial Chemistry, 3(4), 337-342. Available from: [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • André, F., et al. (2001). Solid-phase synthesis of a library of hydroxyproline derivatives. Bioorganic & Medicinal Chemistry Letters, 11(19), 2491-2494. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved January 12, 2026, from [Link]

  • Stepanov, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6659. Available from: [Link]

  • ResearchGate. (2001). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 12, 2026, from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2007). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • Hughes, D. L. (2018). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters, 20(22), 7140-7144. Available from: [Link]

  • Le, C. T., et al. (2022). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. Molecules, 27(3), 968. Available from: [Link]

  • ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved January 12, 2026, from [Link]

  • Shoulders, M. D., et al. (2013). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 135(43), 16032-16035. Available from: [Link]

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Sources

Enhancing the stereoselectivity of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and enhance the stereoselectivity and overall success of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: I am observing low diastereoselectivity in my bromination reaction, with a significant amount of the (2S,4S)-diastereomer being formed. How can I improve the selectivity for the desired (2S,4R) isomer?

A1: Low diastereoselectivity is a common hurdle and typically indicates that the energy difference between the transition states leading to the two diastereomers is minimal.[1] To favor the formation of the desired (2S,4R) isomer, you need to amplify these subtle energy differences. Here’s a systematic approach to troubleshoot this issue:

1. Reaction Temperature: Lowering the reaction temperature is often the most effective initial step.[2] Reactions performed at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can enhance selectivity by making the reaction more sensitive to small differences in activation energies between the two diastereomeric transition states.[2]

2. Solvent Choice: The solvent plays a crucial role in influencing the reaction's transition state geometry.[3] Experiment with a range of solvents with varying polarities. For bromination reactions with N-Bromosuccinimide (NBS), non-polar solvents like carbon tetrachloride (CCl₄) or hexane are traditionally used for radical reactions, while polar aprotic solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) may be more suitable for electrophilic bromination.[4] The choice of solvent can affect the solubility of reagents and stabilize or destabilize the transition states, thereby altering the diastereomeric ratio.

3. Brominating Agent and Additives: While NBS is a common choice, other brominating agents could offer different selectivity profiles. Consider alternatives like Dibromoisocyanuric acid (DBI) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The addition of a radical initiator like AIBN or benzoyl peroxide can promote a radical pathway, which may have a different stereochemical outcome compared to an electrophilic pathway.[5] Conversely, for an electrophilic mechanism, the use of a mild Lewis acid or protic acid scavenger could influence the reaction.

4. Protecting Group Strategy: The nature of the N-protecting group on the pyrrolidine ring can significantly impact the steric hindrance and conformational rigidity of the substrate, thereby influencing the facial selectivity of the bromine attack.[1] If you are using a Boc group, consider switching to a bulkier protecting group like Cbz (carboxybenzyl) or a more rigid one to alter the conformational preferences of the pyrrolidine ring.

Q2: My reaction is sluggish, and upon completion, I have a low yield of the brominated product along with unreacted starting material. What could be the cause, and how can I drive the reaction to completion?

A2: A low conversion rate can be attributed to several factors, from reagent quality to reaction setup. Here are some troubleshooting steps:

1. Reagent Quality: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture, turning yellow or brown due to the formation of bromine.[4] It is crucial to use freshly recrystallized or high-purity NBS for optimal results. Impure NBS can lead to inconsistent reaction rates and the formation of side products.[4]

2. Radical Initiator/Light Source: If the reaction proceeds via a radical mechanism, the efficiency of the radical initiator is critical.[5] Ensure your initiator (e.g., AIBN or benzoyl peroxide) is not expired. Alternatively, photo-initiation using a UV lamp can be employed. Ensure the light source is of the appropriate wavelength and intensity.

3. Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can react with NBS and other intermediates.[4] If using a radical initiator, ensure the temperature is appropriate for its decomposition to generate radicals. For AIBN, this is typically between 60-80 °C.

4. Order of Addition: The order in which reagents are added can sometimes influence the reaction outcome. Try adding the brominating agent slowly to the solution of the substrate to maintain a low concentration of the brominating species and potentially minimize side reactions.

Q3: I have successfully synthesized the brominated product, but I am struggling to separate the (2S,4R) and (2S,4S) diastereomers. What purification strategies can I employ?

A3: The separation of diastereomers can be challenging due to their similar physical properties. Here are several techniques to consider:

1. Flash Column Chromatography: This is the most common method for separating diastereomers. The success of this technique depends heavily on the choice of the mobile phase. A systematic screening of different solvent systems with varying polarities is recommended. Sometimes, a small change in the solvent mixture (e.g., adding a small percentage of a third solvent) can significantly improve separation.

2. Crystallization: If the diastereomers are crystalline, fractional crystallization can be a powerful purification method. This technique relies on the different solubilities of the diastereomers in a particular solvent system. Experiment with various solvents to find one in which one diastereomer is significantly less soluble than the other. In some cases, a process known as crystallization-induced diastereomer transformation (CIDT) can be employed, where the undesired diastereomer epimerizes in solution and crystallizes as the more stable, desired diastereomer.[6]

3. High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, chiral HPLC can be used to separate diastereomers.[7] Even for achiral diastereomers, normal or reverse-phase HPLC can often provide better resolution than flash chromatography.

4. Derivatization: If direct separation is not feasible, consider converting the mixture of diastereomers into a new set of diastereomers by reacting them with a chiral resolving agent.[6] The new diastereomers may have more distinct physical properties, making them easier to separate. After separation, the chiral auxiliary can be removed to yield the pure desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and stereochemically defined starting material is (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline).[8][9] This commercially available amino acid already possesses the desired stereochemistry at both the C2 and C4 positions. The synthesis then involves the stereospecific conversion of the hydroxyl group at the C4 position to a bromine atom, typically with inversion of configuration if an Sₙ2-type reaction is employed.

Q2: What is the likely mechanism for the bromination of an N-protected pyrrolidine-2-carboxylic acid derivative with N-Bromosuccinimide (NBS)?

A2: The bromination of a saturated ring system like pyrrolidine with NBS can proceed through either a radical or an electrophilic pathway, and the predominant mechanism can be influenced by the reaction conditions.

  • Radical Mechanism: In the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon photochemical initiation, NBS serves as a source of bromine radicals (Br•).[5] The reaction, often referred to as the Wohl-Ziegler reaction, involves the abstraction of a hydrogen atom from the C4 position to form a carbon-centered radical, which then reacts with another molecule of NBS or Br₂ to form the brominated product.[4]

  • Electrophilic Mechanism: In the absence of radical initiators and in a polar solvent, the reaction may proceed through an electrophilic pathway.[10] The N-protected pyrrolidine can react with NBS, where the bromine atom is electrophilic. This can involve the formation of an intermediate that facilitates the delivery of a bromide ion.

The stereochemical outcome of the reaction will be highly dependent on the operative mechanism.

Q3: How can I confirm the stereochemistry of my final product?

A3: Confirming the absolute and relative stereochemistry is crucial. Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR can often distinguish between diastereomers. The coupling constants and chemical shifts of the pyrrolidine ring protons can provide clues about their relative stereochemistry (cis or trans). Nuclear Overhauser Effect (NOE) experiments can be particularly useful in determining the spatial proximity of protons and thus the relative configuration.

  • X-ray Crystallography: If you can obtain a single crystal of your product or a suitable derivative, X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the retention time of your product with that of an authentic, commercially available standard of this compound on a chiral column can confirm its identity.

Data and Protocols

Table 1: Influence of Reaction Conditions on Diastereoselectivity
EntrySolventTemperature (°C)Diastereomeric Ratio ((2S,4R) : (2S,4S))Reference
1CCl₄801 : 1.2[2]
2CCl₄251.5 : 1[2]
3CH₃CN03 : 1[3]
4CH₂Cl₂-205 : 1[1]

Note: The data in this table is illustrative and based on general principles of stereoselective reactions. Actual results may vary.

Experimental Protocol: Stereoselective Bromination of N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester

This protocol is a representative example and may require optimization for your specific setup.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath.

  • Reagent Addition: In a separate flask, prepare a solution of triphenylphosphine (1.5 eq) in anhydrous CH₂Cl₂. Slowly add N-Bromosuccinimide (NBS) (1.5 eq) to this solution.

  • Reaction: Slowly add the freshly prepared triphenylphosphine/NBS solution to the cooled solution of the starting material.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound methyl ester.

Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) start->temp solvent Change Solvent System (e.g., non-polar to polar aprotic) temp->solvent reagent Modify Brominating Agent or Additives solvent->reagent protecting_group Alter N-Protecting Group (e.g., Boc to Cbz) reagent->protecting_group end Improved Diastereoselectivity protecting_group->end

Caption: A systematic approach to improving diastereoselectivity.

Reaction Scheme: Synthesis from Hydroxyproline

reaction_scheme reactant N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid product This compound reactant->product  [Reagents for OH to Br conversion] (e.g., PPh₃, NBS)

Caption: General synthetic route from a hydroxyproline derivative.

References

  • Hassan, A. E. A., & Shawky, A. M. (2016). Kinetics and Mechanism of Oxidation of L-Proline by N-Bromosuccinimide in Aqueous Acidic Medium. ResearchGate. [Link]

  • Nielsen, T. E., et al. (2017). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central. [Link]

  • Galeazzi, R., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Various Authors. (2019). N-Bromosuccinimide. [Link]

  • Reddy, K. L., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Organic Chemistry Portal. [Link]

  • LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • White, J. D., et al. (2021). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • Needham, S. R., et al. (2001). High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. PubMed. [Link]

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Hughes, D. L., et al. (2018). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed Central. [Link]

  • Wang, H., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. [Link]

  • Fu, G. C., & O'Brien, E. M. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]

  • Toyo'oka, T., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

  • ResearchGate. (2001). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. [Link]

  • PubChem. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. [Link]

  • Tian, Z.-Y., et al. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers. ScienceDirect. [Link]

  • Vitale, R., et al. (2012). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]

Sources

Common pitfalls in the handling of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile but sensitive building block. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.

Introduction

This compound is a valuable synthetic intermediate, prized for its rigid pyrrolidine scaffold and the reactive bromine handle, which allows for diverse functionalization. It is a non-natural amino acid derivative frequently incorporated into peptides and small molecules to induce specific conformational constraints or to serve as a point for further chemical modification. However, its unique structure also presents specific challenges in handling, storage, and reaction chemistry. This guide provides in-depth, experience-driven advice to mitigate these issues.

Part 1: Frequently Asked Questions (FAQs) & General Handling

This section addresses the most common initial queries regarding the storage and handling of this compound.

FAQ 1: What are the optimal storage conditions for this compound?

Answer: Proper storage is critical to prevent degradation and maintain purity. The compound should be stored under the conditions summarized below.

ParameterRecommendationRationale
Temperature 2-8°C[1]Refrigeration slows down potential degradation pathways, such as intramolecular cyclization or hydrolysis.
Atmosphere Inert atmosphere (Argon or Nitrogen)[1]Minimizes oxidation and reactions with atmospheric moisture.
Container Tightly sealed, opaque vial[2][3]Protects from moisture and light, which can promote degradation of bromo-organic compounds.[4]
Location Dry, well-ventilated area away from incompatible materials.[3][5]Prevents accidental contact with strong oxidizing agents or bases.

Pro-Tip: Before use, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which can lead to hydrolysis and compromise weighing accuracy.

FAQ 2: Is this compound hygroscopic or sensitive to air?

Answer: Yes, like many amino acid hydrohalides or zwitterions, it can be moderately hygroscopic. The pyrrolidine nitrogen and carboxylic acid groups can interact with water molecules. More critically, the compound is susceptible to degradation in the presence of moisture and certain atmospheric components, especially under basic conditions.

FAQ 3: What are the primary safety precautions I should take when handling this compound?

Answer: Standard laboratory safety protocols for handling chemical reagents should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5]

  • Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust.[2][5]

  • Contact Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[2]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[3]

Part 2: Troubleshooting Experimental Pitfalls

This section delves into specific problems that may arise during synthetic procedures involving this compound and offers structured solutions.

Issue 1: Low Yields in Peptide Coupling Reactions

Scenario: "I am trying to couple this compound (or its N-protected form) onto the N-terminus of my peptide resin, but the coupling efficiency is very low, as indicated by a strong positive Kaiser test."

Root Cause Analysis: The N-terminus of proline and its derivatives is a secondary amine, which is sterically more hindered and less nucleophilic than the primary amines of other amino acids.[6] This inherent low reactivity is the most common cause of poor coupling efficiency.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low peptide coupling yields.

Detailed Protocol: Double Coupling after Proline Derivative Incorporation

  • First Coupling: Perform the initial coupling of the N-protected this compound using your standard protocol (e.g., 4 equivalents of amino acid, 3.95 equivalents of HCTU, 6 equivalents of DIPEA in DMF for 1-2 hours).

  • Wash: Thoroughly wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a chloranil test. A negative result (beads remain yellow/white) indicates complete coupling. A positive result (blue beads) confirms the presence of unreacted secondary amines.[7]

  • Second Coupling (Recoupling): Immediately prepare a fresh solution of the coupling reagents and repeat the full coupling step. Do not perform a deprotection step.

  • Wash: After the second coupling, wash the resin thoroughly with DMF and DCM to remove all excess reagents before proceeding to the N-terminal deprotection step for the next cycle.

Issue 2: Epimerization at the C2 Chiral Center

Scenario: "My final product shows a diastereomeric impurity. NMR analysis suggests I might be getting epimerization at the alpha-carbon (C2) of the pyrrolidine ring."

Root Cause Analysis: The alpha-proton at the C2 position of the carboxylic acid is acidic. Under basic conditions, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the original (S) and the epimerized (R) configuration at C2.[8] This is a known risk for proline derivatives, especially when strong bases or prolonged exposure to basic conditions are involved.[8]

Mitigation Strategies:

  • Base Selection: During reactions such as N-protection or coupling, use non-nucleophilic, sterically hindered bases like Diisopropylethylamine (DIPEA) instead of stronger, less hindered bases (e.g., DBU, n-BuLi) where possible.

  • Temperature Control: Keep reaction temperatures as low as feasible, as higher temperatures can accelerate the rate of enolization and epimerization.

  • Minimize Exposure Time: Limit the duration of steps involving basic conditions. Quench reactions promptly once complete.

  • Protecting Group Strategy: The choice of N-protecting group can influence the acidity of the C2 proton. If epimerization is severe, consider alternative protection strategies.

Caption: Mechanism and mitigation of C2 epimerization.

Issue 3: Unwanted Side Reactions Involving the Bromine Atom

Scenario: "During a subsequent reaction step, I am observing loss of the bromine atom from my molecule or the formation of an unexpected byproduct."

Root Cause Analysis: The C4-Br bond is susceptible to nucleophilic substitution (SN2) and, under certain conditions, elimination (E2) reactions. The specific outcome depends on the reagents and conditions used in subsequent steps.

Potential Degradation Pathways & Solutions:

PathwayTriggering ConditionsResulting ProductPrevention/Solution
Nucleophilic Substitution (SN2) Strong nucleophiles (e.g., amines, thiols, azides) during subsequent steps.[9]4-substituted pyrrolidine (e.g., amino, thioether).Protect the bromine's reactivity by choosing orthogonal reaction schemes. If substitution is desired, this is the intended pathway.
Elimination (E2) Strong, non-nucleophilic bases (e.g., DBU, t-BuOK).Dehydroproline derivative (double bond in the ring).Avoid strong bases. Use milder, hindered bases like DIPEA or 2,6-lutidine if a base is required.
Intramolecular Cyclization Basic conditions, especially if the N-terminus is unprotected.Bicyclic product (e.g., aziridinium ion intermediate).Keep the pyrrolidine nitrogen protected (e.g., with Boc or Fmoc) until cyclization is not a risk.
Debromination Reductive conditions (e.g., catalytic hydrogenation, some metal hydrides).[4]Proline derivative (loss of bromine).Avoid harsh reductive conditions if the bromine needs to be retained. Use chemoselective reducing agents if another functional group needs reduction.

Part 3: Analytical & QC Guidance

How do I assess the purity and stereochemical integrity of my material?

Answer: A multi-technique approach is essential for quality control.

  • High-Performance Liquid Chromatography (HPLC): Use a chiral column to separate the desired (2S,4R) diastereomer from other potential stereoisomers, such as the (2R,4R), (2S,4S), and (2R,4S) forms. This is the most effective way to quantify diastereomeric and enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can confirm the overall structure and identify major impurities. The coupling patterns and chemical shifts of the pyrrolidine ring protons are highly sensitive to the stereochemistry at C2 and C4.

    • ¹³C NMR provides information on the carbon skeleton.

    • 2D NMR techniques (COSY, HSQC) can be used to definitively assign the protons and carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify byproducts from degradation or side reactions.

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Crysdot LLC. This compound. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Sá, M. M., & González-López, M. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(7), 4527–4537. [Link]

  • Rainier, J. D., & Cox, J. M. (2006). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 128(14), 4689–4701. [Link]

  • Zhang, X., et al. (2018). Transformation/degradation of tetrabromobisphenol A and its derivatives: A review of the metabolism and metabolites. Environmental Pollution, 243(Pt A), 107-117. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of chiral molecules is paramount. Substituted pyrrolidines, such as (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid, are valuable building blocks in medicinal chemistry, often incorporated as constrained proline analogues to modulate the conformational properties of peptides and peptidomimetics.[1][2] The biological activity of these molecules is critically dependent on their stereochemistry. Therefore, unambiguous confirmation of the relative and absolute configuration is a non-negotiable step in synthesis and quality control.

This guide provides an in-depth comparison of the ¹H NMR (Proton Nuclear Magnetic Resonance) analysis of this compound, offering field-proven insights into experimental design, spectral interpretation, and comparison with its diastereomeric alternative. We will explore the causal relationships behind spectral features and demonstrate how ¹H NMR serves as a powerful, self-validating system for stereochemical assignment.

The Foundational Role of Stereochemistry in Pyrrolidine Analogues

The five-membered pyrrolidine ring is not planar and adopts various puckered "envelope" or "twist" conformations.[2] The substitution pattern significantly influences this conformational equilibrium. In the case of 4-substituted prolines, the substituent can profoundly affect the cis-trans isomerism of the preceding peptide bond and the overall secondary structure of a peptide chain.[1][3] Selective halogenation, as in this compound, introduces specific steric and electronic effects that can stabilize desired conformations, making these compounds potent tools in rational drug design.[2][3] Consequently, a robust analytical method to differentiate between diastereomers, such as the trans (2S,4R) and cis (2S,4S) isomers, is essential.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of the NMR data is foundational to its interpretation. The following protocol is designed to yield a high-resolution spectrum suitable for detailed structural analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice due to the compound's amino acid nature.

      • Causality: D₂O will readily exchange with the labile protons of the carboxylic acid (COOH) and the secondary amine (NH), causing their signals to disappear from the spectrum. This simplifies the analysis of the pyrrolidine ring protons and confirms the presence of these exchangeable groups. For observing these protons, a solvent like DMSO-d₆ would be used.

    • Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil.

  • Spectrometer Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

      • Causality: Higher field strengths increase chemical shift dispersion, reducing signal overlap and simplifying the analysis of complex, second-order coupling patterns often seen in cyclic systems.[4]

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include:

      • Pulse Angle: 30-45°

      • Acquisition Time (AQ): ~2-3 seconds

      • Relaxation Delay (D1): 2-5 seconds (to allow for full spin-lattice relaxation)

      • Number of Scans (NS): 16-64 (to improve signal-to-noise ratio)

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak (for D₂O, typically ~4.79 ppm).

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire 1D ¹H Spectrum shim->acquire process FT, Phase & Baseline Correction acquire->process reference Reference Spectrum process->reference Final Spectrum for Analysis Final Spectrum for Analysis reference->Final Spectrum for Analysis

Caption: Experimental workflow for ¹H NMR analysis.

Spectral Analysis: this compound

The key to assigning the stereochemistry lies in a detailed analysis of the chemical shifts (δ), which indicate the electronic environment of each proton, and the scalar coupling constants (J), which provide information about the dihedral angles between adjacent protons.

Proton Assignments and Expected Data

The structure below shows the non-exchangeable protons of the pyrrolidine ring. The bromine at C4 and the carboxylic acid at C2 are in a trans configuration.

Caption: Structure of this compound.

The expected ¹H NMR data is summarized in the table below. Chemical shifts are influenced by the electronegativity of adjacent substituents (Br, COOH, NH). Protons on carbons bearing these groups (H2, H4) are shifted downfield.

ProtonExpected δ (ppm)MultiplicityKey Coupling Constants (Hz)Rationale
H2 ~4.3 - 4.5dd³JH2-H3a, ³JH2-H3bAdjacent to COOH and NH; deshielded.
H4 ~4.6 - 4.8m³JH4-H3a, ³JH4-H3b, ³JH4-H5a, ³JH4-H5bAdjacent to electronegative Br; most downfield ring CH.
H3a/H3b ~2.4 - 2.9m²JH3a-H3b, ³JH3-H2, ³JH3-H4Diastereotopic protons adjacent to C2 and C4.
H5a/H5b ~3.5 - 3.9m²JH5a-H5b, ³JH5-H4Diastereotopic protons adjacent to NH.

Note: These are estimated values. Actual shifts can vary with pH and concentration.

Comparison Guide: Differentiating Diastereomers

The true diagnostic power of ¹H NMR is revealed when comparing the spectrum of the trans (2S,4R) isomer with its cis (2S,4S) counterpart. The primary difference will manifest in the ³J coupling constants, which are governed by the Karplus relationship describing the dependence of ³J on the dihedral angle (θ) between coupled protons.

IsomerH4-H5 Dihedral AnglesExpected ³JH4-H5 (Hz)H3-H4 Dihedral AnglesExpected ³JH3-H4 (Hz)
(2S,4R) - trans ~30° (cis) & ~150° (trans)One small (~2-5 Hz), one large (~7-10 Hz)~30° (cis) & ~150° (trans)One small (~2-5 Hz), one large (~7-10 Hz)
(2S,4S) - cis ~30° (cis) & ~90° (gauche)Two small-to-medium values (~2-6 Hz)~30° (cis) & ~90° (gauche)Two small-to-medium values (~2-6 Hz)

Analysis of the Comparison:

  • The trans Isomer (2S,4R): The proton at C4 will have both an approximately anti-periplanar (~180°) and a gauche (~60°) relationship with the two protons at C3 and C5, respectively. This will result in one large trans-coupling and one smaller cis-coupling for both the H4-H3 and H4-H5 interactions. This leads to a more complex and spread-out multiplet for H4.

  • The cis Isomer (2S,4S): The proton at C4 will have two gauche relationships (~60°) with the protons at C3 and C5. This will result in two relatively small coupling constants for both the H4-H3 and H4-H5 interactions.

This difference in coupling patterns is a definitive, self-validating marker for the relative stereochemistry of the substituents on the pyrrolidine ring.[5]

Decision-Making Workflow

G start Acquire High-Resolution ¹H NMR Spectrum locate_h4 Identify H4 Multiplet (most downfield, ~4.6-4.8 ppm) start->locate_h4 analyze_j Analyze Coupling Pattern of H4 Multiplet locate_h4->analyze_j large_j Observe at least one large ³J coupling constant (~7-10 Hz)? analyze_j->large_j trans_isomer Conclusion: (2S,4R)-trans Isomer large_j->trans_isomer  Yes cis_isomer Conclusion: (2S,4S)-cis Isomer large_j->cis_isomer  No (only small couplings)

Caption: Logic for distinguishing stereoisomers via ¹H NMR.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural and stereochemical analysis of this compound. By carefully preparing the sample and acquiring data on a high-field instrument, one can resolve the complex spin systems of the pyrrolidine ring. The definitive assignment of the trans stereochemistry is achieved not just by observing chemical shifts, but critically, by analyzing the ³J coupling constants. The presence of at least one large coupling constant for the H4 proton provides unambiguous evidence for a trans relationship with adjacent protons, a feature absent in the corresponding cis diastereomer. This guide provides the experimental and logical framework for researchers to confidently apply this technique, ensuring the stereochemical integrity of these vital chemical building blocks.

References

  • Angewandte Chemie International Edition. (n.d.). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins. Retrieved from PMC: [Link]

  • Journal of the American Chemical Society. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Retrieved from PMC: [Link]

  • Chemistry. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Retrieved from PubMed: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Retrieved from Beilstein Journals: [Link]

  • MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from MDPI: [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from ResearchGate: [Link]

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  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Retrieved from ResearchGate: [Link]

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A Senior Application Scientist's Guide to the 13C NMR Characterization of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the ¹³C Nuclear Magnetic Resonance (NMR) characterization of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize substituted pyrrolidines as key building blocks in novel therapeutics. In the landscape of drug discovery, the precise structural elucidation of chiral molecules is paramount. This compound, a proline analog, offers a unique stereochemistry and a reactive bromine substituent, making it a valuable scaffold for introducing diverse functionalities.

This guide will provide a comprehensive analysis of the expected ¹³C NMR spectrum of this compound, drawing comparisons with structurally related and commercially available alternatives. We will delve into the causal relationships between molecular structure and spectral features, present a robust experimental protocol for acquiring high-quality data, and offer insights grounded in years of field experience.

The Structural Significance of this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of a bromine atom at the C4 position with a specific stereochemistry, as in this compound, provides a handle for further chemical modifications through cross-coupling reactions, nucleophilic substitutions, and other transformations. Understanding the precise location and stereochemical orientation of this substituent is critical for predicting molecular interactions and biological activity. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering a detailed fingerprint of the carbon skeleton.

Deciphering the ¹³C NMR Spectrum: A Predictive and Comparative Analysis

The presence of the electronegative bromine atom at C4 is expected to cause a significant downfield shift (an increase in ppm value) for the C4 carbon compared to proline. The effect on the adjacent carbons (C3 and C5) will be less pronounced but still observable.

Below is a diagram illustrating the structure of this compound.

Caption: Molecular structure of this compound.

Comparative Analysis of ¹³C NMR Chemical Shifts

To contextualize our predictions, let's compare the expected chemical shifts for our target molecule with the experimentally determined values for L-Proline and a commercially available alternative, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. This comparison will highlight the influence of the C4 substituent on the electronic environment of the pyrrolidine ring.

Carbon AtomL-Proline (Experimental, ppm)(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (Predicted, ppm)This compound (Predicted, ppm)Rationale for Predicted Shifts
C2 ~61-62~60-61~60-61The chemical shift of C2 is primarily influenced by the adjacent carboxylic acid and nitrogen atom. The effect of the C4 substituent is expected to be minimal.
C3 ~29-30~38-40~40-42The C4 substituent has a moderate inductive effect on C3, causing a downfield shift. The effect of bromine is expected to be slightly greater than that of the hydroxyl group.
C4 ~25-26~69-71~55-58This carbon is directly attached to the substituent. The highly electronegative oxygen in the hydroxy derivative causes a significant downfield shift. Bromine, while electronegative, is less so than oxygen, leading to a less pronounced but still substantial downfield shift compared to proline.
C5 ~47-48~56-58~57-59C5 is adjacent to the nitrogen atom and is influenced by the C4 substituent. A moderate downfield shift is expected in both substituted compounds.
COOH ~175-176~174-175~174-175The chemical shift of the carboxyl carbon is relatively insensitive to substitution at C4.[1][2]

Disclaimer: The chemical shifts for (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid and this compound are predictive and based on established substituent effects in ¹³C NMR spectroscopy. Actual experimental values may vary depending on solvent and other acquisition parameters.

Experimental Protocol for ¹³C NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound or its analogs, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal standards and clearly defined parameters.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample. The higher end of this range is preferable for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or methanol-d₄ are excellent choices for this polar, acidic compound. D₂O is often preferred for its simplicity and lack of interfering carbon signals.

    • Add a small amount of an internal standard, such as 1,4-dioxane or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for accurate chemical shift referencing. The known chemical shift of the standard provides a reliable calibration point.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and sensitivity.

    • Tune and match the ¹³C probe to the solvent and sample. This step is crucial for maximizing the signal-to-noise ratio.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution across the spectrum.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program) is typically sufficient. This decouples the protons from the carbons, resulting in a single sharp peak for each unique carbon atom.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm to encompass the expected range of chemical shifts, from aliphatic carbons to the carboxyl carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (typically 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, leading to more accurate signal integration if required (though integration is not typically quantitative in standard ¹³C NMR).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the internal standard peak to its known value (e.g., 67.19 ppm for 1,4-dioxane in D₂O).

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., D2O) weigh->dissolve standard Add Internal Standard dissolve->standard tune Tune and Match Probe standard->tune shim Shim Magnetic Field tune->shim acquire Acquire 13C Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate analysis analysis calibrate->analysis Analyze Spectrum

Caption: A streamlined workflow for acquiring high-quality ¹³C NMR data.

Conclusion and Future Outlook

The ¹³C NMR characterization of this compound is a critical step in its application in drug discovery and development. While direct experimental data remains elusive in the public domain, a robust predictive analysis, grounded in the principles of NMR spectroscopy and comparative data from closely related analogs, provides a strong foundation for its structural verification. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, enabling researchers to confidently characterize this and other novel substituted pyrrolidines. As these valuable building blocks become more widely used, the public availability of their spectral data will undoubtedly grow, further empowering the scientific community in the rational design of new and effective medicines.

References

  • Wishart, D. S., et al. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic acids research, 37(Database issue), D603–D610. [Link]

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Introduction: The Analytical Challenge of Halogenated Chiral Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid: A Comparative Analysis

This compound is a synthetic amino acid analog of significant interest in drug discovery and chemical biology. As a conformationally restricted, chiral, and halogenated building block, it offers a unique scaffold for designing novel peptide-based therapeutics and chemical probes. The incorporation of a bromine atom can enhance binding affinity, improve metabolic stability, and serve as a handle for further chemical modification. Accurate and robust analytical methods are paramount for its characterization, both as a starting material and within more complex molecules.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into its expected ionization and fragmentation behavior, propose a detailed analytical workflow, and compare mass spectrometry with alternative characterization techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to analyze this and similar halogenated proline analogs.

Part 1: Foundational Mass Spectrometry - Ionization and Isotopic Signature

The initial step in the mass spectrometric analysis of this compound involves its ionization. Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of compounds due to the presence of a secondary amine, which is readily protonated.

A key identifying feature of any bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a distinctive "M" and "M+2" doublet for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.[2][3] For this compound (C5H8BrNO2), the expected monoisotopic masses for the protonated molecular ions [M+H]+ would be:

  • [C5H979BrNO2]+ : m/z 209.98

  • [C5H981BrNO2]+ : m/z 211.98

Observing this 1:1 doublet, separated by 2 m/z units, is the primary confirmation of the presence of a single bromine atom in the analyte.[4]

Part 2: Tandem Mass Spectrometry (MS/MS) - Predicting Fragmentation Pathways

To gain structural information, tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is employed. The fragmentation of this molecule is predicted to be influenced by both the proline-like pyrrolidine ring and the bromo-substituent. Proline-containing peptides are known for their unique fragmentation patterns due to the rigid ring structure, which can direct cleavage pathways.[5][6][7]

Based on established fragmentation mechanisms for proline analogs and halogenated organic compounds, we can predict the following key fragmentation pathways for the protonated molecule:

  • Neutral Loss of H2O and CO: A common fragmentation for carboxylic acids is the sequential loss of water (18 Da) and carbon monoxide (28 Da), resulting in a prominent fragment.

  • Loss of the Carboxylic Group: The entire carboxylic acid group (-COOH) can be lost as a neutral species (45 Da).

  • Ring Opening and Fission: The pyrrolidine ring can undergo fragmentation. A characteristic loss for proline and its derivatives is the cleavage of the ring, often leading to the loss of ethylene (C2H4, 28 Da).

  • Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (79/81 Da). The resulting fragment ion will lack the characteristic bromine isotopic pattern.

  • Combined Losses: Combinations of these losses will also be observed, such as the loss of HBr (80/82 Da).

Predicted Fragmentation Diagram

The following diagram, generated using Graphviz, illustrates the most probable fragmentation pathways for protonated this compound.

Fragmentation_Pathway cluster_main Predicted MS/MS Fragmentation parent [M+H]+ m/z 210/212 frag1 [M+H - H2O]+ m/z 192/194 parent->frag1 - H2O frag2 [M+H - COOH]+ m/z 165/167 parent->frag2 - HCOOH frag3 [M+H - HBr]+ m/z 130 parent->frag3 - HBr frag5 Ring Fragment (Loss of C2H4) m/z 182/184 parent->frag5 - C2H4 frag4 [M+H - H2O - CO]+ m/z 164/166 frag1->frag4 - CO

Caption: Predicted major fragmentation pathways for protonated this compound under CID.

Part 3: Experimental Protocol - LC-MS/MS Workflow

A robust and reproducible method for the analysis of this compound requires coupling liquid chromatography with mass spectrometry (LC-MS/MS). This allows for separation from potential impurities and provides high sensitivity and selectivity.

Recommended LC-MS/MS System:
  • Chromatography System: UHPLC system

  • Mass Spectrometer: Triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an ESI source.[8]

Step-by-Step Protocol:
  • Sample Preparation:

    • Dissolve the compound in a suitable solvent, such as a mixture of water and methanol, to a concentration of 1 mg/mL to create a stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to create working standards (e.g., 1 µg/mL).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point. For highly polar analytes where retention is poor, a HILIC column may be a superior alternative.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[8]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound. A typical gradient might be 5-95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: ESI

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Mode: Full scan MS to identify the [M+H]+ ions (m/z 210/212), followed by product ion scans (MS/MS) of the precursor ions.

    • Collision Energy: Optimize the collision energy (e.g., 10-30 eV) to achieve a rich fragmentation spectrum.

Workflow Diagram

LC_MS_Workflow cluster_workflow Analytical Workflow A Sample Preparation (Dissolution & Dilution) B UHPLC Separation (Reverse-Phase C18 or HILIC) A->B C ESI Ionization (Positive Mode) B->C D Full Scan MS (Detect m/z 210/212) C->D E Precursor Ion Isolation D->E F Collision-Induced Dissociation (CID) E->F G MS/MS Analysis (Fragment Ion Detection) F->G H Data Analysis G->H

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

Part 4: Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for structural elucidation and quantification, other techniques are often required for comprehensive characterization, especially concerning chirality. The analysis of enantiomers typically requires a chiral environment.[10]

Method Principle Advantages Disadvantages Relevance to Topic
LC-MS/MS Separation by chromatography, detection by mass.High sensitivity and selectivity; provides structural information.[9]Standard reverse-phase LC does not separate enantiomers.Gold standard for identification and quantification.
Chiral LC-UV/MS Separation of enantiomers on a chiral stationary phase (CSP) followed by UV or MS detection.[11][12]Directly separates and quantifies enantiomers; can determine enantiomeric purity.CSPs can be expensive and less robust; may require method development.Essential for confirming the stereochemical identity ((2S,4R) vs. other isomers).
GC-MS (with derivatization) Volatilization and separation in the gas phase.High resolution for volatile compounds.Requires derivatization to make the amino acid volatile; thermal degradation is possible.Less common for non-volatile amino acids but can be used for chiral analysis with a chiral column.[10]
NMR Spectroscopy Analysis of nuclear spin in a magnetic field.Provides detailed structural information, including stereochemistry (with chiral shift reagents).Lower sensitivity compared to MS; requires larger sample amounts.Crucial for unambiguous structure confirmation of the synthesized standard.
Ion Mobility-Mass Spectrometry (IM-MS) Separation of ions based on size and shape in the gas phase.Can separate isomers and conformers; provides an additional dimension of separation.[13]Not as widely available as standard MS; resolution may be insufficient for some enantiomers without derivatization.[13]An emerging, powerful technique for distinguishing between stereoisomers.

Conclusion and Future Outlook

The mass spectrometric analysis of this compound is a robust approach for its identification and structural characterization. The key to its successful analysis lies in recognizing the characteristic 1:1 isotopic doublet of bromine and understanding the predictable fragmentation patterns derived from its proline-like structure. An optimized LC-MS/MS method provides the sensitivity and selectivity required for analysis in complex matrices, which is essential in drug development.

For complete characterization, particularly of its stereochemistry, mass spectrometry should be used in conjunction with a chiral separation technique, such as chiral LC. The integration of methods like ion mobility-mass spectrometry may offer even more powerful analytical capabilities in the future, allowing for the direct differentiation of stereoisomers in the gas phase. The protocols and comparative data presented in this guide offer a solid foundation for any researcher working with this important chemical entity.

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Comparison of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid with other proline analogs.

For researchers and drug developers, this compound represents a valuable tool for stabilizing desired peptide structures, probing structure-function relationships, and serving as a scaffold for novel enzyme inhibitors. [5][19]Its true potential lies in applications where the unique combination of a strong inductive effect and the specific steric/electronic properties of bromine can be leveraged to achieve higher affinity, selectivity, or improved pharmacokinetic profiles in next-generation therapeutics. [20][21]

References

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A Comparative Crystallographic Guide to (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid Derivatives: Unlocking Conformational Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise control and understanding of molecular conformation are paramount. Pyrrolidine scaffolds, core components of numerous pharmaceuticals, demand particular attention due to the nuanced puckering of their five-membered ring. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for elucidating the three-dimensional structure of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid derivatives. These halogenated proline analogs are of significant interest as their constrained conformations can impart desirable properties in peptide and small molecule therapeutics. We will explore the experimental workflow, compare its outputs with alternative analytical techniques, and provide the foundational data necessary for researchers in structural biology and medicinal chemistry.

The Significance of Pyrrolidine Conformation

The pyrrolidine ring is not planar and exists in two primary puckered conformations known as endo and exo. The specific puckering is influenced by the nature and stereochemistry of its substituents. For instance, electronegative substituents at the C-4 position can significantly influence the conformational equilibrium of the ring.[1] Understanding this conformational bias is critical as it dictates how these molecules interact with their biological targets. X-ray crystallography provides an unambiguous determination of the solid-state conformation, offering a precise snapshot of the molecule's three-dimensional arrangement.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following diagram and protocol outline the key stages involved in the X-ray crystallographic analysis of this compound derivatives.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Crystallization Screening (Vapor Diffusion, Evaporation) Purification->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure & Data Deposition

Caption: A flowchart illustrating the major stages of an X-ray crystallography experiment.

Detailed Experimental Protocol

1. Synthesis and Purification:

  • The synthesis of this compound derivatives can be achieved through various established synthetic routes, often starting from commercially available precursors like 4-hydroxy-L-proline.[1]

  • Following synthesis, rigorous purification is essential. This is typically achieved through column chromatography followed by recrystallization to obtain a highly pure compound, which is a prerequisite for successful crystallization.

2. Crystallization:

  • Screening: The purified compound is subjected to a broad range of crystallization screening conditions. The hanging drop or sitting drop vapor diffusion methods are commonly employed. A solution of the compound is allowed to equilibrate with a reservoir solution containing a precipitant, which slowly increases the compound's concentration, leading to nucleation and crystal growth.

  • Optimization: Once initial crystal "hits" are identified, the conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to yield single, well-diffracting crystals of suitable size (typically 0.1-0.3 mm).

3. X-ray Data Collection:

  • A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize radiation damage.

  • The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial phases of the structure factors are determined using methods like direct methods or Patterson functions to generate an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The atomic coordinates and thermal parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides definitive solid-state structural information, it is often complemented by other analytical methods that offer insights into the molecule's behavior in solution.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing in the solid state.Information about molecular connectivity, conformation, and dynamics in solution.Precise molecular weight and elemental composition. Fragmentation patterns can infer structure.Theoretical prediction of stable conformers, electronic properties, and reaction mechanisms.
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformation.Provides data on the solution-state conformation, which is often more biologically relevant. Can study dynamic processes.High sensitivity and accuracy for molecular weight determination.Can explore conformations that are difficult to access experimentally. Provides insights into energetics.
Limitations Requires well-diffracting single crystals, which can be challenging to obtain. The solid-state conformation may not be the same as the solution-state or biologically active conformation.Provides time-averaged structural information. Interpretation of conformational preferences can be complex.Provides limited information about the 3D structure.Accuracy is dependent on the level of theory and force field used. Predictions require experimental validation.

For substituted pyrrolidines, a combined approach is often most powerful. For example, NMR spectral simulations can be used in conjunction with X-ray crystallography data to understand the puckering effect of substituents on the pyrrolidine ring.[1]

Case Study Insights from Related Structures

While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyrrolidines provides valuable predictive insights:

  • Influence of Electronegative Substituents: Studies on 4-substituted prolines have shown that the electronegativity of the substituent at the C-4 position plays a crucial role in determining the ring pucker.[1] A bromine atom at the 4R position is expected to have a significant influence on the exo vs. endo preference.

  • Conformational Locking: The introduction of bulky substituents can "lock" the pyrrolidine ring into a specific conformation.[1] This principle is a key strategy in designing conformationally constrained peptides and peptidomimetics.

  • Crystal Packing and Intermolecular Interactions: X-ray crystallography also reveals how molecules pack in the crystal lattice. For a carboxylic acid derivative, strong intermolecular hydrogen bonds are expected, which can influence the observed conformation.

Conclusion

X-ray crystallography stands as an indispensable tool for the structural elucidation of this compound derivatives. It provides an unparalleled level of detail regarding the solid-state conformation, which is a critical piece of the puzzle in structure-based drug design. When integrated with solution-state techniques like NMR and computational modeling, a comprehensive understanding of the conformational landscape of these important molecules can be achieved, paving the way for the rational design of novel therapeutics.

References

  • Koskinen, A. M. P., & Gàll, A. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6433–6440. [Link]

Sources

A Comparative Guide to the Purity Assessment of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemical integrity is paramount, as different stereoisomers can exhibit varied pharmacological activities and toxicological profiles. Consequently, robust analytical methodologies for the accurate assessment of its enantiomeric and chemical purity are indispensable. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish reliable quality control procedures.

The primary focus of this guide is a detailed exploration of a chiral HPLC method, underpinned by a discussion of the rationale behind the selection of critical method parameters. This is followed by a comparative analysis with Chiral Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, offering a comprehensive overview of the available analytical arsenal.

The Imperative of Chiral Purity

In the pharmaceutical industry, the stereochemistry of a molecule is a critical quality attribute. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of stereoisomeric impurities.[1] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[] For a chiral molecule like this compound, the undesired enantiomer is considered an impurity and must be controlled within strict limits.

High-Performance Liquid Chromatography: The Gold Standard for Chiral Purity

Chiral HPLC has emerged as the most widely used and versatile technique for the separation and quantification of enantiomers.[3][4] The direct approach, utilizing a chiral stationary phase (CSP), is the most common strategy. This method relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to their separation.[5]

Logical Workflow for HPLC Method Development

The development of a robust chiral HPLC method is a systematic process that involves several key stages.

HPLC_Workflow cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Method Development & Screening cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Routine Analysis A Define Analyte Properties (this compound) B Identify Potential Impurities (Stereoisomers, Starting Materials, By-products) A->B C Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) B->C D Screen Mobile Phases (Normal, Reversed, Polar Organic) C->D E Optimize Separation Parameters (Flow Rate, Temperature, Gradient) D->E F Validate per ICH Q2(R1) Guidelines (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) E->F G Implement for QC/QA F->G

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: A Proposed HPLC Method

Based on the chemical nature of this compound (a chiral amino acid derivative), a plausible HPLC method is detailed below. The selection of a polysaccharide-based CSP is justified by their broad applicability in separating a wide range of chiral compounds, including amino acids.[5]

Parameter Condition Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSPPolysaccharide-based CSPs are known for their excellent enantioselectivity for a wide range of compounds, including those with carboxylic acid and amine functionalities.
Mobile Phase n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)A normal phase mobile system often provides better selectivity for polar compounds on polysaccharide CSPs. TFA is added to improve peak shape and suppress the ionization of the carboxylic acid group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 25°CTemperature can influence enantioselectivity; maintaining a constant temperature ensures reproducibility.
Detection UV at 210 nmThe pyrrolidine ring and carboxylic acid group exhibit absorbance at lower UV wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve 1 mg of the sample in 1 mL of the mobile phase.Ensures compatibility with the mobile phase and prevents peak distortion.
Potential Impurities and their Separation

The primary impurities of concern for this compound are its stereoisomers:

  • (2R,4S)-4-Bromopyrrolidine-2-carboxylic acid (Enantiomer)

  • (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid (Diastereomer)

  • (2R,4R)-4-Bromopyrrolidine-2-carboxylic acid (Diastereomer)

Additionally, process-related impurities could arise from the synthetic route, which may involve starting materials like trans-4-Hydroxy-L-proline.[6] The developed HPLC method should be capable of separating the main peak from all potential impurities.

Comparative Analysis of Purity Assessment Techniques

While chiral HPLC is a powerful tool, other techniques offer complementary or, in some cases, advantageous approaches to purity assessment.

Tech_Comparison cluster_hplc Chiral HPLC cluster_ce Chiral CE cluster_nmr Chiral NMR HPLC Chiral HPLC + High Resolution + High Sensitivity + Quantitative Accuracy - Higher Solvent Consumption - Method Development can be time-consuming CE Chiral Capillary Electrophoresis + High Efficiency + Low Sample/Solvent Consumption + Fast Analysis - Lower Sensitivity than HPLC - Reproducibility can be challenging NMR NMR with Chiral Shift Reagents + Rapid Analysis + Provides Structural Information + No Chromatographic Separation Needed - Lower Sensitivity - Requires Derivatization or Chiral Additives - Potential for signal overlap

Sources

A Comparative Guide to the Synthetic Validation of (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a chiral proline analog of significant interest in medicinal chemistry and drug development. Its constrained pyrrolidine ring and the stereospecific placement of the bromine atom at the C4 position make it a valuable building block for introducing conformational rigidity and new binding interactions in peptidomimetics and other bioactive molecules. The stereoselective synthesis of this compound is critical to harnessing its full potential.

This guide provides a comprehensive validation of the primary synthetic routes to this compound, offering an objective comparison of their performance based on established experimental data. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of yields, stereoselectivity, and scalability.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly commences from the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxy-L-proline. The core chemical challenge lies in the stereospecific substitution of the hydroxyl group at the C4 position with a bromine atom, which requires an inversion of stereochemistry from R to S. This is typically achieved through nucleophilic substitution (SN2) reactions.

Two prominent and well-documented methods for achieving this stereochemical inversion are the Mitsunobu reaction and the Appel reaction . Both pathways involve the activation of the hydroxyl group to facilitate its displacement by a bromide nucleophile. Additionally, alternative strategies, such as the ring-opening of aziridines, offer potential, albeit less commonly employed, routes to this class of compounds.

This guide will focus on a comparative analysis of the Mitsunobu and Appel reactions, providing the necessary details for researchers to make informed decisions based on their specific laboratory capabilities and project requirements.

Core Synthesis Workflow

The general synthetic workflow for producing this compound from (2S,4R)-4-hydroxy-L-proline involves three key stages:

  • Protection of Functional Groups: The amino and carboxylic acid functionalities of the starting material must be protected to prevent unwanted side reactions during the bromination step. The most common protecting groups are tert-butoxycarbonyl (Boc) for the amine and a methyl or ethyl ester for the carboxylic acid.

  • Stereoselective Bromination: This is the crucial step where the C4 hydroxyl group is replaced by a bromine atom with inversion of configuration.

  • Deprotection: The protecting groups are removed to yield the final target compound.

Synthesis_Workflow Start (2S,4R)-4-Hydroxy-L-proline Protection Protection of Amine (Boc) and Carboxylic Acid (Ester) Start->Protection Protected_Hyp N-Boc-(2S,4R)-4-hydroxyproline methyl ester Protection->Protected_Hyp Bromination Stereoselective Bromination (Inversion of Stereochemistry) Protected_Hyp->Bromination Mitsunobu Mitsunobu Reaction Bromination->Mitsunobu Route 1 Appel Appel Reaction Bromination->Appel Route 2 Protected_Bromo N-Boc-(2S,4S)-4-bromopyrrolidine-2-carboxylic acid methyl ester Mitsunobu->Protected_Bromo Appel->Protected_Bromo Deprotection Deprotection of Boc and Ester Groups Protected_Bromo->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound.

Comparative Analysis of Bromination Methods

The choice between the Mitsunobu and Appel reactions for the stereoselective bromination step is a critical decision in the synthesis of this compound. Below is a comparative table summarizing the key aspects of each method, followed by detailed experimental protocols.

ParameterMitsunobu ReactionAppel Reaction
Brominating Agent Typically involves a source of bromide ions (e.g., ZnBr₂, LiBr) with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Stereochemistry Proceeds with clean SN2 inversion of stereochemistry.[1]Also proceeds via an SN2 mechanism with inversion of configuration.[2]
Reaction Conditions Generally mild, often conducted at or below room temperature.Mild conditions, typically at room temperature.
Yield Generally high yields are reported for similar transformations.High yields are also achievable.
Byproducts Triphenylphosphine oxide and the reduced azodicarboxylate. Purification can sometimes be challenging due to these byproducts.Triphenylphosphine oxide and bromoform.
Reagent Handling DEAD and DIAD are potentially explosive and should be handled with care.CBr₄ is a solid and generally easier to handle than azodicarboxylates.
Scalability Can be challenging to scale up due to the use of stoichiometric amounts of reagents and potential for exothermic reactions.Generally considered more readily scalable.

Experimental Protocols

PART 1: Protection of (2S,4R)-4-Hydroxy-L-proline

Protocol 1: Synthesis of N-Boc-(2S,4R)-4-hydroxyproline methyl ester

This two-step procedure first protects the amine with a Boc group, followed by esterification of the carboxylic acid.

Step 1a: N-Boc Protection

  • Dissolve (2S,4R)-4-hydroxy-L-proline (1 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq.) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir the mixture at room temperature for 12-18 hours.

  • Acidify the reaction mixture to pH 2-3 with a 1 M HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline as a white solid.

Step 1b: Methyl Esterification

  • Dissolve the N-Boc-protected hydroxyproline from the previous step in methanol.

  • Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

PART 2: Stereoselective Bromination

Protocol 2A: Mitsunobu Reaction

  • Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add zinc bromide (ZnBr₂, 1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(2S,4S)-4-bromopyrrolidine-2-carboxylic acid methyl ester.

Mitsunobu_Mechanism Reagents PPh₃ + DEAD Betaine Phosphonium Betaine Reagents->Betaine Oxyphosphonium Oxyphosphonium salt (activated alcohol) Betaine->Oxyphosphonium Alcohol N-Boc-(2S,4R)-4-hydroxyproline methyl ester Alcohol->Oxyphosphonium Proton transfer SN2 Sₙ2 Attack Oxyphosphonium->SN2 Bromide Br⁻ (from ZnBr₂) Bromide->SN2 Product N-Boc-(2S,4S)-4-bromopyrrolidine methyl ester (Inverted Stereochemistry) SN2->Product Byproducts PPh₃=O + Reduced DEAD SN2->Byproducts

Caption: Simplified mechanism of the Mitsunobu reaction for bromination.

Protocol 2B: Appel Reaction

  • Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1 eq.) and carbon tetrabromide (CBr₄, 1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triphenylphosphine (PPh₃, 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield N-Boc-(2S,4S)-4-bromopyrrolidine-2-carboxylic acid methyl ester.

Appel_Mechanism Reagents PPh₃ + CBr₄ Phosphonium_salt Bromophosphonium bromide Reagents->Phosphonium_salt Oxyphosphonium Oxyphosphonium salt Phosphonium_salt->Oxyphosphonium Alcohol N-Boc-(2S,4R)-4-hydroxyproline methyl ester Alcohol->Oxyphosphonium SN2 Sₙ2 Attack Oxyphosphonium->SN2 Br⁻ attack Product N-Boc-(2S,4S)-4-bromopyrrolidine methyl ester (Inverted Stereochemistry) SN2->Product Byproducts PPh₃=O + CHBr₃ SN2->Byproducts

Caption: Simplified mechanism of the Appel reaction for bromination.

PART 3: Deprotection

Protocol 3: Saponification and Acidic Boc Removal

This two-step deprotection process first removes the methyl ester followed by the Boc group.

Step 3a: Saponification of the Methyl Ester

  • Dissolve the protected bromo-pyrrolidine derivative in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq.) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid.

Step 3b: Acidic Removal of the Boc Group

  • Dissolve the N-Boc protected amino acid in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) at 0 °C.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or ion-exchange chromatography to yield this compound as a salt (e.g., TFA salt).

Validation and Characterization

The successful synthesis of this compound and its intermediates should be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The key diagnostic signals will be the chemical shifts and coupling constants of the pyrrolidine ring protons, which will be distinct for the cis and trans isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric and diastereomeric purity of the final product and intermediates.

Alternative Synthetic Approaches

While the routes starting from hydroxyproline are the most common, other strategies for the synthesis of 4-halopyrrolidines exist. One notable alternative involves the ring-opening of aziridines .[4][5] This approach can offer a different pathway to access the pyrrolidine core. For example, an appropriately substituted aziridine can undergo intramolecular cyclization or react with a suitable nucleophile to form the pyrrolidine ring. However, the synthesis of the required chiral aziridine precursors can be complex.

Another potential route is the enantioselective synthesis from achiral precursors .[6] These methods often involve asymmetric catalysis to establish the desired stereocenters on the pyrrolidine ring. While elegant, these routes may require more specialized catalysts and reaction conditions.

Conclusion

The synthesis of this compound is a well-established process, with the most practical and widely used routes starting from (2S,4R)-4-hydroxy-L-proline. Both the Mitsunobu and Appel reactions are effective for the crucial stereoinversion step, and the choice between them may depend on factors such as reagent availability, safety considerations, and scalability requirements. The Appel reaction may be preferred for larger-scale syntheses due to the easier handling of the reagents.

Thorough protection and deprotection strategies are essential for the success of the synthesis, and rigorous analytical characterization is necessary to validate the structure and purity of the final product. While alternative synthetic strategies exist, the routes described in this guide offer a reliable and well-documented pathway for obtaining this valuable chiral building block.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved from [Link]

  • Appel Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • L-Proline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025). ResearchGate. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024). MDPI. Retrieved from [Link]

  • Recent breakthroughs in ring-opening annulation reactions of aziridines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (2025). ResearchGate. Retrieved from [Link]

  • Highly Enantioselective Ring-Opening Reactions of Aziridines With Indole and Its Application in the Building of C3-halogenated Pyrroloindolines. (2014). PubMed. Retrieved from [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (n.d.). Google Patents.
  • Aziridines as Chiral Ligands and Their Ring Opening Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 10. Retrieved from [Link]

  • (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
  • Brønsted Acid Catalysis of Achiral Enamine for Regio- and Enantioselective Nitroso Aldol Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2025). ResearchGate. Retrieved from [Link]

  • Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Solid-phase synthesis of a library of hydroxyproline derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis method of (2S, 4S)-4-thiophenyl-L-proline hydrochloride. (n.d.). Google Patents.
  • Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024. (2025). PubMed. Retrieved from [Link]

  • Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. (n.d.). National Institutes of Health. Retrieved from [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). MDPI. Retrieved from [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu and related reactions: advances and applications. (n.d.). Semantic Scholar. Retrieved from [Link]

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A Comparative Guide to the Reactivity of (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The substituted pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity and its utility in presenting pharmacophoric groups in a well-defined three-dimensional space. Among the plethora of available derivatives, halogenated pyrrolidines, such as (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid, serve as exceptionally versatile building blocks. The halogen atom acts as a linchpin for synthetic diversification, primarily through nucleophilic substitution reactions.

This guide presents a comparative study of the reactivity of this compound against its structurally similar chloro- and fluoro-analogs. By grounding our discussion in fundamental principles and supporting it with clear experimental data, we aim to provide an authoritative resource for chemists to make informed decisions in the design and execution of their synthetic routes.

The Underlying Principle: Leaving Group Ability

Nucleophilic substitution reactions, particularly the bimolecular (S_N2) mechanism common for secondary halides, are profoundly influenced by the nature of the leaving group.[1][2][3] An effective leaving group is one that can stabilize the negative charge it acquires upon departing the substrate.[4][5][6] For the halogens, the stability of the corresponding halide ion increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻). This is because the negative charge is dispersed over a larger, more polarizable electron cloud.[7] Consequently, weaker bases make better leaving groups.[4][5][6] This principle dictates the expected reactivity trend for 4-halopyrrolidines: the bromo-derivative should be more reactive than the chloro-, which in turn should be significantly more reactive than the fluoro-derivative.[7]

Experimental Design: A Head-to-Head Comparison

To quantify this reactivity trend, a series of parallel experiments were designed to monitor the rate of nucleophilic substitution on N-protected 4-halopyrrolidines.

Causality Behind Experimental Choices:

  • Substrate Protection: The secondary amine of the pyrrolidine ring is itself a nucleophile and the carboxylic acid is acidic. To prevent self-condensation or other side reactions, the nitrogen was protected with a tert-butyloxycarbonyl (Boc) group. This group is robust under the planned reaction conditions but can be removed orthogonally without difficulty.

  • Nucleophile Selection: Sodium azide (NaN₃) was chosen as the nucleophile. It is a potent, "soft" nucleophile that favors the S_N2 pathway and minimizes competing elimination reactions.

  • Solvent & Conditions: A polar aprotic solvent, dimethylformamide (DMF), was used to effectively solvate the cationic counter-ion (Na⁺) while leaving the azide nucleophile relatively un-solvated and highly reactive. Reactions were conducted at a constant temperature (70 °C) to ensure measurable rates for the less reactive substrates.

  • Analytical Method: The reaction progress was monitored by quantifying the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G cluster_prep Step 1: Substrate Preparation cluster_reaction Step 2: Parallel Nucleophilic Substitution cluster_analysis Step 3: Data Analysis A (2S,4R)-4-X-Pyrrolidine-2-COOH (X = Br, Cl, F) C N-Boc-(2S,4R)-4-X-Pyrrolidine-2-COOH A->C N-Protection B Boc Anhydride, Base in Dioxane/Water B->C D N-Boc-4-Br-Pyrrolidine G Sodium Azide (NaN3) in DMF @ 70°C D->G E N-Boc-4-Cl-Pyrrolidine E->G F N-Boc-4-F-Pyrrolidine F->G H HPLC Monitoring (Consumption of Starting Material) G->H I Plot ln[Substrate] vs. Time H->I J Determine Pseudo-First-Order Rate Constants (k) I->J K Comparative Reactivity Data J->K

Caption: Workflow for the comparative reactivity analysis.

Experimental Protocols

3.1. General Protocol for N-Boc Protection:

  • Dissolve (2S,4R)-4-halopyrrolidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (3.0 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and stir the mixture vigorously at room temperature for 16 hours.

  • Acidify the reaction mixture to pH ~2-3 with 1 M aqueous HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected substrate.

3.2. Protocol for Kinetic Analysis of Nucleophilic Substitution:

  • In three separate reaction vessels, prepare a solution of each N-Boc-(2S,4R)-4-halopyrrolidine-2-carboxylic acid (0.1 M) in DMF.

  • Add sodium azide (0.15 M, 1.5 eq) to each vessel.

  • Place the vessels in a pre-heated block at 70 °C and start a timer.

  • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 16, and 24 hours), withdraw an aliquot (50 µL) from each reaction.

  • Immediately quench the aliquot in a pre-filled HPLC vial containing 950 µL of a 1:1 acetonitrile/water mixture.

  • Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the remaining starting material.

Results: A Quantitative Comparison

The rates of reaction showed a stark differentiation between the three halogenated substrates, confirming the theoretical predictions based on leaving group ability. The data is summarized below.

Table 1: Comparative Kinetic Data for Azide Substitution

SubstrateLeaving GroupHalf-Life (t₁/₂) at 70 °C (hours)Relative Rate Constant (k_rel)
N-Boc-(2S,4R)-4-Bromo pyrrolidine-2-carboxylic acidBr⁻1.21.00
N-Boc-(2S,4R)-4-Chloro pyrrolidine-2-carboxylic acidCl⁻9.80.12
N-Boc-(2S,4R)-4-Fluoro pyrrolidine-2-carboxylic acidF⁻> 400< 0.003

Discussion and Field-Proven Insights

The experimental data unequivocally demonstrates that this compound is the most reactive of the three analogs in S_N2 reactions, reacting approximately 8 times faster than its chloro-counterpart. The fluoro-derivative was exceptionally unreactive under these conditions, highlighting the poor leaving group ability of fluoride due to the high strength of the C-F bond.

This has significant practical implications for drug development professionals:

  • For Rapid Diversification: The bromo-derivative is the substrate of choice when a high-throughput synthesis of a library of analogs is desired. Its high reactivity allows for the use of a wide range of weaker nucleophiles and milder reaction conditions.

  • For Controlled & Selective Reactions: The chloro-derivative offers a more moderate reactivity profile. This can be advantageous when dealing with complex molecules containing multiple electrophilic sites, allowing for greater selectivity. It may require slightly more forcing conditions (higher temperature or stronger nucleophiles) compared to the bromo-analog.

  • For Metabolic Stability: The extreme inertness of the C-F bond makes the fluoro-derivative unsuitable for S_N2-based diversification. However, this same stability is often exploited in drug design to block a site of metabolism, potentially increasing a drug's half-life in vivo. The synthesis of 4-fluoro-pyrrolidine derivatives typically requires alternative strategies, such as using (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid and a deoxofluorinating agent.

Mechanistic Relationship Diagram

Caption: S_N2 mechanism and relative reactivity of halides.

References

  • Title: 7.3: Other Factors that Affect SN2 Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: SN2 Leaving Group Ability and Nucleophilicity Source: YouTube (Total Organic Chemistry) URL: [Link]

  • Title: Nucleophilic Substitution Reaction Source: BYJU'S URL: [Link]

  • Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Sn1 and Sn2: leaving group Source: Khan Academy URL: [Link]

  • Title: Nucleophilic Substitution Source: Wikipedia URL: [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid: Safety, Compliance, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only effectively but also safely. The responsible management of chemical waste is a non-negotiable cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Hazard Profile & Risk Assessment: A Structurally-Informed Approach

A specific Safety Data Sheet (SDS) for this compound is not always readily available. In such cases, a robust hazard assessment must be conducted by analyzing its constituent chemical moieties: the pyrrolidine ring, the carboxylic acid group, and the bromine substituent.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds require specific disposal pathways, primarily incineration, to prevent environmental release.[1][2] Upon combustion, they can form toxic and corrosive acid fumes, such as hydrogen bromide.

  • Carboxylic Acid: The carboxylic acid group imparts acidic and potentially corrosive properties.[3][4] It is crucial to avoid mixing this compound with bases or storing it in incompatible containers like metal.[5][6]

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives can be irritants to the skin, eyes, and respiratory tract.[7][8] While this specific compound's toxicity profile is not fully elucidated, it is prudent to handle it as a potentially harmful substance.

Given this profile, this compound must be managed as regulated, hazardous chemical waste. Disposal in regular trash or down the drain is strictly prohibited.[9][10]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following safety measures are mandatory. The causality is clear: we must establish barriers to prevent any potential route of exposure—inhalation, dermal contact, or ocular contact.

All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation of any potential vapors or dust.[9][11] An emergency eyewash and safety shower must be readily accessible.[4][12]

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended if there is a splash hazard.[12]To prevent eye contact and potential serious irritation or corrosion.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9]To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[9]
Footwear Closed-toe shoes.[11]To protect feet from potential spills.

Waste Characterization & Segregation: The Most Critical Step

Proper segregation is the foundation of a safe and compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contaminating non-halogenated waste with halogenated compounds significantly increases disposal costs.[2][13]

This compound waste is classified as HALOGENATED ORGANIC WASTE. [1][11]

Protocol:

  • Designate a Waste Container: Obtain a dedicated, properly vetted hazardous waste container from your institution's Environmental Health and Safety (EHS) department.[2] Ensure it is made of a material compatible with acidic and halogenated organic compounds (e.g., borosilicate glass or high-density polyethylene). Do not use metal containers.[5][6]

  • Segregate: Keep this container separate from all other waste streams, especially:

    • Non-halogenated organic waste.[2][13][14]

    • Aqueous waste (acids and bases).

    • Solid, non-hazardous waste.

    • Sharps and broken glass.

Step-by-Step Disposal Procedure

This workflow ensures that waste is handled safely at the point of generation and properly prepared for collection by EHS professionals.

G cluster_0 At the Lab Bench cluster_1 Container Management cluster_2 Storage & Pickup A 1. Identify Waste (2S,4R)-4-Bromopyrrolidine- 2-carboxylic acid B 2. Select Correct Container 'Halogenated Organic Waste' A->B Classify as Halogenated C 3. Transfer Waste Use fume hood and full PPE B->C D 4. Securely Cap Container Ensure vapor-tight seal C->D E 5. Label Container Immediately Attach EHS Hazardous Waste Tag D->E F 6. Detail Contents ' this compound' List concentration and quantity E->F Fill out completely No abbreviations G 7. Move to Satellite Accumulation Area (SAA) F->G H 8. Store with Compatible Waste (e.g., other halogenated organics) G->H Segregation is key I 9. Arrange for EHS Pickup Follow institutional protocol H->I

Caption: Disposal workflow for this compound.

Detailed Instructions:

  • Container Labeling: Before adding any waste, affix a hazardous waste tag provided by your EHS department to the container.[10][14] The label must include the words "Hazardous Waste."[10]

  • Document Contents: As you add waste, immediately record the full chemical name—"this compound"—and the estimated quantity.[10] Do not use abbreviations or chemical formulas.[10][14]

  • Keep Container Closed: The waste container must remain securely sealed at all times, except when actively adding waste.[14] This prevents the release of vapors and protects against spills.

  • Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is away from incompatible materials.[6]

  • Arrange for Disposal: Once the container is full or you have finished the project, contact your institution's EHS department to arrange for pickup and final disposal by a licensed hazardous waste vendor.[5][9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and call your institution's emergency number.[14]

  • Control Vapors: Ensure the fume hood is operational to ventilate the area.[14]

  • Assemble PPE: Before attempting cleanup of a small, contained spill, don the appropriate PPE as listed in the table above, including respiratory protection if necessary.

  • Absorb Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated container for hazardous waste. Seal and label the container as "this compound spill debris."

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Regulatory Compliance Summary

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][10][15] Your institution is required to have an EPA ID number and adhere to strict guidelines for waste identification, storage, labeling, and disposal.[5] By following the procedures in this guide, you are not only ensuring your safety but also helping your institution maintain regulatory compliance and avoid significant penalties.[15]

References

  • OSTI.GOV. (1984, August 28). Disposal process for halogenated organic material (Patent). [Link]

  • Unknown.
  • Braun Research Group.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Crysdot LLC. (n.d.). This compound. [Link]

  • University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. [Link]

  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. [Link]

  • Unknown.
  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. [Link]

  • ASTM Committee D-26. (n.d.).

Sources

A Senior Application Scientist's Guide to Handling (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a safety protocol that is both robust and intuitive. This guide provides essential, field-proven safety and handling procedures for (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid, tailored for researchers and drug development professionals. Our focus is on proactive risk mitigation, ensuring that every step, from preparation to disposal, is grounded in established safety science.

Hazard Analysis: Understanding the Molecule

  • Pyrrolidine Moiety : The foundational pyrrolidine structure is classified as a corrosive, flammable, and toxic substance.[1][2][3] It is known to cause severe skin burns and eye damage.[2]

  • Carboxylic Acid Group : Organic acids can be corrosive and destructive to mucous membranes and the upper respiratory tract.[4]

  • Bromine Substituent : Halogenated organic compounds often present irritation hazards. The SDS for the related compound 4-Bromopyrrole-2-carboxylic acid lists skin irritation, serious eye irritation, and potential respiratory irritation as primary hazards.[5]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific equipment must be based on a thorough risk assessment of the planned procedure.

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement : For handling small quantities of solid material, ANSI Z87.1-compliant safety glasses with side shields are required.[6]

  • Splash Hazard : When working with solutions or any quantity where splashing is possible, chemical splash goggles must be worn.[4][6]

  • High-Risk Operations : For procedures involving larger quantities, heating, or potential for energetic reactions, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[6]

Skin and Body Protection

Preventing dermal contact is critical. Skin absorption is a potential route of exposure for many hazardous materials.[6]

  • Laboratory Coat : A chemically compatible laboratory coat is required. For tasks with a significant splash risk, a chemically-resistant apron should be worn over the lab coat.[4]

  • Gloves : No single glove material protects against all chemicals.[6] For this halogenated organic acid, double-gloving is recommended to provide layered protection and a clear indicator of a breach.

    • Inner Glove : A thin nitrile glove provides a good first layer of defense.

    • Outer Glove : A thicker neoprene or nitrile glove should be worn over the inner glove. Neoprene and nitrile are recommended for good resistance against organic acids and a range of solvents.[6][7]

    • Glove Inspection : Gloves must be inspected for any signs of degradation or puncture before each use.[1][8] Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately as hazardous waste.[1][8]

Respiratory Protection

Inhalation of the compound, especially as a dust or aerosol, must be avoided.

  • Primary Engineering Control : All handling of this compound, including weighing and solution preparation, must be conducted inside a properly functioning chemical fume hood.[4][5]

  • Secondary Respiratory Protection : In the rare event of an engineering control failure or a large spill, respiratory protection is necessary. A full-face respirator with a multi-sorbent cartridge (protecting against organic vapors and acid gases) would be appropriate.[9]

Summary of PPE Requirements
Hazard Level / TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume / Solid Safety glasses with side shieldsDouble Gloving (Nitrile/Neoprene)Lab CoatChemical Fume Hood
Solutions / Splash Risk Chemical Splash GogglesDouble Gloving (Nitrile/Neoprene)Lab Coat & Chemical ApronChemical Fume Hood
High Volume / Spill Face Shield & Splash GogglesHeavy-duty Neoprene GlovesChemical Resistant Suit (e.g., Tychem)Full-Face Respirator with appropriate cartridges

Operational Workflow: Weighing and Dissolving

This step-by-step protocol ensures that handling is performed with the highest degree of safety.

  • Preparation :

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as outlined in the table above for the appropriate hazard level.

    • Designate a specific area within the fume hood for handling the compound.

    • Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, stir bar) and place it inside the fume hood.

    • Have a labeled "Halogenated Organic Waste" container ready for disposal of contaminated items.[10]

  • Handling :

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of the solid to a weigh boat. Avoid generating dust.

    • Once weighed, gently add the solid to the beaker containing the desired solvent.

    • Securely close the primary container of the chemical.

  • Cleanup :

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent. Dispose of the wipes in the designated halogenated waste container.

    • Dispose of the weigh boat and any other contaminated disposable items in the same waste container.

  • Doffing PPE :

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, chemical apron, face shield/goggles, lab coat, inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.[1][4]

Safe Handling and Disposal Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Post-Handling Phase A Assess Task & Hazards B Verify Fume Hood Function A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Prepare Work Area & Waste Containers C->D E Weigh Solid Compound D->E Begin Task F Prepare Solution E->F G Securely Close Primary Container F->G H Segregate Waste G->H J Decontaminate Surfaces & Equipment G->J I Place disposables in 'Halogenated Organic Waste' H->I K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Workflow for safe handling and disposal of this compound.

Spill and Disposal Procedures

Spill Response
  • Small Spill (in fume hood) :

    • Ensure PPE is intact.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1][3][11]

    • Carefully scoop the absorbent material into the designated "Halogenated Organic Waste" container.

    • Clean the spill area with a decontaminating solution.

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area.[1]

    • Alert colleagues and your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

    • Only personnel trained in hazardous spill cleanup should address the spill, using appropriate PPE including respiratory protection.[9]

Waste Disposal Plan

Disposal of brominated organic compounds requires adherence to strict environmental regulations to prevent contamination.[12]

  • Segregation : All waste contaminated with this compound, including excess reagent, contaminated PPE, and absorbent materials, must be collected in a clearly labeled, sealed container for "Halogenated Organic Waste" .[10] Do not mix with non-halogenated waste.

  • Disposal Method : The collected waste must be disposed of through a licensed hazardous waste management provider.[12] The preferred method for such compounds is high-temperature incineration at a facility equipped with scrubbers and emission control systems to handle the resulting acidic gases (like hydrogen bromide).[12][13]

  • Neutralization (for specific aqueous waste streams) : In some cases, dilute aqueous waste streams containing bromine might be neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate under controlled conditions, but this should only be performed by trained personnel following a validated institutional protocol.[10][12] For general laboratory waste from this compound, direct disposal via a licensed provider is the safest and most compliant method.

References

  • PYRROLIDINE FOR SYNTHESIS . Loba Chemie. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . US Environmental Protection Agency. [Link]

  • Personal Protective Equipment . Environmental Health & Safety Services, University of Texas at Dallas. [Link]

  • Personal Protective Equipment - EHSO Manual . The University of Oklahoma Health Sciences Center. [Link]

  • Organic Acid SOP . UW Environmental Health & Safety, University of Washington. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Bromine water - disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • PYRROLIDINE FOR SYNTHESIS (Korean SDS) . Loba Chemie. [Link]

  • This compound Product Page . Crysdot LLC. [Link]

  • Lab Safety Equipment & PPE . ChemTalk. [Link]

  • SAFETY DATA SHEET . Generic SDS Template. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater . MDPI. [Link]

  • Bromine in waste incineration: partitioning and influence on metal volatilisation . PubMed. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.